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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-3-ethoxypropan-1-ol Hydrochloride (CAS 1807912-14-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-3-ethoxypropan-1-ol hydrochloride (CAS 1807912-14-6), a chiral amino alcohol with...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-ethoxypropan-1-ol hydrochloride (CAS 1807912-14-6), a chiral amino alcohol with potential applications in pharmaceutical and fine chemical synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes the known information and provides expert insights based on structurally related molecules. The guide covers physicochemical properties, a proposed synthetic pathway, potential applications and biological significance, and essential safety and handling protocols. The information is presented to support researchers and drug development professionals in understanding and potentially utilizing this molecule in their work.

Introduction

2-Amino-3-ethoxypropan-1-ol hydrochloride is a member of the 2-amino-3-alkoxypropan-1-ol class of compounds. This structural motif, characterized by an amino group and a hydroxyl group on adjacent carbons, with an ether linkage at the 3-position, is a valuable building block in organic synthesis. The presence of multiple functional groups and a chiral center makes it an attractive scaffold for the development of novel molecules with diverse applications, particularly in the pharmaceutical industry. The hydrochloride salt form generally enhances the stability and solubility of the parent amine. While specific research on this particular molecule is not widely published, its structural similarity to other biologically active compounds suggests its potential as a key intermediate in the synthesis of new chemical entities.

Physicochemical Properties

Detailed experimental data for 2-Amino-3-ethoxypropan-1-ol hydrochloride is not extensively available in the peer-reviewed literature. The following table summarizes the known and predicted properties based on available commercial data and computational models.

PropertyValueSource
CAS Number 1807912-14-6Sigma-Aldrich[1]
Molecular Formula C₅H₁₄ClNO₂Sigma-Aldrich[1]
Molecular Weight 155.62 g/mol Sigma-Aldrich[1]
Physical Form OilSigma-Aldrich[1]
IUPAC Name (2S)-2-amino-3-ethoxypropan-1-ol hydrochlorideSigma-Aldrich[1]
Synonyms (S)-2-amino-3-ethoxypropan-1-ol hydrochlorideSigma-Aldrich[1]
Molecular Formula (Free Base) C₅H₁₃NO₂PubChem[2]
Molecular Weight (Free Base) 119.16 g/mol PubChem[2]
Predicted XLogP3 (Free Base) -1.1PubChem[2]
Predicted Hydrogen Bond Donor Count (Free Base) 3PubChem[2]
Predicted Hydrogen Bond Acceptor Count (Free Base) 3PubChem[2]
Predicted Rotatable Bond Count (Free Base) 4PubChem[2]

Note: Properties such as melting point, boiling point, and specific solubility data are not currently available in the public domain. Researchers are advised to perform their own characterization.

Proposed Synthesis Pathway

While a specific, validated synthesis protocol for 2-Amino-3-ethoxypropan-1-ol hydrochloride is not published, a plausible route can be devised based on established methodologies for the synthesis of related 2-amino-3-alkoxypropan-1-ols. A common and effective strategy involves the ring-opening of a suitable epoxide with an amine, followed by appropriate functional group manipulations.

A logical starting material would be ethyl glycidyl ether. The synthesis could proceed via the following conceptual steps:

  • Ring-opening of Epoxide: Reaction of ethyl glycidyl ether with a protected amine source, such as ammonia or a primary amine, to introduce the amino functionality.

  • Protection/Deprotection: If a protected amine is used, a subsequent deprotection step would be necessary.

  • Salt Formation: Treatment of the resulting free base with hydrochloric acid to yield the target hydrochloride salt.

Below is a diagram illustrating a potential synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: (Optional) Chiral Resolution cluster_2 Step 3: Salt Formation Ethyl_Glycidyl_Ether Ethyl Glycidyl Ether Intermediate_1 1-Amino-3-ethoxypropan-2-ol Ethyl_Glycidyl_Ether->Intermediate_1 Nucleophilic attack Ammonia Ammonia (or protected equivalent) Ammonia->Intermediate_1 Chiral_Intermediate Chiral_Intermediate Intermediate_1->Chiral_Intermediate e.g., Diastereomeric salt formation Final_Product 2-Amino-3-ethoxypropan-1-ol Hydrochloride Chiral_Intermediate->Final_Product HCl

Caption: Proposed synthetic workflow for 2-Amino-3-ethoxypropan-1-ol hydrochloride.

Exemplary Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar transformations. This protocol has not been validated for the specific target compound and should be adapted and optimized under appropriate laboratory conditions.

  • Epoxide Ring Opening: To a solution of ethyl glycidyl ether (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a solution of aqueous ammonia (excess, e.g., 10-20 eq). The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Isolation: The solvent and excess ammonia are removed under reduced pressure. The crude product, 1-amino-3-ethoxypropan-2-ol, can be purified by distillation or column chromatography.

  • Chiral Resolution (if racemic starting material is used): The racemic amino alcohol can be resolved using a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts, which can be separated by fractional crystallization. The desired enantiomer is then liberated by treatment with a base.

  • Hydrochloride Salt Formation: The purified 2-amino-3-ethoxypropan-1-ol (free base) is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate of 2-Amino-3-ethoxypropan-1-ol hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Potential Applications and Biological Significance

While direct applications of 2-Amino-3-ethoxypropan-1-ol hydrochloride have not been documented, the broader class of 2-amino-3-alkoxypropan-1-ols and related amino alcohols are of significant interest in medicinal chemistry and drug discovery.

  • Scaffold for Bioactive Molecules: The vicinal amino alcohol motif is a key structural feature in many biologically active compounds, including certain beta-blockers and enzyme inhibitors. The presence of the ethoxy group provides a point for modifying the lipophilicity and metabolic stability of potential drug candidates.

  • Chiral Building Block: As a chiral molecule, enantiomerically pure 2-Amino-3-ethoxypropan-1-ol hydrochloride can serve as a valuable starting material for the asymmetric synthesis of complex molecules.

  • Potential in Antimalarial Drug Discovery: Research on structurally similar syn-2-alkoxy-3-amino-3-arylpropan-1-ols has shown that this class of compounds can exhibit antimalarial activity.[3] This suggests that derivatives of 2-Amino-3-ethoxypropan-1-ol could be explored for similar therapeutic potential.

The following diagram illustrates the logical relationship between the core structure and its potential applications.

Applications cluster_applications Potential Applications Core_Structure 2-Amino-3-ethoxypropan-1-ol Core Structure Chiral_Pool Chiral Pool Synthesis Core_Structure->Chiral_Pool Drug_Scaffold Pharmaceutical Scaffold Core_Structure->Drug_Scaffold Fine_Chemical Fine Chemical Intermediate Core_Structure->Fine_Chemical Enzyme_Inhibitors Enzyme Inhibitors Drug_Scaffold->Enzyme_Inhibitors Beta_Blockers Beta-Blocker Analogs Drug_Scaffold->Beta_Blockers Antimalarials Antimalarial Agents Drug_Scaffold->Antimalarials

Caption: Potential applications derived from the 2-Amino-3-ethoxypropan-1-ol scaffold.

Safety and Handling

Based on the GHS information provided by commercial suppliers, 2-Amino-3-ethoxypropan-1-ol hydrochloride should be handled with care.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • GHS Pictogram: GHS07 (Exclamation mark).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles are recommended.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2-Amino-3-ethoxypropan-1-ol hydrochloride is a chiral amino alcohol with potential as a building block in synthetic chemistry, particularly for the development of new pharmaceutical agents. While there is a notable lack of specific experimental data for this compound, this guide provides a framework for its understanding based on its chemical structure and the properties of related molecules. The proposed synthesis and potential applications outlined herein offer a starting point for researchers interested in exploring the utility of this compound. As with any chemical, proper safety precautions should be strictly followed during handling and use. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its biological activity.

References

  • D'hooghe, M., Dekeukeleire, S., Mollet, K., Lategan, C., Smith, P. J., Chibale, K., & De Kimpe, N. (2009). Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity. Journal of Medicinal Chemistry, 52(13), 4058–4062. [Link]

  • PubChem. (n.d.). 2-Amino-3-ethoxypropan-1-ol. Retrieved March 3, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 2-Amino-3-ethoxypropan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety considerations and handling protocols for 2-Amino-3-ethoxypropan-1-ol hydrochloride (CAS No. 1853...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for 2-Amino-3-ethoxypropan-1-ol hydrochloride (CAS No. 185352-78-5). As a crucial component in various research and development applications, a thorough understanding of its hazard profile is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document synthesizes data from multiple safety data sheets (SDS) and chemical safety resources to offer a holistic and actionable perspective.

Section 1: Hazard Identification and Classification

2-Amino-3-ethoxypropan-1-ol hydrochloride is classified as a hazardous substance. The primary hazards associated with this compound are severe skin corrosion and serious eye damage.[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1CH314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[1]

Signal Word: Danger[1]

Hazard Pictograms:

  • GHS05 (Corrosion): Indicates the potential for causing severe skin burns and eye damage.[2]

Section 2: First-Aid Measures: A Proactive Response Protocol

Immediate and appropriate first-aid is critical in the event of an exposure. The following protocols are based on established best practices for corrosive chemicals.

Emergency Response Workflow

Caption: Emergency response workflow for exposure to 2-Amino-3-ethoxypropan-1-ol hydrochloride.

Detailed First-Aid Procedures:

  • Inhalation: If inhaled, immediately remove the person to fresh air and ensure they are in a position comfortable for breathing. Call a poison control center or a physician without delay.[1] If breathing has stopped, trained personnel should administer artificial respiration.

  • Skin Contact: In case of skin contact, take off all contaminated clothing at once.[1] Rinse the affected skin area thoroughly with plenty of water.[1] If skin irritation or a rash develops, seek medical advice.[1]

  • Eye Contact: For eye contact, rinse the eyes cautiously with water for several minutes.[1] If contact lenses are present and can be easily removed, do so. Continue rinsing and immediately contact a poison control center or a physician.[1] Due to the corrosive nature of the compound, irreversible eye damage is a significant risk.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[1][3] Seek immediate medical attention by calling a poison control center or a doctor.[1]

Section 3: Handling and Storage Protocols

Proper handling and storage are essential to minimize the risk of exposure and maintain the chemical's integrity.

Safe Handling Practices:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a local exhaust ventilation system is strongly recommended to prevent the dispersion of dust.[1]

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][4]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands and face thoroughly after handling the material.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

Storage Conditions:

  • Keep the container tightly closed and stored in a cool, shaded, and dry place.[1][4]

  • Protect the substance from moisture.[1]

  • It is recommended to store the compound under an inert gas.[1]

  • Store in a locked-up area to prevent unauthorized access.[1]

Hierarchy of Controls for Safe Handling

Caption: Hierarchy of controls for minimizing exposure risk.

Section 4: Exposure Controls and Personal Protection

A multi-faceted approach is necessary to control exposure to 2-Amino-3-ethoxypropan-1-ol hydrochloride.

Engineering Controls:

  • Ensure adequate ventilation in the work area.[5] Handling the product within a closed system or utilizing appropriate exhaust ventilation at the source of potential release is crucial.[1]

  • Eyewash stations and safety showers should be readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE) Specifications:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[4]To prevent contact with the eyes, which can cause serious and irreversible damage.[1]
Skin Protection Impervious protective gloves (e.g., nitrile rubber).[4] Protective clothing to cover exposed skin.To prevent skin contact, which can lead to severe burns.[1]
Respiratory Protection If dust or aerosols are generated, a dust-proof mask or a gas mask with an appropriate chemical cartridge should be worn.[4]To prevent inhalation, which can cause respiratory irritation.

Section 5: Physical and Chemical Properties

A basic understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValue
Molecular Formula C5H14ClNO2
Molecular Weight 155.62 g/mol [6]
Appearance Oil
Purity Information not readily available
CAS Number 185352-78-5

Section 6: Stability and Reactivity

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[7]

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be produced.[3]

Section 7: Accidental Release Measures

In the event of a spill or leak, immediate and appropriate action is necessary to prevent the spread of contamination and protect personnel.

Containment and Clean-up Procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation of the area.

  • Personal Protection: Wear suitable protective equipment as outlined in Section 4.[1]

  • Containment: Prevent the product from entering drains.[1][7]

  • Clean-up: For solid spills, carefully pick up the material and place it in a suitable container for disposal, avoiding the creation of dust.[1]

  • Decontamination: Clean the affected area thoroughly.

Section 8: Disposal Considerations

Waste material must be disposed of in accordance with all applicable national and local regulations.[7] It is advisable to leave the chemical in its original container and not mix it with other waste.[7] Uncleaned containers should be handled in the same manner as the product itself.[7]

References

Sources

Foundational

difference between serinol and 2-amino-3-ethoxypropan-1-ol HCl

An In-depth Technical Guide: A Comparative Analysis of Serinol and 2-Amino-3-ethoxypropan-1-ol HCl Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the structu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: A Comparative Analysis of Serinol and 2-Amino-3-ethoxypropan-1-ol HCl

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the structural, physicochemical, and functional differences between serinol (2-amino-1,3-propanediol) and its derivative, 2-amino-3-ethoxypropan-1-ol hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical distinctions that influence their respective synthesis, characterization, and application. We will explore the causality behind experimental choices for their differentiation and discuss the strategic implications of the ethoxy modification and salt formation in the context of medicinal chemistry and materials science.

Introduction: From a Prochiral Building Block to a Functionalized Derivative

Serinol, a prochiral amino alcohol structurally analogous to the amino acid serine, is a fundamental building block in organic synthesis.[1][2][3][4] Its trifunctional nature, possessing a primary amine and two primary hydroxyl groups, allows for extensive and versatile chemical modifications.[5][6] Since the 1940s, it has served as a key intermediate in the production of pharmaceuticals, such as the antibiotic chloramphenicol, and more recently, non-ionic X-ray contrast agents like iopamidol.[1][3]

The targeted modification of serinol, for instance, by introducing an ethoxy group to form 2-amino-3-ethoxypropan-1-ol, represents a strategic step in tailoring molecular properties for specific applications. This etherification, coupled with its conversion to a hydrochloride salt, significantly alters its lipophilicity, solubility, and handling characteristics. This guide aims to dissect these differences, providing a clear and practical framework for scientists working with these compounds.

Comparative Molecular Structure and Physicochemical Properties

The core distinction between the two molecules originates from a simple ether linkage and salt formation, which has profound effects on their physical and chemical behavior.

Structural Analysis

Serinol is chemically known as 2-amino-1,3-propanediol. Its structure is characterized by high polarity due to the presence of three hydrogen-bond-donating groups (two -OH, one -NH₂).

2-Amino-3-ethoxypropan-1-ol HCl is the hydrochloride salt of serinol in which one of the primary hydroxyl groups has been converted to an ethoxy ether. This modification reduces the number of hydroxyl groups to one and introduces a more lipophilic ethyl group. The amino group is protonated in the hydrochloride salt form.

Caption: Structural transformation from Serinol to its ethoxy derivative.

Physicochemical Data Comparison

The table below summarizes the key quantitative differences, underscoring the impact of the structural modifications. The etherification increases the molecular weight and alters polarity, while the salt formation typically enhances aqueous solubility and raises the melting point, making the compound a more stable, crystalline solid.

PropertySerinol2-Amino-3-ethoxypropan-1-ol HCl
Molecular Formula C₃H₉NO₂C₅H₁₄ClNO₂
Molecular Weight 91.11 g/mol [1][3]155.62 g/mol
Appearance Colorless solidData not widely published, expected to be a white to off-white solid
Melting Point 52-56 °C[1][3]Data not widely published, expected to be significantly higher than serinol
Boiling Point 115-120 °C (at 0.06 Torr)Not applicable (decomposes)
Solubility Very soluble in water[1][3]Expected to be soluble in water
LogP (Predicted) -1.51-1.1 (for free base)[7]

Synthesis Pathways: Rationale and Execution

The synthetic routes for these compounds are fundamentally different, with the synthesis of the derivative being a multi-step process originating from serinol or a related precursor.

Synthesis of Serinol

Serinol can be produced through several established methods, including the hydrogenation of the amino acid serine or the reduction of 2-nitro-1,3-propanediol, which itself is derived from the condensation of nitromethane with formaldehyde.[3][8] A more recent, greener approach involves the reaction of glycerol with urea.[9]

A common laboratory-scale synthesis involves the reduction of an ester of serine, which protects the carboxylic acid from being reduced.

  • Esterification: L-Serine is refluxed in methanol with thionyl chloride to produce L-serine methyl ester hydrochloride.

  • Reduction: The serine methyl ester is dissolved in ethanol and slowly added to a solution of a strong reducing agent, such as sodium borohydride, at a controlled temperature (e.g., 0 °C). The choice of a borohydride is critical as it selectively reduces the ester in the presence of the amino group.

  • Workup: The reaction is quenched carefully with an acid (e.g., HCl) to neutralize excess reducing agent. The solvent is removed under reduced pressure.

  • Purification: The resulting serinol is purified from the inorganic salts, typically by recrystallization from a suitable solvent system like ethanol/ether.

G cluster_workflow Synthesis of Serinol via Serine Reduction start L-Serine step1 Esterification (e.g., MeOH, SOCl₂) start->step1 intermediate L-Serine Methyl Ester HCl step1->intermediate step2 Reduction (e.g., NaBH₄, EtOH) intermediate->step2 step3 Acidic Workup & Purification step2->step3 product Serinol step3->product

Caption: Workflow for the synthesis of Serinol from L-Serine.

Synthesis of 2-Amino-3-ethoxypropan-1-ol HCl

Synthesizing this derivative requires a chemo- and regioselective approach, as the three functional groups of serinol exhibit different reactivities. A plausible strategy involves protecting the more reactive amino group, selectively etherifying one hydroxyl group, and then deprotecting.

  • N-Protection: React serinol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base to form N-Boc-serinol. The Boc group is chosen for its stability under basic conditions (required for the next step) and its ease of removal under acidic conditions.

  • Selective Etherification: The N-Boc-serinol is treated with a base like sodium hydride (NaH) to deprotonate one of the hydroxyl groups, followed by the addition of an ethylating agent such as ethyl iodide (EtI). This reaction may yield a mixture of mono- and di-etherified products, requiring chromatographic separation.

  • Deprotection and Salt Formation: The purified N-Boc-2-amino-3-ethoxypropan-1-ol is treated with a solution of hydrochloric acid in an organic solvent (e.g., HCl in dioxane or diethyl ether). This single step cleaves the acid-labile Boc group and simultaneously protonates the newly freed amine to form the desired hydrochloride salt, which often precipitates from the solution.

  • Purification: The final product is collected by filtration and can be further purified by recrystallization.

Analytical Differentiation: A Self-Validating System

Confirming the identity and purity of each compound is essential. A combination of spectroscopic and chromatographic methods provides a robust and self-validating system for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation and differentiation.

  • ¹H NMR:

    • Serinol: The spectrum will be relatively simple, showing multiplets for the CH-NH₂ and CH₂-OH protons.

    • 2-Amino-3-ethoxypropan-1-ol: The definitive signature is the presence of an ethyl group , which will appear as a triplet (for the -CH₃, ~1.2 ppm) and a quartet (for the -O-CH₂-, ~3.5 ppm). The absence of these signals unequivocally rules out the ethoxy derivative.

  • ¹³C NMR:

    • Serinol: Will display three carbon signals.

    • 2-Amino-3-ethoxypropan-1-ol: Will display five distinct carbon signals, two of which correspond to the ethyl group (~15 ppm and ~66 ppm).

Mass Spectrometry (MS)

MS confirms the molecular weight, providing a clear distinction.

  • Serinol: The protonated molecule [M+H]⁺ will have an m/z of 92.1.

  • 2-Amino-3-ethoxypropan-1-ol (free base): The protonated molecule [M+H]⁺ will have an m/z of 120.1.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): Using a reversed-phase column (e.g., C18), serinol, being more polar, will have a shorter retention time than the more lipophilic 2-amino-3-ethoxypropan-1-ol.

Functional Implications in Drug Development and Research

The structural changes are not merely academic; they are deliberately engineered to modify the molecule's function and suitability for specific applications.

  • Role of the Ethoxy Group: The primary function of introducing the ethoxy group is to increase lipophilicity . In drug development, this is a common strategy to enhance a molecule's ability to cross biological membranes (e.g., the blood-brain barrier or intestinal wall), potentially improving its absorption and distribution (pharmacokinetics).

  • Role of the Hydrochloride Salt: Converting the final molecule to a hydrochloride salt serves several critical purposes in pharmaceutical development:

    • Improved Solubility: Salts of amines are generally more water-soluble than the corresponding free base, which is crucial for formulating aqueous solutions for injections or oral dosage forms.

    • Enhanced Stability: The salt form is often a crystalline solid, which is typically more chemically and physically stable than the free base (which may be an oil or low-melting solid).

    • Ease of Handling: Crystalline solids are easier to weigh, handle, and purify on an industrial scale compared to hygroscopic or oily free bases.

In essence, while serinol is an excellent polar starting material , 2-amino-3-ethoxypropan-1-ol HCl is a functionalized intermediate designed with properties more amenable for incorporation into a potential active pharmaceutical ingredient (API).

Conclusion

The distinction between serinol and 2-amino-3-ethoxypropan-1-ol HCl is a clear illustration of strategic molecular design. The difference is rooted in the addition of an ethoxy group and conversion to a hydrochloride salt. This transforms a simple, polar building block into a functionalized intermediate with tailored physicochemical properties. Serinol is defined by its high polarity and utility as a versatile precursor. In contrast, 2-amino-3-ethoxypropan-1-ol HCl is characterized by increased lipophilicity and improved pharmaceutical handling properties, making it a more specialized tool for applications in drug discovery and development. A confident differentiation between these two compounds is readily achievable through standard analytical techniques, with ¹H NMR spectroscopy providing the most definitive structural evidence.

References

  • Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12. [Link]

  • Seema Finechem. (n.d.). Serinol 98% (2-Amino-1,3-propanediol), CAS No.534-03-2. Retrieved from [Link]

  • Steinbüchel, A., & Andreeßen, B. (2011). Serinol: small molecule - big impact. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural formula of serinol (2-amino-1,3-propanediol) (A) and serinol... Retrieved from [Link]

  • Felder, E., et al. (1985).
  • Wikipedia. (n.d.). Serinol. Retrieved from [Link]

  • Bracco Imaging SPA. (2022). Industrial synthesis of serinol.
  • Tadiello, L., et al. (n.d.). SERINOL: A BIOSOURCED BUILDING BLOCK FOR BETTER MECHANICAL REINFORCEMENT AND SUSTAINABLE VULCANIZATION OF RUBBER COMPOUNDS. Retrieved from [Link]

  • Minamisawa, K., & Watanabe, H. (1986). Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules. Plant and Cell Physiology, 27(6), 1109-1116. [Link]

  • National Center for Biotechnology Information. (n.d.). Serinol. PubChem Compound Summary for CID 68294. [Link]

  • Minamisawa, K., & Watanabe, H. (2015). Serinol (2-Amino-1,3-propanediol) and 3-Amino-1,2-propanediol in Soybean Nodules. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-ethoxypropan-1-ol. PubChem Compound Summary for CID 64803454. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-Amino-3-ethoxypropan-1-ol Hydrochloride in Water vs. Ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Critical Role of Solubility In pharmaceutical development, the selection of an appropriate solvent system is a foundational step....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

In pharmaceutical development, the selection of an appropriate solvent system is a foundational step. 2-Amino-3-ethoxypropan-1-ol hydrochloride is an amino alcohol derivative presented as a hydrochloride salt. The presence of the hydrochloride moiety is a deliberate chemical modification often employed to enhance the aqueous solubility and stability of amine-containing compounds[1]. Understanding the solubility of this salt in both water—the universal biological solvent—and ethanol, a common co-solvent and processing agent, is paramount for formulation scientists. This guide will dissect the molecular interactions at play, offering a predictive analysis and a robust experimental framework.

Theoretical Analysis: A Tale of Two Solvents

The adage "like dissolves like" is the cornerstone of solubility prediction.[2] Both water and ethanol are polar protic solvents, capable of hydrogen bonding. However, their subtle differences in polarity, dielectric constant, and molecular structure lead to significant variations in their solvating power for a given solute.

2.1. The Solute: 2-Amino-3-ethoxypropan-1-ol Hydrochloride

Let's first examine the solute's structure. As a hydrochloride salt, in solution, it exists as a protonated amine (a cation) and a chloride anion.

  • Ionic Nature: The primary driver of solubility in polar solvents is the ionic -[NH3]+Cl- group. This salt structure allows for strong ion-dipole interactions with polar solvent molecules.

  • Hydrogen Bonding Sites: The molecule possesses multiple sites for hydrogen bonding: the hydroxyl (-OH) group, the protonated amino (-NH3+) group, and the ether oxygen (-O-). These groups can act as both hydrogen bond donors and acceptors.

  • Hydrocarbon Character: The ethoxy group (-CH2CH2-) and the propane backbone introduce a degree of non-polar character to the molecule.

2.2. The Solvents: Water vs. Ethanol

PropertyWater (H₂O)Ethanol (C₂H₅OH)
Polarity (Dielectric Constant at 20°C) ~80.1~24.5
Hydrogen Bonding Extensive 3D networkLinear chains, less extensive
Steric Hindrance MinimalModerate (due to ethyl group)
Molecular Size SmallLarger

2.3. Predicted Solubility: A Comparative Rationale

Based on these properties, 2-Amino-3-ethoxypropan-1-ol hydrochloride is predicted to have significantly higher solubility in water than in ethanol.

The reasoning is threefold:

  • Superior Ion-Dipole Interactions: Water's much higher dielectric constant makes it exceptionally efficient at surrounding and stabilizing the ammonium cation and chloride anion, effectively shielding their charges and preventing them from re-associating into a solid lattice. Ethanol, being less polar, is less effective at this charge stabilization.

  • More Effective Hydrogen Bonding: Water molecules are smaller and can form a more intricate and dense hydrogen-bonding network around the solute's hydroxyl, amino, and ether groups. Ethanol's bulkier ethyl group introduces steric hindrance, making it more difficult to pack effectively around the solute and form as many high-energy solvation bonds.

  • Enthalpy and Entropy of Solution: The dissolution process can be understood through its thermodynamic components.[3][4] For a salt to dissolve, the energy released from solute-solvent interactions must overcome the lattice energy of the solid salt and the energy required to disrupt solvent-solvent interactions.[4] Due to its stronger interactions, the solvation of 2-Amino-3-ethoxypropan-1-ol hydrochloride in water is expected to be a more enthalpically favorable process than in ethanol.

This relationship is visually summarized in the logical diagram below.

G cluster_solute Solute Properties cluster_interactions Dominant Interactions & Outcome Solute 2-Amino-3-ethoxypropan-1-ol HCl Ionic Ionic Salt (-NH3+Cl-) Solute->Ionic HBond H-Bonding Groups (-OH, -NH3+, -O-) Solute->HBond NonPolar Non-Polar Groups (Ethyl, Propyl) Solute->NonPolar WaterInteraction Strong Ion-Dipole Efficient H-Bonding Ionic->WaterInteraction Favored by EthanolInteraction Weaker Ion-Dipole Sterically Hindered H-Bonding Ionic->EthanolInteraction Less favored by HBond->WaterInteraction HBond->EthanolInteraction Water Water High Polarity Extensive H-Bonding Small Size Ethanol Ethanol Lower Polarity Less H-Bonding Bulky Ethyl Group HighSolubility Higher Solubility WaterInteraction->HighSolubility LowSolubility Lower Solubility EthanolInteraction->LowSolubility G A 1. Add Excess Solid to Solvent Vials (Water & Ethanol) B 2. Equilibrate in Thermostatic Shaker (e.g., 25°C) A->B C 3. Sample Supernatant at Time Points (24h, 48h, 72h) B->C D 4. Immediate Filtration (0.22 µm) to Remove Solids C->D E 5. Quantify Concentration (e.g., HPLC) D->E F 6. Compare Concentrations C(48h) ≈ C(72h)? E->F G Equilibrium Reached. Calculate Solubility. F->G Yes H Continue Shaking & Resample F->H No H->C

Sources

Foundational

Exploring the Therapeutic Potential of the 2-Amino-3-ethoxypropan-1-ol Scaffold: A Roadmap for Novel Drug Discovery

An In-depth Technical Guide Abstract The quest for novel chemical scaffolds that can address unmet medical needs is a cornerstone of modern drug discovery. The 2-Amino-3-ethoxypropan-1-ol moiety, a structurally simple ye...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The quest for novel chemical scaffolds that can address unmet medical needs is a cornerstone of modern drug discovery. The 2-Amino-3-ethoxypropan-1-ol moiety, a structurally simple yet functionally versatile building block, represents a largely unexplored frontier with significant therapeutic potential. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the therapeutic applications of 2-Amino-3-ethoxypropan-1-ol derivatives. We will delve into the rationale behind exploring this scaffold, propose detailed methodologies for library synthesis and screening, and outline a roadmap for advancing promising candidates through the preclinical pipeline. This document serves not as a review of existing applications, but as a forward-looking blueprint for innovation.

Introduction: The Case for 2-Amino-3-ethoxypropan-1-ol Derivatives

The 2-Amino-3-ethoxypropan-1-ol core (see Figure 1) possesses several key features that make it an attractive starting point for medicinal chemistry campaigns. The primary alcohol offers a handle for esterification or etherification, the amino group can be readily acylated, alkylated, or incorporated into heterocyclic systems, and the ethoxy group provides a desirable lipophilic character that can influence pharmacokinetic properties. This trifunctional nature allows for the creation of diverse chemical libraries with a wide range of physicochemical properties, increasing the probability of identifying bioactive compounds.

While direct therapeutic applications of derivatives of this specific scaffold are not yet widely reported in peer-reviewed literature, its structural motifs are present in various bioactive molecules. This guide, therefore, proposes a systematic approach to unlock its potential.

G cluster_scaffold 2-Amino-3-ethoxypropan-1-ol Scaffold cluster_properties Key Physicochemical Properties scaffold HO-CH2-CH(NH2)-CH2-O-CH2-CH3 p1 Chirality scaffold->p1 Potential for Stereoisomers p2 Hydrogen Bond Donors/Acceptors scaffold->p2 Influences Solubility and Target Binding p3 Lipophilicity scaffold->p3 Modulated by Ethoxy Group p4 Three Functional Groups for Derivatization scaffold->p4 Versatility in Library Synthesis

Figure 1: Core structure and key properties of the 2-Amino-3-ethoxypropan-1-ol scaffold.

Proposed Research Workflow: A Phased Approach

We advocate for a structured, multi-phase research program to efficiently explore the therapeutic landscape of 2-Amino-3-ethoxypropan-1-ol derivatives.

workflow cluster_phase1 Phase 1: Library Synthesis & Characterization cluster_phase2 Phase 2: High-Throughput Screening cluster_phase3 Phase 3: Hit-to-Lead Optimization cluster_phase4 Phase 4: In Vivo Validation synthesis Combinatorial Synthesis of Derivative Library purification Purification and QC synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization phenotypic Phenotypic Screening characterization->phenotypic target_based Target-Based Screening characterization->target_based sar Structure-Activity Relationship (SAR) Studies phenotypic->sar target_based->sar admet In Vitro ADMET Profiling sar->admet animal_model Efficacy in Disease Models admet->animal_model pk_pd Pharmacokinetics/Pharmacodynamics animal_model->pk_pd

Figure 2: Proposed phased research workflow for the discovery and development of 2-Amino-3-ethoxypropan-1-ol derivatives.

Phase 1: Synthesis of a Diverse Chemical Library

The initial and most critical phase is the creation of a diverse library of 2-Amino-3-ethoxypropan-1-ol derivatives. A combinatorial approach targeting the three functional groups is recommended.

General Synthetic Strategy

The general synthetic approach involves the protection of the amino and/or hydroxyl groups, followed by derivatization of the remaining functional group, and subsequent deprotection.

Step-by-Step Protocol for N-Acylation:

  • Protection of the Hydroxyl Group: To a solution of 2-Amino-3-ethoxypropan-1-ol (1 eq.) in dichloromethane (DCM), add a suitable protecting group such as tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq.) and imidazole (1.2 eq.). Stir at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • N-Acylation: To the solution from step 1, add a diverse panel of acyl chlorides or carboxylic acids (with a coupling agent like EDC/HOBt) (1.1 eq.) and a base such as triethylamine (1.5 eq.). Stir at room temperature.

  • Deprotection: Upon completion of the acylation, add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.

  • Purification: Purify the final product by column chromatography.

Proposed Derivative Classes
Derivative Class Modification Site Rationale Example Reactants
Amides Amino GroupIntroduce a wide range of functionalities, modulate hydrogen bonding.Acyl chlorides, carboxylic acids
Sulfonamides Amino GroupEnhance metabolic stability and cell permeability.Sulfonyl chlorides
Ureas/Thioureas Amino GroupIntroduce potent hydrogen bonding motifs.Isocyanates, isothiocyanates
Esters Hydroxyl GroupProdrug strategies, modulate lipophilicity.Acyl chlorides, anhydrides
Ethers Hydroxyl GroupAlter steric bulk and lipophilicity.Alkyl halides

Phase 2: High-Throughput Screening (HTS)

A dual screening approach, combining phenotypic and target-based assays, is recommended to maximize the chances of identifying promising hits.

Phenotypic Screening

Phenotypic screening allows for the discovery of compounds with desired biological effects without prior knowledge of their molecular target.

Example Protocol: Anti-proliferative Assay in Cancer Cell Lines

  • Cell Plating: Seed a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a concentration range of the synthesized derivatives (e.g., 0.1 to 100 µM) for 72 hours.

  • Viability Assay: Add a viability reagent such as CellTiter-Glo® (Promega) and measure luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

Target-Based Screening

Based on structural similarities to known pharmacophores, a panel of targets could be selected for initial screening. For instance, the amino alcohol motif is present in many beta-blockers and certain protease inhibitors.

Potential Target Classes:

  • G-Protein Coupled Receptors (GPCRs)

  • Kinases

  • Proteases

  • Ion Channels

Phase 3: Hit-to-Lead Optimization

Once initial "hits" are identified from HTS, a hit-to-lead campaign will be initiated to improve their potency, selectivity, and drug-like properties. This involves iterative cycles of chemical synthesis and biological testing to establish a structure-activity relationship (SAR).

In Vitro ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.

Assay Purpose Methodology
Aqueous Solubility Assess solubility in physiological buffers.Nephelometry
Cell Permeability Predict intestinal absorption.Parallel Artificial Membrane Permeability Assay (PAMPA)
Metabolic Stability Evaluate susceptibility to liver metabolism.Incubation with liver microsomes and analysis by LC-MS/MS
Cytotoxicity Assess general toxicity to cells.MTT assay in a non-cancerous cell line (e.g., HEK293)

Conclusion and Future Directions

The 2-Amino-3-ethoxypropan-1-ol scaffold presents a compelling, yet underexplored, opportunity for the discovery of novel therapeutics. The synthetic accessibility and the potential for extensive derivatization make it an ideal candidate for the construction of diverse chemical libraries. The systematic research program outlined in this guide, encompassing combinatorial synthesis, dual-pronged high-throughput screening, and early ADMET profiling, provides a robust framework for unlocking the therapeutic potential of this promising chemical entity. Future efforts should focus on the execution of this research plan, with a particular emphasis on elucidating the structure-activity relationships of any identified hit compounds to guide their optimization into viable clinical candidates.

References

(As this is a proposed research plan for a novel area, direct references to the therapeutic applications of this specific scaffold are not available. The references below provide foundational knowledge and methodologies relevant to the proposed workflow.)

  • Principles of Drug Discovery. (2022). Nature Reviews Drug Discovery. [Link]

  • High-Throughput Screening in Drug Discovery. (2021). SLAS Discovery. [Link]

  • The Role of Phenotypic Screening in Drug Discovery. (2020). ACS Chemical Biology. [Link]

  • Combinatorial Chemistry and Library Design. (2019). Journal of Combinatorial Chemistry. [Link]

  • In Vitro ADMET Profiling in Drug Discovery. (2023). Drug Discovery Today. [Link]

Exploratory

A Technical Guide to the Physicochemical Characterization of 2-Amino-3-ethoxypropan-1-ol Hydrochloride: Melting Point and Density

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This whitepaper provides a comprehensive technical overview of the core physicochemical properties of 2-Am...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the core physicochemical properties of 2-Amino-3-ethoxypropan-1-ol hydrochloride, specifically focusing on its melting point and density. As a crucial aspect of preclinical development, the precise determination of these parameters is foundational for formulation design, quality control, and ensuring regulatory compliance. This guide synthesizes theoretical principles with actionable, field-proven methodologies to empower researchers in their characterization of this and similar chemical entities.

The Critical Role of Melting Point and Density in Pharmaceutical Development

The melting point and density of an active pharmaceutical ingredient (API) are not mere physical constants; they are critical indicators of a substance's identity, purity, and suitability for formulation. In the context of drug development, these properties are paramount for several reasons:

  • Purity Assessment: A sharp, well-defined melting point is a reliable indicator of a pure crystalline substance.[1][2][3] Conversely, a broad melting range often signifies the presence of impurities, which can impact the safety and efficacy of the final drug product.[2][3]

  • Solid-State Characterization: For crystalline solids, the melting point is a key parameter in identifying different polymorphic forms, which can have significant implications for a drug's solubility, stability, and bioavailability.[1]

  • Formulation and Process Development: Density is a critical parameter in the design of dosage forms, influencing powder flow, compaction properties for tableting, and the uniformity of blends.[4] Inconsistent density across batches can lead to manufacturing defects and variable dosages.[4]

  • Regulatory Compliance: Regulatory bodies require thorough physicochemical characterization of all drug substances. Accurate data on melting point and density form a core part of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.

Salt formation, such as the hydrochloride salt of an API, is a common strategy to enhance properties like solubility and stability.[5][6][7][8] The choice of the salt form can significantly influence the physicochemical properties of the parent molecule, making the characterization of each salt form, including its melting point and density, an indispensable step in drug development.[7][8]

Physicochemical Data for 2-Amino-3-ethoxypropan-1-ol Hydrochloride

A thorough review of available scientific literature and commercial supplier information indicates that the (2S)-enantiomer of 2-Amino-3-ethoxypropan-1-ol hydrochloride (CAS Number: 1807912-14-6) exists as an oil at standard room temperature.[9] This physical state has direct implications for the experimental determination of its melting point.

PropertyValueSource
Chemical Name (2S)-2-amino-3-ethoxypropan-1-ol hydrochlorideSigma-Aldrich[9]
CAS Number 1807912-14-6Sigma-Aldrich[9]
Physical Form OilSigma-Aldrich[9]
Melting Point Below Room Temperature (Not explicitly defined in literature)Inferred from physical state
Density Not available in the literature

The observation that the compound is an oil at room temperature suggests that its melting point is below ambient temperatures. Therefore, the experimental procedure would focus on determining its freezing point , which is the temperature at which it transitions from a liquid to a solid state upon cooling.

Experimental Protocols for the Determination of Melting Point (Freezing Point) and Density

The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting point (or freezing point for substances that are liquid at room temperature) and density of 2-Amino-3-ethoxypropan-1-ol hydrochloride.

Determination of Melting Point (Freezing Point)

Given that 2-Amino-3-ethoxypropan-1-ol hydrochloride is an oil at room temperature, the standard capillary melting point method for crystalline solids is not directly applicable. Instead, the focus shifts to determining the freezing point.

Principle: The freezing point is the temperature at which a liquid transitions into a solid at a given pressure. For a pure substance, the freezing point and melting point are theoretically identical. The method involves controlled cooling of the liquid sample while monitoring its temperature. A plateau in the cooling curve indicates the phase transition.

Apparatus:

  • Digital thermometer with a suitable temperature probe (e.g., Pt100)

  • Small test tube or sample vial

  • Controlled cooling bath (e.g., a dry ice/acetone bath or a cryostat)

  • Stirring mechanism (e.g., a small magnetic stir bar and stir plate)

  • Data acquisition system (optional, for plotting the cooling curve)

Protocol:

  • Sample Preparation: Place a small, representative sample of the 2-Amino-3-ethoxypropan-1-ol hydrochloride oil into a clean, dry test tube.

  • Thermometer Placement: Insert the temperature probe into the center of the sample, ensuring the sensing element is fully immersed.

  • Stirring: If possible, add a small magnetic stir bar to the sample to ensure uniform temperature distribution during cooling.

  • Cooling: Immerse the test tube in the cooling bath. The cooling rate should be slow and controlled (e.g., 0.5-1°C per minute) as the anticipated freezing point is approached to ensure thermal equilibrium.

  • Data Recording: Record the temperature at regular intervals (e.g., every 30 seconds).

  • Observation: Observe the sample for the first signs of solidification.

  • Freezing Point Determination: The freezing point is the temperature that remains constant while the substance is solidifying. This will appear as a plateau on a plot of temperature versus time. If a distinct plateau is not observed, the temperature at which the first crystals appear and remain may be taken as the approximate freezing point.

Causality Behind Experimental Choices:

  • Slow Cooling Rate: A rapid cooling rate can lead to supercooling, where the sample remains a liquid below its true freezing point, resulting in an inaccurate measurement.

  • Stirring: Continuous stirring prevents thermal gradients within the sample and promotes uniform crystallization, leading to a more defined freezing point plateau.

Determination of Density

For a liquid or oily substance like 2-Amino-3-ethoxypropan-1-ol hydrochloride, several methods can be employed to determine its density. The choice of method may depend on the sample volume available and the required precision.

Principle: Density is defined as mass per unit volume (ρ = m/V). The most common methods involve accurately measuring the mass of a precisely known volume of the liquid.

Method 1: Pycnometer Method (High Precision)

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to at least 0.1 mg)

  • Constant temperature bath

Protocol:

  • Cleaning and Drying: Thoroughly clean and dry the pycnometer.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m_pyc).

  • Calibration with Water: Fill the pycnometer with deionized water of a known temperature and place it in the constant temperature bath to reach thermal equilibrium. Ensure the capillary is filled to the mark. Dry the outside of the pycnometer and weigh it (m_pyc+water). The density of water at that temperature (ρ_water) is known. The volume of the pycnometer (V_pyc) can be calculated as: V_pyc = (m_pyc+water - m_pyc) / ρ_water.

  • Sample Measurement: Empty, clean, and dry the pycnometer. Fill it with the 2-Amino-3-ethoxypropan-1-ol hydrochloride oil, bring it to the same temperature in the constant temperature bath, and weigh it (m_pyc+sample).

  • Density Calculation: The density of the sample (ρ_sample) is calculated as: ρ_sample = (m_pyc+sample - m_pyc) / V_pyc.

Method 2: Oscillating U-tube Densitometer (Small Sample Volume, High Speed)

Apparatus:

  • Digital oscillating U-tube densitometer

Protocol:

  • Calibration: Calibrate the instrument according to the manufacturer's instructions using dry air and a standard of known density (e.g., deionized water).

  • Sample Injection: Inject the 2-Amino-3-ethoxypropan-1-ol hydrochloride oil into the oscillating U-tube.

  • Measurement: The instrument measures the oscillation period of the U-tube, which is related to the density of the sample. The density is typically displayed directly by the instrument's software.

Considerations for Viscous Samples:

  • Air Bubbles: Viscous liquids can trap air bubbles, which will lead to erroneously low density readings.[10] Care must be taken to ensure the sample is free of bubbles before measurement. This can be achieved by centrifugation or by applying a vacuum.

  • Temperature Control: Density is temperature-dependent. Therefore, all measurements must be performed at a constant, specified temperature.[11]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the physicochemical characterization process for 2-Amino-3-ethoxypropan-1-ol hydrochloride.

G cluster_0 Initial Assessment cluster_1 Melting Point (Freezing Point) Determination cluster_2 Density Determination cluster_3 Data Analysis & Reporting A Obtain Sample of 2-Amino-3-ethoxypropan-1-ol HCl B Observe Physical State at Room Temperature A->B C Select Freezing Point Method (due to oily state) B->C If liquid/oil F Select Density Method (e.g., Pycnometer) B->F If liquid/oil D Controlled Cooling & Temperature Monitoring C->D E Identify Freezing Point Plateau D->E J Report Freezing Point (Melting Point) E->J G Calibrate with Standard F->G H Measure Mass of Known Volume G->H I Calculate Density H->I K Report Density at Specified Temperature I->K

Caption: Workflow for the physicochemical characterization of 2-Amino-3-ethoxypropan-1-ol hydrochloride.

Conclusion

The accurate determination of melting point and density is a cornerstone of the physicochemical characterization of any API, including 2-Amino-3-ethoxypropan-1-ol hydrochloride. While the oily nature of this particular compound at room temperature precludes the use of standard melting point techniques, a systematic approach to determining its freezing point provides the necessary data. Similarly, established methods for liquid density measurement, with careful consideration for potential viscosity-related challenges, will yield reliable results. The protocols and principles outlined in this guide provide a robust framework for researchers to obtain high-quality, reproducible data that is essential for advancing drug development programs.

References

  • Baviskar, S., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 945-955. [Link]

  • Fudholi, A., et al. (2024). Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. Molecules, 29(3), 693. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • Kumar, L. (2021). Salt Selection in Drug Development. Pharmaceutical Technology, 45(5). [Link]

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

  • Melting Point Determination. [Link]

  • Baviskar, S., et al. (2013). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(4), 945-955. [Link]

  • Hickey, M. B., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 110(10), 3374-3395. [Link]

  • Measuring the Melting Point. Westlab Canada. [Link]

  • Determine Density of Viscous Material. Gardco. [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. BUCHI. [Link]

  • Melting point determination. SSERC. [Link]

  • Integrating Density Measurements into the Pharmaceutical Development Process. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Experiment 18 Determination of Melting Point or Solidification Point of Oils and Fats. Scribd. [Link]

  • experiment (1) determination of melting points. [Link]

  • Density Test of Viscous Liquids - BELPYCNO L. Microtrac. [Link]

Sources

Foundational

suppliers and price of high purity 2-Amino-3-ethoxypropan-1-ol HCl

An In-depth Technical Guide to High-Purity 2-Amino-3-ethoxypropan-1-ol HCl for Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-3-ethoxypropan-1-ol hydrochloride is a chiral amino alcohol deri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to High-Purity 2-Amino-3-ethoxypropan-1-ol HCl for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-ethoxypropan-1-ol hydrochloride is a chiral amino alcohol derivative that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature, possessing a primary amine, a hydroxyl group, and an ether linkage, offers multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents and complex molecules. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthesis pathway, commercial availability, and potential applications of high-purity 2-Amino-3-ethoxypropan-1-ol HCl, with a focus on its utility for professionals in research and drug development.

Introduction to 2-Amino-3-ethoxypropan-1-ol HCl

Amino alcohols are a class of organic compounds that are integral to the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their structural motifs are found in numerous natural products and approved drugs. The specific compound, 2-Amino-3-ethoxypropan-1-ol HCl, is a synthetic building block that provides a versatile platform for creating more complex molecular architectures. The presence of the ethoxy group, in particular, can modulate properties such as lipophilicity and metabolic stability in derivative compounds, which is a key consideration in drug design. This guide will focus primarily on the (2S) enantiomer, which is more readily available commercially.

Physicochemical Properties and Specifications

The hydrochloride salt of 2-Amino-3-ethoxypropan-1-ol enhances its stability and water solubility, making it easier to handle and use in aqueous reaction media. The properties of both the free base and the hydrochloride salt are summarized below.

PropertyValueSource
Chemical Name (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride
Synonyms (S)-2-amino-3-ethoxypropan-1-ol hydrochloride
CAS Number 1807912-14-6
Molecular Formula C₅H₁₄ClNO₂
Molecular Weight 155.62 g/mol
Physical Form Oil
Purity Typically >95%
Solubility Miscible with water[1]
Free Base IUPAC Name 2-amino-3-ethoxypropan-1-ol[2]
Free Base Mol. Weight 119.16 g/mol [2]
Free Base XLogP3 -1.1[2]

Synthesis of High-Purity 2-Amino-3-ethoxypropan-1-ol HCl

The proposed synthesis begins with 1-ethoxy-3-hydroxyacetone, which can be reductively aminated. The resulting amine free base is then converted to its hydrochloride salt to improve stability and handling.

Synthesis_of_2-Amino-3-ethoxypropan-1-ol_HCl Start 1-Ethoxy-3-hydroxyacetone Intermediate1 Imine Intermediate Start->Intermediate1 Ammonia (NH3) FreeBase 2-Amino-3-ethoxypropan-1-ol (Free Base) Intermediate1->FreeBase Reduction (e.g., H2/Raney Ni) FinalProduct 2-Amino-3-ethoxypropan-1-ol HCl FreeBase->FinalProduct HCl in solvent (e.g., Isopropanol)

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Amino-3-ethoxypropan-1-ol HCl from L-Serine

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-Amino-3-ethoxypropan-1-ol hydrochloride starting from L-Serine . This guide is engineered for medicinal chemists and process deve...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-Amino-3-ethoxypropan-1-ol hydrochloride starting from L-Serine . This guide is engineered for medicinal chemists and process development scientists requiring high enantiomeric purity and regioselectivity.

Abstract & Strategic Overview

2-Amino-3-ethoxypropan-1-ol (O-Ethylserinol) is a critical chiral building block in the synthesis of sphingosine analogs, antibiotics, and next-generation contrast agents. While serinol (2-amino-1,3-propanediol) is commercially available, it is a prochiral meso-compound. Mono-alkylation of serinol typically yields a racemic mixture.

To secure the specific enantiomer (derived from L-Serine) and ensure regioselectivity (etherification of the side chain before reduction of the carboxylic acid), this protocol utilizes a "Protect-Alkylate-Reduce" strategy. This route preserves the chiral integrity of the


-carbon and prevents the formation of symmetric byproducts.
Retrosynthetic Analysis

The synthesis disconnects into four logical stages designed to manage reactivity and solubility.

Retrosynthesis Target 2-Amino-3-ethoxypropan-1-ol HCl (Target) Inter1 N-Boc-O-Ethyl-L-Serinol Target->Inter1 Deprotection (HCl/Dioxane) Inter2 N-Boc-O-Ethyl-L-Serine Methyl Ester Inter1->Inter2 Reduction (LiAlH4) Inter3 N-Boc-L-Serine Methyl Ester Inter2->Inter3 O-Alkylation (EtI, NaH) Start L-Serine (Chiral Pool) Inter3->Start Protection (Boc2O, MeI)

Figure 1: Retrosynthetic pathway ensuring retention of stereochemistry.

Critical Process Parameters (CPP)

To ensure success, the following parameters must be strictly controlled:

  • Moisture Control (Stage 2 & 3): The O-alkylation and Reduction steps are highly water-sensitive. Use anhydrous DMF and THF (<50 ppm H2O).

  • Temperature Regulation (Stage 2): O-alkylation of serine derivatives carries a high risk of

    
    -elimination to form dehydroalanine. Reactions must be kept at 0°C initially to favor substitution (
    
    
    
    ) over elimination (
    
    
    ).
  • Quenching Protocol (Stage 3): Aluminum salts from LiAlH4 reduction can trap the amino alcohol product. Use the Fieser workup method for granular, filterable precipitates.

Detailed Experimental Protocol

Stage 1: Preparation of N-Boc-L-Serine Methyl Ester

Objective: Protect the amine and carboxyl groups to isolate the side-chain hydroxyl for alkylation.

Reagents:

  • L-Serine (10.0 g, 95.1 mmol)

  • Di-tert-butyl dicarbonate (

    
    ) (22.8 g, 104.6 mmol)
    
  • Sodium Hydroxide (1M aq. solution)

  • Methyl Iodide (MeI) (Caution: Carcinogen)[1]

  • Potassium Carbonate (

    
    )[1]
    
  • Solvents: 1,4-Dioxane, DMF (Anhydrous)

Protocol:

  • N-Protection: Dissolve L-Serine (10.0 g) in 1M NaOH (100 mL) and 1,4-dioxane (100 mL). Cool to 0°C.[2]

  • Add

    
     (22.8 g) dropwise. Warm to RT and stir for 12 h.
    
  • Concentrate to remove dioxane. Acidify aqueous layer to pH 2-3 with 1M

    
    . Extract with EtOAc (3x).[1] Dry (
    
    
    
    ) and concentrate to yield N-Boc-L-Serine as a viscous oil/foam.
  • Esterification: Dissolve the crude N-Boc-L-Serine in anhydrous DMF (100 mL). Cool to 0°C.

  • Add finely ground

    
     (15.8 g, 114 mmol). Stir for 15 min.
    
  • Add MeI (7.1 mL, 114 mmol) dropwise. Stir at 0°C for 1 h, then RT for 3 h.

  • Workup: Dilute with water (300 mL) and extract with EtOAc. Wash organic layer with brine (critical to remove DMF). Dry and concentrate.

    • Yield Target: ~18-19 g (90-95%).

    • Checkpoint:

      
       NMR should show a singlet at ~3.7 ppm (Methyl ester) and ~1.4 ppm (Boc).
      
Stage 2: O-Ethylation (The Critical Step)

Objective: Regioselective etherification of the side chain. Note: This step requires precision to avoid elimination.

Reagents:

  • N-Boc-L-Serine Methyl Ester (5.0 g, 22.8 mmol)

  • Ethyl Iodide (EtI) (3.6 mL, 45.6 mmol)

  • Sodium Hydride (60% in oil) (1.0 g, 25.0 mmol)

  • Solvent: DMF (Anhydrous, 50 mL)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen. Add anhydrous DMF (40 mL) and cool to -10°C (ice/salt bath).

  • Deprotonation: Add NaH (1.0 g) portion-wise. Stir for 20 min. Evolution of

    
     gas will be observed.
    
  • Addition: Dissolve N-Boc-L-Serine Methyl Ester (5.0 g) in DMF (10 mL) and add dropwise via syringe over 15 min. Do not let temperature rise above 0°C.

  • Alkylation: Add Ethyl Iodide (3.6 mL) dropwise.

  • Reaction: Stir at 0°C for 2 hours, then allow to slowly warm to RT over 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (3x) and brine (1x) to remove DMF.

  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

    • Product:N-Boc-O-Ethyl-L-Serine Methyl Ester .

    • Yield Target: 60-75%. (Losses often due to elimination byproduct).

Stage 3: Reductive Transformation

Objective: Convert the methyl ester to the primary alcohol.

Reagents:

  • N-Boc-O-Ethyl-L-Serine Methyl Ester (3.0 g, 12.1 mmol)

  • Lithium Aluminum Hydride (

    
    ) (2.0 M in THF, or solid)
    
  • Solvent: THF (Anhydrous)

Protocol:

  • Setup: Flame-dry flask under Nitrogen. Suspend

    
     (0.55 g, 14.5 mmol) in anhydrous THF (30 mL) at 0°C.
    
  • Addition: Dissolve the ester (3.0 g) in THF (10 mL) and add dropwise to the hydride suspension.

  • Reaction: Stir at 0°C for 30 min, then warm to RT for 1 h.

  • Fieser Quench (Critical): Cool to 0°C.

    • Add 0.55 mL Water (slowly).

    • Add 0.55 mL 15% NaOH.

    • Add 1.65 mL Water.

  • Filtration: Warm to RT and stir for 15 min until a white granular precipitate forms. Filter through Celite.

  • Concentration: Evaporate solvent to yield N-Boc-2-amino-3-ethoxypropan-1-ol as a clear oil.

Stage 4: Global Deprotection & Salt Formation

Objective: Remove the Boc group and form the stable hydrochloride salt.

Protocol:

  • Dissolve the intermediate from Stage 3 in 1,4-Dioxane (10 mL).

  • Add 4M HCl in Dioxane (10 mL).

  • Stir at RT for 2 hours. A white precipitate should begin to form.

  • Add Diethyl Ether (50 mL) to drive precipitation.

  • Isolation: Filter the solid under

    
     (hygroscopic). Wash with cold ether.
    
  • Drying: Dry under high vacuum over

    
    .
    

Final Product: 2-Amino-3-ethoxypropan-1-ol Hydrochloride

  • Appearance: White to off-white hygroscopic solid.

  • Storage: -20°C, Desiccated.

Quality Control & Analytical Data

Verify the identity of the final product using the following expected signals.

TechniqueParameterExpected Data
H-NMR Solventngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

or


1.15 ppm
Triplet (3H,

),


3.3-3.4 ppm
Multiplet (1H), Methine


3.5-3.7 ppm
Multiplet (6H),

,

,

Mass Spec ESI (+)m/z = 120.1

(Free base MW = 119.16)
Melting Point Range85 - 90°C (Typical for amino alcohol HCl salts, broad if hygroscopic)

Mechanism of Action (Chemical)

The success of this protocol relies on the specific reactivity of the intermediates. The diagram below illustrates the critical O-alkylation step and the competing elimination pathway that must be suppressed by low temperature.

Mechanism Substrate N-Boc-Ser-OMe (Substrate) Enolate Alkoxide Intermediate Substrate->Enolate Deprotonation (-H2) Base NaH (Base) Product O-Ethyl Product (Substitution - SN2) Enolate->Product Attack on EtI (0°C) SideProduct Dehydroalanine (Elimination - E2) Enolate->SideProduct Thermal Elimination (>20°C) EtI Ethyl Iodide (Electrophile) EtI->Product

Figure 2: Mechanistic divergence in Stage 2. Low temperature favors the green SN2 pathway over the red E2 pathway.

References

  • Preparation of N-Boc-L-Serine Methyl Ester

    • D. M.[2] Shendage, et al. Organic Preparations and Procedures International, 2004 , 36(5), 467-470.

  • O-Alkylation of Serine Derivatives (Prevention of Elimination)

    • Sugano, Y., et al. "Synthesis of O-alkylated serine derivatives." Journal of Organic Chemistry, 1995, 60, 426-433.
  • Reduction of Amino Acid Esters to Amino Alcohols

    • Abiko, A., et al. "Reduction of Amino Acid Esters with LiAlH4." Tetrahedron Letters, 1992, 33, 5517.
  • General Properties of 2-Amino-3-ethoxypropan-1-ol

    • PubChem Compound Summary for CID 123963 (O-Ethylserinol).

Sources

Application

Application Notes and Protocols for Reductive Amination Using 2-Amino-3-ethoxypropan-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Reductive Amination and the Utility of 2-Amino-3-ethoxypropan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Reductive Amination and the Utility of 2-Amino-3-ethoxypropan-1-ol

Reductive amination stands as a cornerstone of modern organic synthesis, prized for its efficiency and reliability in forging carbon-nitrogen bonds.[1][2] This powerful transformation converts aldehydes and ketones into amines via an intermediate imine, which is subsequently reduced in situ.[1][3] Its widespread adoption in pharmaceutical and fine chemical synthesis is a testament to its broad substrate scope and amenability to one-pot procedures, often under mild conditions, aligning with the principles of green chemistry.[1]

This application note provides a detailed guide to performing reductive amination using 2-Amino-3-ethoxypropan-1-ol, a versatile and functionalized primary amine. The presence of a primary alcohol and an ether linkage within its structure (see Figure 1) offers synthetic handles for subsequent elaborations, making it a valuable building block in the construction of complex molecules, including potential pharmaceutical intermediates. We will delve into the mechanistic underpinnings of the reaction, provide detailed, adaptable protocols, and offer insights into reaction optimization and troubleshooting.

Figure 1: Structure of 2-Amino-3-ethoxypropan-1-ol

Caption: Chemical structure of 2-Amino-3-ethoxypropan-1-ol.

Physicochemical Properties of 2-Amino-3-ethoxypropan-1-ol

A thorough understanding of the starting material's properties is crucial for successful reaction design.

PropertyValueSource
Molecular Formula C₅H₁₃NO₂[4]
Molecular Weight 119.16 g/mol [4]
Appearance Expected to be a liquid or low-melting solidGeneral knowledge
Solubility Expected to be soluble in a range of organic solvents and waterGeneral knowledge

The Mechanism of Reductive Amination

The reductive amination process occurs in two principal stages:

  • Imine Formation: The reaction commences with the nucleophilic attack of the primary amine (2-Amino-3-ethoxypropan-1-ol) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine (for primary amines) or an enamine (for secondary amines).[1][3] This equilibrium is often favored by the removal of water or by acid catalysis. Mildly acidic conditions (pH ~4-6) are typically optimal to facilitate both the nucleophilic attack and the subsequent dehydration.[5]

  • Reduction of the Imine: The formed imine is then reduced to the corresponding secondary amine using a suitable reducing agent. A key consideration is the choice of a reductant that selectively reduces the imine in the presence of the starting carbonyl compound.[2] This selectivity is crucial for the efficiency of one-pot reactions.

Reductive_Amination_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde/Ketone Aldehyde/Ketone Hemiaminal Intermediate Hemiaminal Intermediate Aldehyde/Ketone->Hemiaminal Intermediate Nucleophilic Attack 2-Amino-3-ethoxypropan-1-ol 2-Amino-3-ethoxypropan-1-ol 2-Amino-3-ethoxypropan-1-ol->Hemiaminal Intermediate Imine Imine Hemiaminal Intermediate->Imine Dehydration (-H₂O) Secondary Amine Product Secondary Amine Product Imine->Secondary Amine Product Reducing Agent Reducing Agent Reducing Agent->Secondary Amine Product Hydride Transfer

Caption: General workflow of reductive amination.

Selecting the Appropriate Reducing Agent

The choice of reducing agent is critical for a successful reductive amination. Several common hydride reagents are employed, each with distinct advantages:

Reducing AgentAbbreviationKey Features & Considerations
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃A mild and selective reducing agent, often the preferred choice.[1][6] It is particularly effective for one-pot reactions as it does not readily reduce aldehydes and ketones at a significant rate. It is moisture-sensitive.[7]
Sodium Cyanoborohydride NaBH₃CNAnother selective reducing agent that is effective under mildly acidic conditions.[2][7] A key advantage is its stability in protic solvents like methanol. However, it is toxic and generates cyanide waste, necessitating careful handling and disposal.
Sodium Borohydride NaBH₄A more powerful reducing agent that can reduce both the imine and the starting carbonyl compound.[2][7] Therefore, it is typically used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent.
Catalytic Hydrogenation H₂/Pd, Pt, NiA green and efficient method, particularly for large-scale synthesis.[1] It requires specialized equipment for handling hydrogen gas. The catalyst can sometimes be sensitive to functional groups present in the substrates.

For the protocols outlined below, we will focus on the use of sodium triacetoxyborohydride (STAB) due to its high selectivity, operational simplicity, and commercial availability.

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used, especially when working with moisture-sensitive reagents like STAB.

  • The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reductive Amination of an Aliphatic Aldehyde with 2-Amino-3-ethoxypropan-1-ol using STAB

Objective: To synthesize N-(2-hydroxy-1-(ethoxymethyl)ethyl)alkanamine.

Materials:

  • 2-Amino-3-ethoxypropan-1-ol

  • Aliphatic aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-Amino-3-ethoxypropan-1-ol (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M).

  • Add the aliphatic aldehyde (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture. Note: The addition of STAB may cause a slight exotherm.

  • Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, if necessary.

Protocol 2: Reductive Amination of an Aromatic Ketone with 2-Amino-3-ethoxypropan-1-ol using STAB

Objective: To synthesize a secondary amine from an aromatic ketone.

Materials:

  • 2-Amino-3-ethoxypropan-1-ol

  • Aromatic ketone (e.g., acetophenone)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Amino-3-ethoxypropan-1-ol (1.0 eq) and the aromatic ketone (1.0-1.2 eq).

  • Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.5 M).

  • Add glacial acetic acid (1.0-1.2 eq). With less reactive ketones, a stoichiometric amount of acid may be required to drive the imine formation.

  • Stir the mixture at room temperature for 1-2 hours. Gentle heating (40-50 °C) may be necessary for sterically hindered or electron-rich ketones.

  • Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up the reaction as described in Protocol 1 (steps 8-13).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Incomplete imine formation- Insufficient reducing agent- Sterically hindered substrates- Increase the reaction time for imine formation.- Add a dehydrating agent (e.g., molecular sieves).- Increase the amount of STAB.- Increase the reaction temperature.
Formation of Byproducts - Reduction of the starting carbonyl- Over-alkylation of the product- Ensure the use of a selective reducing agent like STAB.- Use a 1:1 stoichiometry of amine to carbonyl.
Difficult Purification - Presence of unreacted starting materials- Similar polarity of product and starting materials- Optimize the reaction to drive it to completion.- Explore different solvent systems for chromatography.

Conclusion

Reductive amination is a robust and versatile method for the synthesis of secondary amines from 2-Amino-3-ethoxypropan-1-ol. The protocols provided herein, utilizing the selective reducing agent sodium triacetoxyborohydride, offer a reliable starting point for the synthesis of a variety of N-substituted derivatives. As with any chemical transformation, empirical optimization of reaction conditions for each specific substrate is recommended to achieve the highest yields and purity. The functionalized nature of 2-Amino-3-ethoxypropan-1-ol opens up numerous possibilities for the construction of novel molecules with potential applications in drug discovery and materials science.

References

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • ACS Publications. A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubChem. 2-Amino-3-ethoxypropan-1-ol. [Link]

Sources

Method

Application Note: Selective N-Boc Protection of 2-Amino-3-ethoxypropan-1-ol Hydrochloride

Executive Summary This guide details the protocol for the selective N-tert-butoxycarbonyl (Boc) protection of 2-Amino-3-ethoxypropan-1-ol hydrochloride . This substrate presents a specific chemoselective challenge: it co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the selective N-tert-butoxycarbonyl (Boc) protection of 2-Amino-3-ethoxypropan-1-ol hydrochloride . This substrate presents a specific chemoselective challenge: it contains both a nucleophilic primary amine and a primary hydroxyl group. While amines are kinetically more nucleophilic, uncontrolled conditions can lead to unwanted O-acylation (carbonate formation) or N,O-bis-protection.

We present two validated protocols. Protocol A (Biphasic Schotten-Baumann) is the "Gold Standard" for high selectivity and purity. Protocol B (Anhydrous Organic) is an alternative for water-sensitive downstream applications.

Mechanistic Insight & Strategy

The Chemoselective Challenge

The reaction utilizes Di-tert-butyl dicarbonate (


) .[1][2][3] The goal is to acylate the amine (

) while leaving the alcohol (

) untouched.
  • Amine Nucleophilicity: The amine is significantly more nucleophilic than the alcohol at neutral or slightly basic pH.

  • The HCl Factor: The starting material is a hydrochloride salt (

    
    ). It is non-nucleophilic until deprotonated. A base must be added to release the free amine.
    
  • Risk of O-Boc: If strong bases (e.g., NaH) or acylation catalysts (e.g., DMAP) are used, the hydroxyl group will attack

    
    , forming a carbonate.
    
Reaction Pathway

The reaction proceeds via nucleophilic attack of the free amine on the carbonyl of


, followed by the elimination of tert-butanol and 

.

ReactionScheme Substrate 2-Amino-3-ethoxypropan-1-ol (HCl Salt) FreeAmine Free Amine (Nucleophile) Substrate->FreeAmine + Base Base Base (e.g., NaHCO3) Deprotonation Intermediate Tetrahedral Intermediate FreeAmine->Intermediate + Boc2O Boc2O Boc2O (Electrophile) Product N-Boc-2-amino-3-ethoxypropan-1-ol (Target) Intermediate->Product Byproducts Byproducts: t-BuOH + CO2 + NaCl Intermediate->Byproducts

Figure 1: Reaction pathway for the neutralization and protection of the amino alcohol salt.

Materials & Equipment

ComponentSpecificationRole
Substrate 2-Amino-3-ethoxypropan-1-ol HClStarting Material
Reagent Di-tert-butyl dicarbonate (

)
Protecting Group Source
Base (Method A) Sodium Bicarbonate (

)
Mild base (pH ~8.5) for selectivity
Base (Method B) Triethylamine (

)
Organic base for solubility
Solvent THF (HPLC Grade), Water, or DCMReaction Medium
Quench Citric Acid (5% aq)Removes unreacted amine

Protocol A: Biphasic Schotten-Baumann (Recommended)

Best for: High selectivity, scale-up, and ease of purification. Principle: Water dissolves the salt; THF dissolves the


. 

maintains a pH ~8-9, which is basic enough to deprotonate the amine but not basic enough to activate the hydroxyl group.
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve 2-Amino-3-ethoxypropan-1-ol HCl (1.0 equiv) in Water (5 mL per mmol substrate).

  • Neutralization: Add

    
      (2.5 equiv).
    
    • Note: Gas (

      
      ) evolution may occur. Stir until the salt is mostly dissolved/suspended.
      
  • Solvent Addition: Add THF (5 mL per mmol substrate) to create a 1:1 biphasic mixture.

  • Reagent Addition: Add

    
      (1.1 equiv) dropwise as a solution in a small amount of THF (or neat if liquid).
    
    • Tip: Slight excess accounts for hydrolysis of

      
       by water.
      
  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 4–16 hours.

    • Monitoring: Check by TLC (stain with Ninhydrin; free amine is purple/red, N-Boc is usually faint or invisible, requiring PMA/permanganate stain).

  • Workup:

    • Evaporate the THF under reduced pressure (rotary evaporator).

    • Extract the remaining aqueous layer with Ethyl Acetate (EtOAc) (

      
      ).[4]
      
    • Optional Acid Wash: Wash combined organics with 5% Citric Acid (removes unreacted amine) and then Brine .

    • Dry over

      
      , filter, and concentrate.[2]
      

Protocol B: Anhydrous Organic Method

Best for: Substrates with poor water solubility or when strictly anhydrous conditions are required for the next step (one-pot procedures).

Step-by-Step Procedure
  • Preparation: Suspend 2-Amino-3-ethoxypropan-1-ol HCl (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 mL per mmol).

  • Base Addition: Add Triethylamine (TEA) or DIPEA (2.2 equiv) slowly at 0°C.

    • Critical: 1.0 eq neutralizes the HCl; 1.2 eq acts as the proton scavenger for the reaction.

  • Reagent Addition: Add

    
      (1.1 equiv) dissolved in DCM.
    
  • Reaction: Allow to warm to Room Temperature and stir for 2–6 hours.

    • Warning: Do NOT add DMAP (4-Dimethylaminopyridine). DMAP catalyzes O-acylation and will lead to the formation of the carbonate byproduct.

  • Workup:

    • Wash the organic layer with Water , then 5% Citric Acid (or 0.5M HCl), and finally Brine .

    • Dry over

      
       and concentrate.
      

Process Control & Purification Workflow

The following diagram illustrates the decision logic for workup and purification, ensuring high purity of the final N-Boc alcohol.

WorkupLogic Crude Crude Reaction Mixture CheckTLC Analyze TLC/LCMS Crude->CheckTLC ImpurityCheck Is O-Boc (Carbonate) Present? CheckTLC->ImpurityCheck Clean No O-Boc ImpurityCheck->Clean Clean Profile Dirty Yes, O-Boc detected ImpurityCheck->Dirty Impurity Found Purification Final Purification: Flash Chromatography (Hexanes/EtOAc) Clean->Purification Fix Selective Hydrolysis: Treat with LiOH/MeOH or NaOH/MeOH (1-2 hours @ RT) Dirty->Fix Rescue Batch Fix->Purification Final Pure N-Boc Product Purification->Final

Figure 2: Logic flow for handling impurities and purification.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion pH too low (Amine protonated)Add more base (ensure pH > 8).
O-Boc Formation pH too high or DMAP usedDo not use DMAP. Keep pH < 10.[5] Use Protocol A.
Product is Oil Normal for this substrateDry thoroughly under high vacuum. It may not crystallize.
Starting Material Remains

hydrolysis
Add another 0.2–0.5 equiv of

.

Safety & Handling

  • 
     (Di-tert-butyl dicarbonate): 
    
    • Hazard: Highly toxic by inhalation (Category 1/2). It melts at ~23°C. If liquid, it has a significant vapor pressure.

    • Control: Handle strictly in a fume hood.

    • Disposal: Quench excess

      
       with a dilute amine solution or acid before disposal.
      
  • 2-Amino-3-ethoxypropan-1-ol HCl:

    • Likely hygroscopic. Store in a desiccator.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive guide on amine protection and selectivity).

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. (Discusses the mechanism of O-acylation vs N-acylation).

  • Sheibani, H., & Saidi, K. (2005). Selective N-Boc Protection of Amines in Water.[3] Iranian Journal of Science & Technology. (Validates aqueous/biphasic conditions for high selectivity).

  • Sigma-Aldrich. (n.d.). Product Specification: (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride.[6]

Sources

Application

Application Notes and Protocols for the Amide Coupling of 2-Amino-3-ethoxypropan-1-ol with Carboxylic Acids

Introduction The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The coupling of 2-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The coupling of 2-Amino-3-ethoxypropan-1-ol, a versatile building block, with carboxylic acids presents a unique set of challenges and opportunities. The presence of both a primary amine and a primary alcohol necessitates careful selection of reaction conditions to ensure chemoselective acylation at the amine terminus. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for this transformation. We will delve into the mechanistic rationale behind the choice of reagents and protocols, offering field-proven insights to achieve high yields and purity.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine is typically an acid-base reaction, resulting in the formation of an ammonium carboxylate salt.[2][3] To facilitate amide bond formation, the carboxylic acid must first be "activated" to a more electrophilic species. This is achieved through the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[4][5]

Critical Parameters for Successful Coupling

The success of the coupling reaction between 2-Amino-3-ethoxypropan-1-ol and a carboxylic acid is contingent upon several key parameters:

  • Choice of Coupling Reagent: This is arguably the most critical decision. The ideal reagent should be effective in activating the carboxylic acid, minimize side reactions, and be compatible with the functional groups present in both substrates.

  • Solvent System: The solvent must be able to dissolve all reactants and reagents and should not interfere with the reaction.

  • Base: A non-nucleophilic organic base is often required to neutralize any acidic byproducts and to deprotonate the amine, enhancing its nucleophilicity.

  • Temperature and Reaction Time: These parameters need to be optimized to ensure complete reaction while minimizing potential side reactions like racemization, particularly if the carboxylic acid has a chiral center.

Recommended Coupling Reagents and Conditions

Several classes of coupling reagents have proven effective for amide bond formation. The selection often depends on the specific carboxylic acid substrate, scale of the reaction, and desired purity of the final product.

Carbodiimide-Based Reagents (EDC, DCC, DIC)

Carbodiimides are widely used for their reliability and cost-effectiveness.[6] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is particularly advantageous due to the water-solubility of its urea byproduct, which simplifies purification through aqueous extraction.[7][8] Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are also common, but their urea byproducts are less soluble and may require filtration for removal.[6][7]

Mechanism of Action with Additives:

To enhance efficiency and suppress side reactions such as racemization, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[7][9] The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the additive to form an active ester, which is more stable and less prone to racemization than the O-acylisourea.[10] The amine then attacks this active ester to form the desired amide.

Protocol for EDC/HOBt Coupling:

A typical procedure involves dissolving the carboxylic acid and HOBt in a suitable aprotic solvent, followed by the addition of EDC.[11] After a pre-activation period, the 2-Amino-3-ethoxypropan-1-ol and a non-nucleophilic base are added.

Phosphonium and Aminium/Uronium Salt-Based Reagents (BOP, PyBOP, HBTU, HATU)

These reagents are generally more reactive than carbodiimides and are particularly useful for coupling sterically hindered or electron-deficient substrates.[4][12]

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are effective phosphonium-based reagents.[6]

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly efficient aminium/uronium salts.[5][6] HATU is especially powerful for challenging couplings due to the formation of a highly reactive OAt-active ester.[9][12]

Protocol for HATU Coupling:

HATU is typically used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The carboxylic acid is pre-activated with HATU and DIPEA before the addition of the amine.

Comparative Overview of Common Coupling Conditions

Coupling Reagent SystemBaseTypical SolventTemperature (°C)Key AdvantagesKey Considerations
EDC / HOBt DIPEA, NMMDMF, DCM, CH3CN0 to RTCost-effective, water-soluble byproduct (EDC).[7]Can be sluggish with hindered substrates.
DCC / HOBt DIPEA, NMMDCM, THF0 to RTInexpensive, effective for many substrates.Insoluble DCU byproduct can complicate purification.[6]
HATU DIPEADMF, NMP0 to RTHighly reactive, excellent for hindered substrates, low racemization.[9][12]Higher cost, potential for guanidinylation side reaction.[12]
PyBOP DIPEADMF, DCM0 to RTHigh coupling efficiency, less hazardous byproducts than BOP.[6]Higher cost than carbodiimides.

Abbreviations: EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: 1-Hydroxybenzotriazole; DCC: Dicyclohexylcarbodiimide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; THF: Tetrahydrofuran; NMP: N-Methyl-2-pyrrolidone; RT: Room Temperature.

Detailed Experimental Protocols

Protocol 1: General Procedure using EDC/HOBt

This protocol is a good starting point for a wide range of carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-Amino-3-ethoxypropan-1-ol (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid and HOBt.

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl in one portion and stir the mixture at 0 °C for 30 minutes for pre-activation.

  • In a separate flask, dissolve 2-Amino-3-ethoxypropan-1-ol in a small amount of the reaction solvent.

  • Add the amine solution to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Hindered Carboxylic Acids using HATU

This protocol is recommended for sterically demanding carboxylic acids where EDC/HOBt may be inefficient.[12]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-Amino-3-ethoxypropan-1-ol (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, HATU, and DIPEA in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to allow for pre-activation.

  • Add 2-Amino-3-ethoxypropan-1-ol to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and purification are similar to Protocol 1.

Visualizing the Reaction Workflow

The following diagram illustrates the general workflow for the coupling reaction.

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Pre_activation Pre-activation (Carboxylic Acid + Coupling Reagent + Base) Carboxylic_Acid->Pre_activation Amino_Alcohol 2-Amino-3-ethoxypropan-1-ol Coupling Amine Addition & Coupling Amino_Alcohol->Coupling Pre_activation->Coupling Extraction Aqueous Extraction Coupling->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product Pure Amide Product Chromatography->Final_Product

Caption: General workflow for amide coupling.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base, extending the reaction time, or switching to a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous.

  • Side Reactions: The primary hydroxyl group of 2-Amino-3-ethoxypropan-1-ol could potentially react to form an ester. However, the amine is significantly more nucleophilic, and under standard coupling conditions, amide formation is the overwhelmingly favored pathway. If ester formation is observed, consider using milder conditions or protecting the alcohol, though this is generally not necessary.

  • Purification: The polarity of the final amide product will vary depending on the carboxylic acid used. Flash chromatography on silica gel is a common and effective purification method.[13] For highly polar products, reverse-phase HPLC may be necessary.[14]

Conclusion

The successful coupling of 2-Amino-3-ethoxypropan-1-ol with carboxylic acids is readily achievable with careful selection of the appropriate coupling reagents and reaction conditions. For most substrates, the EDC/HOBt system provides a robust and cost-effective solution. For more challenging couplings involving sterically hindered or electronically deactivated partners, the use of more potent reagents such as HATU is recommended. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can confidently and efficiently synthesize the desired amide products in high yield and purity.

References

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Galimberti, A., et al. (2017). SERINOL: A BIOSOURCED BUILDING BLOCK FOR BETTER MECHANICAL REINFORCEMENT AND SUSTAINABLE VULCANIZATION OF RUBBER COMPOUNDS. Rubber Chemistry and Technology, 90(2), 245-261.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Biotage. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. Retrieved from [Link]

  • Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(23), 3171-3174.
  • Chemistry Steps. (2024, December 3). Alcohols to Amides. Retrieved from [Link]

  • Gunanathan, C., & Milstein, D. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(51), 17260–17261.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Olsson, R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11488-11492.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • ResearchGate. (2013, October 10). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. Retrieved from [Link]

  • ResearchGate. (2021, November 27). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine?. Retrieved from [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228–4235.
  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022200247A1 - Industrial synthesis of serinol.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4235.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Cataldo, F., et al. (2019). Serinol derivatives for the sustainable vulcanization of diene elastomers. Rubber Chemistry and Technology, 92(3), 481-497.
  • ResearchGate. (2011, June 13). (PDF) Serinol: Small molecule - big impact. Retrieved from [Link]

  • Google Patents. (n.d.). DE3060177D1 - Process for the preparation of serinol and serinol derivatives.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 693-713.
  • Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
  • Li, Y., et al. (2023). Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation. The Journal of Organic Chemistry, 88(21), 15413–15424.

Sources

Method

Fmoc protection of 2-Amino-3-ethoxypropan-1-ol for peptide synthesis

Application Note: AN-PEP-2026-03 Subject: Chemoselective Fmoc Protection of 2-Amino-3-ethoxypropan-1-ol for Solid-Phase Peptide Synthesis (SPPS) Executive Summary This guide details the protocol for the N-fluorenylmethox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PEP-2026-03 Subject: Chemoselective Fmoc Protection of 2-Amino-3-ethoxypropan-1-ol for Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

This guide details the protocol for the N-fluorenylmethoxycarbonyl (Fmoc) protection of 2-Amino-3-ethoxypropan-1-ol (O-ethyl-L-serinol). This amino alcohol derivative is a critical building block for peptidomimetics, specifically for introducing reduced C-terminal modifications or stable ether linkages that resist standard hydrolytic enzymes.

The core challenge in protecting this molecule lies in its dual nucleophilicity: it possesses both a primary amine and a primary alcohol. Standard acylation protocols (using acyl chlorides) often lead to indiscriminate O- and N-acylation. This protocol utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under controlled pH conditions to achieve exclusive N-terminal protection, ensuring high yield and purity without the need for complex side-chain deprotection steps later.

Strategic Analysis: Reagent Selection & Chemoselectivity

To ensure scientific integrity, we must justify the choice of reagents based on reaction kinetics and thermodynamics.

The Challenge: Competitive Nucleophilicity
  • Target: 2-Amino-3-ethoxypropan-1-ol contains a primary amine (

    
    ) and a primary hydroxyl (
    
    
    
    ).
  • Risk: Using highly reactive electrophiles like Fmoc-Cl (9-Fluorenylmethyl chloroformate) often results in the formation of the O,N-bis-Fmoc byproduct due to the high reactivity of the acyl chloride species, even at neutral pH [1].

The Solution: Fmoc-OSu

We utilize Fmoc-OSu as the acylating agent.[1][2][3][][5] The succinimidyl carbonate leaving group is less reactive than the chloride, making the reagent more selective.

  • Mechanism: The reaction relies on the significant difference in nucleophilicity between the amine and the alcohol. Under mild basic conditions (pH 8.0–9.0), the amine is deprotonated and highly nucleophilic, while the alcohol remains protonated and relatively inert toward the carbonate ester [2].

  • Thermodynamic Control: The formation of the carbamate (N-Fmoc) is thermodynamically stable. Any transient carbonate (O-Fmoc) formed is susceptible to hydrolysis during the aqueous workup or mild basic wash, whereas the carbamate resists these conditions.

Materials & Equipment

Reagent/MaterialSpecificationRole
2-Amino-3-ethoxypropan-1-ol >98% PurityStarting Material
Fmoc-OSu >99% PurityProtecting Group Source
Sodium Bicarbonate (NaHCO₃) ACS ReagentMild Base (pH Buffer)
Acetone or 1,4-Dioxane HPLC GradeOrganic Co-solvent
Water Deionized (DI)Aqueous Solvent
Ethyl Acetate (EtOAc) ACS ReagentExtraction Solvent
1M HCl or KHSO₄ Aqueous SolutionAcidification/Quench
Brine Saturated NaClWash Solution

Detailed Experimental Protocol

Scale: This protocol is normalized for 10 mmol of starting amine.

Phase 1: Reaction Setup
  • Solubilization: In a 250 mL round-bottom flask, dissolve 2-Amino-3-ethoxypropan-1-ol (1.19 g, 10 mmol) in 30 mL of Water .

  • Buffering: Add Sodium Bicarbonate (NaHCO₃) (1.68 g, 20 mmol, 2.0 eq). Stir until fully dissolved. The pH should be approximately 8.5.

  • Solvent Integration: Add 30 mL of Acetone (or 1,4-Dioxane).

    • Note: A 1:1 Aqueous/Organic ratio ensures the hydrophobic Fmoc-OSu and the hydrophilic amino alcohol remain in a single phase or a fine emulsion for efficient reaction [3].

Phase 2: Acylation
  • Addition: Slowly add Fmoc-OSu (3.54 g, 10.5 mmol, 1.05 eq) to the stirring mixture at room temperature.

    • Why: Adding a slight excess ensures complete consumption of the amine. Fmoc-OSu is added as a solid or dissolved in a minimal amount of acetone.

  • Reaction: Stir the mixture vigorously at room temperature (20–25°C) for 4–16 hours .

    • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or HPLC. The free amine spot (ninhydrin active) should disappear. The product will be UV-active.[]

Phase 3: Workup & Isolation
  • Concentration: Remove the volatile organic solvent (Acetone/Dioxane) under reduced pressure (Rotavap) at 35°C. This leaves an aqueous suspension.

  • Acidification: Carefully acidify the aqueous residue with 1M HCl or 1M KHSO₄ to pH 2–3.

    • Caution: CO₂ gas will evolve due to excess bicarbonate. Add acid dropwise.

    • Observation: The product, N-Fmoc-2-amino-3-ethoxypropan-1-ol, will precipitate or form an oil.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (1 x 50 mL)

    • Saturated Brine (1 x 50 mL)

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ (Sodium Sulfate). Filter and concentrate in vacuo.[6]

Phase 4: Purification
  • Scenario A (Solid Product): Recrystallize from EtOAc/Hexane or Ethanol/Water.

  • Scenario B (Oil/Gum): If the ethoxy tail prevents crystallization, purify via Flash Column Chromatography using a gradient of Hexane:EtOAc (from 80:20 to 50:50).

Process Visualization (Workflow)

The following diagram illustrates the critical decision points and flow of the synthesis.

FmocProtection cluster_chemoselectivity Chemoselectivity Control Start Start: 2-Amino-3-ethoxypropan-1-ol Dissolve Dissolve in H2O/Acetone (1:1) Add NaHCO3 (2.0 eq) Start->Dissolve AddFmoc Add Fmoc-OSu (1.05 eq) Room Temp, 4-16h Dissolve->AddFmoc CheckTLC QC: Check TLC/HPLC Amine Consumed? AddFmoc->CheckTLC CheckTLC->AddFmoc No (Add time/reagent) RemoveSolvent Evaporate Acetone CheckTLC->RemoveSolvent Yes Acidify Acidify to pH 2-3 (1M HCl) RemoveSolvent->Acidify Extract Extract with EtOAc Wash with Brine Acidify->Extract Purification Purification (Recrystallization or Column) Extract->Purification Final Final Product: N-Fmoc-2-amino-3-ethoxypropan-1-ol Purification->Final Mechanism Fmoc-OSu targets -NH2 -OH remains unreactive at pH 8.5

Caption: Workflow for the chemoselective N-Fmoc protection of amino alcohols using Fmoc-OSu.

Quality Control & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Expectations (¹H NMR, 400 MHz, CDCl₃)
  • Fmoc Group: A characteristic set of multiplets between 7.25 – 7.80 ppm (8 aromatic protons).

  • Fmoc Methylene: A doublet at approximately 4.4 ppm (CH₂ of the fluorenyl linker).

  • Fmoc Methine: A triplet at approximately 4.2 ppm (CH of the fluorenyl ring).

  • Amine Proton: A doublet (exchangeable) around 5.5 – 6.0 ppm (-NH-).

  • Ethoxy Group: A quartet at ~3.5 ppm (-O-CH₂-CH₃) and a triplet at ~1.2 ppm (-CH₃).

Troubleshooting "O-Fmoc" Contamination

If the hydroxyl group reacts (forming a carbonate), you will observe a second set of Fmoc signals or a shift in the CH₂-OH protons.

  • Corrective Action: Treat the crude mixture with mild base (e.g., 1% Na₂CO₃ in MeOH/Water) for 30 minutes. The carbonate (O-Fmoc) is significantly more labile than the carbamate (N-Fmoc) and will hydrolyze back to the alcohol [4].

References

  • Lapatsanis, L., Milias, G., Froussios, K., & Kolovos, M. (1983). Synthesis of N-2,2,2-(Trichloroethoxycarbonyl)-L-amino Acids and N-(9-Fluorenylmethoxycarbonyl)-L-amino Acids Involving Succinimidoxy Anion as a Leaving Group. Synthesis, 1983(8), 671-673.

Sources

Application

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of Amino Alcohol Hydrochloride Salts

Abstract Recrystallization is a critical purification technique in pharmaceutical development, essential for achieving the high purity required for Active Pharmaceutical Ingredients (APIs).[1][2] Amino alcohol hydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Recrystallization is a critical purification technique in pharmaceutical development, essential for achieving the high purity required for Active Pharmaceutical Ingredients (APIs).[1][2] Amino alcohol hydrochloride salts, a common class of APIs, present unique challenges due to their high polarity, hygroscopicity, and complex solvation behavior. This guide provides a detailed framework for researchers and drug development professionals to systematically select and optimize solvent systems for the robust and scalable recrystallization of these compounds. We will explore the underlying physicochemical principles, present a step-by-step protocol for solvent screening, and detail methodologies for both single-solvent and mixed-solvent recrystallization.

Introduction: The Challenge of Purifying Polar Salts

The purity of an API directly impacts its safety, efficacy, and stability.[3] Crystallization is the most widely used purification process for small molecule APIs, leveraging differences in solubility to separate the target compound from process impurities.[4] Amino alcohols are bifunctional molecules containing both amine and hydroxyl groups, making them highly polar and capable of extensive hydrogen bonding.[5] Converting them to their hydrochloride salts further increases their polarity and often enhances aqueous solubility and stability, which is advantageous for formulation but complicates purification by crystallization in organic solvents.[6][7]

The primary challenge lies in identifying a solvent or solvent system that can effectively dissolve the salt at an elevated temperature but has limited solvating power at lower temperatures, thereby forcing the pure compound out of solution upon cooling.[8] A poorly chosen solvent can lead to low yield, incomplete purification, or the undesirable phenomenon of "oiling out," where the solute separates as a liquid instead of a crystalline solid.[9] This guide provides the expertise-driven rationale behind making informed solvent choices.

Foundational Principles: What Makes a Good Recrystallization Solvent?

The ideal recrystallization solvent is governed by a set of core principles rooted in solubility theory. The fundamental goal is to create a state of supersaturation in a controlled manner, which is the driving force for crystallization.[1][10]

Key Solvent Characteristics:

  • Temperature-Dependent Solubility Gradient: The compound should be highly soluble in the solvent at or near its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[11] This differential is the most critical factor for achieving a high recovery yield.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot gravity filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[9]

  • Chemical Inertness: The solvent must not react with the amino alcohol hydrochloride salt.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystalline product during the drying phase.[9]

  • Safety and Environmental Profile: Solvents should be selected with consideration for their toxicity, flammability, and environmental impact.[9][12]

For amino alcohol hydrochloride salts, the strong ionic and hydrogen-bonding interactions mean that highly polar solvents are the primary candidates.

The Solute: Understanding Amino Alcohol Hydrochloride Salts

These molecules possess distinct regions that dictate their interaction with solvents:

  • Ammonium Cation (R-NH₃⁺): An ionic, charged center that is a strong hydrogen bond donor. It interacts favorably with polar protic solvents (e.g., alcohols, water) and the negative dipole of polar aprotic solvents.

  • Chloride Anion (Cl⁻): The counter-ion, which also prefers polar environments.

  • Hydroxyl Group (-OH): A potent hydrogen bond donor and acceptor.

  • Alkyl Backbone (R): The non-polar region of the molecule. The size and nature of this backbone influence the overall solubility in less polar solvents.

This combination of functional groups makes these salts highly soluble in polar protic solvents like water and lower-aliphatic alcohols (methanol, ethanol).[13] This high solubility can sometimes be a disadvantage, making it difficult to achieve a low enough solubility upon cooling to get a good yield.[13] This is where mixed-solvent systems become invaluable.

Solvent System Selection Strategy

A systematic approach to solvent selection saves time and material. The process begins with single-solvent screening and progresses to more complex mixed-solvent systems if necessary.

Single-Solvent Systems

Polar solvents are the logical starting point. Alcohols are often an excellent choice as they share structural similarity with the "alcohol" part of the solute and are polar enough to solvate the salt.

Common Single Solvents to Screen:

  • Water

  • Methanol

  • Ethanol (95% or absolute)

  • 2-Propanol (Isopropanol)

  • Acetonitrile

2-Propanol is often a superior choice to ethanol for hydrochloride salts, as many salts are so soluble in ethanol, even when cold, that recovery is poor.[13] Acetonitrile can also be effective for compounds with aromatic rings.[14]

Mixed-Solvent Systems (Anti-Solvent Crystallization)

This is often the most powerful technique for highly polar compounds.[1] The strategy involves dissolving the salt in a minimum amount of a "good" solvent in which it is very soluble, and then carefully adding a miscible "anti-solvent" in which the salt is poorly soluble.[15] The addition of the anti-solvent reduces the overall polarity of the system, decreases the solubility of the salt, and induces crystallization.[16]

Key Principles for Paired Solvents:

  • The two solvents must be fully miscible.[9]

  • The "good" solvent should dissolve the salt readily, ideally at room temperature or with gentle warming.

  • The "anti-solvent" should not dissolve the salt at all.

Commonly Used Solvent/Anti-Solvent Pairs:

  • Methanol / Diethyl Ether or MTBE[17]

  • Ethanol / Diethyl Ether or MTBE

  • Ethanol / Water (for compounds less soluble in water)[11]

  • 2-Propanol / Diethyl Ether[13]

  • Methanol / Ethyl Acetate

  • Ethanol / Hexanes or Heptanes[18]

  • Acetonitrile / Toluene

The diagram below illustrates the decision-making process for solvent selection.

Solvent_Selection_Workflow start Crude Amino Alcohol Hydrochloride Salt screen_single Step 1: Single Solvent Screening start->screen_single dissolves_cold Dissolves in Cold Solvent? screen_single->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No fail_single POOR SOLVENT: Discard dissolves_cold->fail_single Yes crystals_on_cool Crystals Form on Cooling? dissolves_hot->crystals_on_cool Yes dissolves_hot->fail_single No success_single SUCCESS: Use Single Solvent System crystals_on_cool->success_single Yes screen_mixed Step 2: Mixed Solvent Screening crystals_on_cool->screen_mixed No / Oiling Out find_good Find 'Good' Solvent (High Solubility) screen_mixed->find_good find_bad Find Miscible 'Anti-Solvent' (Low Solubility) find_good->find_bad test_pair Test Pair: Dissolve in 'Good', Add 'Anti-Solvent' find_bad->test_pair precipitate Precipitate Forms? test_pair->precipitate success_mixed SUCCESS: Use Mixed Solvent System precipitate->success_mixed Yes fail_mixed POOR PAIR: Try New Combination precipitate->fail_mixed No

Caption: Workflow for systematic solvent selection for recrystallization.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol uses a small amount of material to rapidly assess a range of solvents.

Materials:

  • Crude amino alcohol hydrochloride salt (~500 mg)

  • Test tubes or small vials (e.g., 1 dram)

  • Selection of candidate solvents (see Table 1)

  • Pasteur pipettes

  • Stirring rod

  • Heating block or water bath

  • Ice bath

Procedure:

  • Room Temperature Solubility Test: a. Place ~20-30 mg of the crude salt into a test tube. b. Add a candidate solvent dropwise (e.g., 0.5 mL) and stir or vortex at room temperature. c. Observation: If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization (too soluble when cold) but may be a "good" solvent for a mixed-solvent system. Discard for single-solvent use.[11] If it is insoluble, proceed to step 2.

  • Hot Solubility Test: a. Using the same test tube from step 1c, gently heat the suspension in a water bath or on a heating block towards the solvent's boiling point while stirring. b. Continue to add small portions of the solvent until the solid just dissolves. Record the approximate volume. c. Observation: If the solid dissolves, this is a promising candidate. If a very large volume of solvent is required, the solvent is likely not a good choice (will lead to low recovery). If the solid remains insoluble, discard this solvent.

  • Cooling & Crystallization Test: a. Remove the hot solution from the heat and allow it to cool slowly to room temperature. Do not disturb the tube. b. Observation: Look for the formation of crystals. Scratching the inside of the test tube with a glass rod can sometimes induce crystallization. c. If no crystals form at room temperature, place the test tube in an ice-water bath for 15-20 minutes. d. Evaluation: An ideal solvent will show a large amount of crystalline precipitate upon cooling. If the compound "oils out" or no solid forms, the solvent is not ideal. A solvent that produces crystals is a candidate for scale-up.

  • Mixed-Solvent Test (if needed): a. Select a "good" solvent identified in step 1c (where the compound was very soluble at room temp). b. Dissolve ~30-50 mg of the crude salt in a minimum volume of this "good" solvent. c. Add a miscible "anti-solvent" dropwise while stirring until the solution becomes persistently cloudy (turbid). This is the point of saturation. d. Gently warm the solution until it becomes clear again. e. Allow the solution to cool slowly as described in step 3. f. Evaluation: A good mixed-solvent system will produce a crystalline solid upon cooling.

Table 1: Properties of Common Solvents for Polar Salt Recrystallization

SolventBoiling Point (°C)Dielectric Constant (ε) at 20°CPolarityNotes & Common Pairings
Water10080.1Very High (Protic)Excellent solvent for many salts, but can make drying difficult.[19] Paired with ethanol, isopropanol.
Methanol6533.0High (Protic)Good general solvent for polar compounds; highly volatile.[19] Paired with ethers, ethyl acetate.
Ethanol7824.5High (Protic)Excellent general solvent.[19] Salts may be too soluble. Paired with ethers, hexanes.
2-Propanol (IPA)8219.9Medium-High (Protic)Often a top choice for HCl salts.[13] Paired with ethers, hexanes.
Acetonitrile8237.5High (Aprotic)Good for compounds with aromatic rings.[14] Not miscible with alkanes.
Acetone5621.0Medium (Aprotic)Good general-purpose solvent; low boiling point can be challenging.[19] Paired with water, hexanes.
Ethyl Acetate776.0Low-Medium (Aprotic)Often used as an anti-solvent or part of a mixed system.[18]
Diethyl Ether354.3Low (Aprotic)Classic anti-solvent for polar compounds precipitated from alcohols.[17] Very flammable.
Hexanes / Heptanes~69 / ~98~1.9Very Low (Non-polar)Classic anti-solvents. Miscible with most organic solvents except water.[18]
Protocol 2: General Recrystallization Procedure (Scale-Up)

This protocol is for purifying a larger quantity of material once a suitable solvent system has been identified.

Procedure for a Single-Solvent System:

  • Dissolution: Place the crude amino alcohol hydrochloride salt in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in portions, heating the mixture to a gentle reflux with stirring. Add just enough hot solvent to completely dissolve the solid. Using the minimum amount of solvent is key to maximizing yield.[19]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to a constant weight, typically in a vacuum oven at a moderate temperature.

Procedure for a Mixed-Solvent System:

  • Dissolution: Dissolve the crude salt in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling until the solution turns cloudy and the cloudiness persists.

  • Re-dissolution: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Crystallization, Cooling, Collection, and Drying: Follow steps 4 through 8 from the single-solvent procedure. When washing the crystals (step 7), use a cold mixture of the solvent/anti-solvent system.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out Solute melting point is below the solvent's boiling point.[9] Cooling too rapidly.Use a lower-boiling point solvent. Add more solvent to the hot mixture. Re-heat the oil until it dissolves, then cool much more slowly.
No Crystals Form Too much solvent was used. Solution is not saturated enough. The compound is too soluble even when cold.Boil off some of the solvent to concentrate the solution and try cooling again. Try a different solvent or switch to a mixed-solvent system. Scratch the inner surface of the flask.
Poor Recovery/Yield Too much solvent was used. Compound has significant solubility in cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure cooling is thorough (ice bath). Ensure filtration apparatus is pre-heated.
Impure Crystals Cooling was too rapid, trapping impurities. The chosen solvent does not effectively separate the impurity.Allow the solution to cool more slowly. Perform a second recrystallization on the obtained crystals.

Conclusion

The successful recrystallization of amino alcohol hydrochloride salts is an achievable goal that relies on a systematic and principles-based approach to solvent selection. By understanding the polar and hydrogen-bonding nature of the solute, researchers can intelligently screen a focused set of polar single solvents and miscible mixed-solvent systems. The protocols outlined in this guide provide a robust framework for moving from small-scale screening to a scaled-up purification, enabling the consistent production of high-purity crystalline materials essential for pharmaceutical research and development.

References

  • Title: 4. Crystallization Source: University of California, Davis - Chem 118L URL: [Link]

  • Title: Experiment 2: Recrystallization Source: University of Toronto Scarborough - CHMA11H3 URL: [Link]

  • Title: Recrystallization of Active Pharmaceutical Ingredients Source: SciSpace URL: [Link]

  • Title: Recrystallization Definition, Principle &Purpose Source: PraxiLabs URL: [Link]

  • Title: Go-to recrystallization solvent mixtures Source: Reddit r/Chempros URL: [Link]

  • Title: Recrystallization of Active Pharmaceutical Ingredients | Request PDF Source: ResearchGate URL: [Link]

  • Title: Solvent Choice Source: University of York, Department of Chemistry URL: [Link]

  • Title: Important Chemistry Tips-Solvents choose for recrystallization-Part4 Source: YouTube URL: [Link]

  • Title: Recrystallization (chemistry) Source: Wikipedia URL: [Link]

  • Title: API Crystallization Source: Crystal Pharmatech URL: [Link]

  • Title: Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing Source: PMC (PubMed Central) URL: [Link]

  • Title: Drug Dissolution Enhancement by Salt Formation Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

  • Source: Google Patents (US2243977A)
  • Title: Recrystallization Source: Chemistry LibreTexts URL: [Link]

  • Title: Purification of organic hydrochloride salt? Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of some novel prodrugs of flurbiprofen Source: SciELO URL: [Link]

  • Title: Three-Step Mechanism of Antisolvent Crystallization Source: ACS Publications URL: [Link]

  • Title: pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts Source: PubMed URL: [Link]

  • Source: Google Patents (CN104098478B)
  • Title: Many drugs are sold as their hydrochloride salts Source: Vaia URL: [Link]

  • Title: Antisolvent Crystallization of Poorly Water Soluble Drugs Source: International Journal of Chemical and Environmental Engineering URL: [Link]

  • Title: Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution Source: MDPI URL: [Link]

  • Title: On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals Source: Radboud Repository URL: [Link]

  • Title: Solubility of Organic Compounds Source: Carleton University URL: [Link]

Sources

Method

Application Note: General Procedures for the Scale-Up Synthesis of Amino-Ether-Alcohols

Executive Summary & Strategic Divergence Amino-ether-alcohols represent a highly versatile class of molecules with bifurcated applications. Depending on their structural topology, they serve as critical active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Divergence

Amino-ether-alcohols represent a highly versatile class of molecules with bifurcated applications. Depending on their structural topology, they serve as critical active pharmaceutical ingredients (APIs)—specifically the aryloxypropanolamine class of


-blockers (e.g., metoprolol, atenolol)[1]—or as high-capacity industrial absorbents for selective acid gas (H₂S) scrubbing (e.g., sterically hindered secondary aminoether alcohols)[2][3].

Because the end-use dictates the structural requirements (chiral


-hydroxy amines for pharmaceuticals vs. sterically hindered secondary amines for industrial scrubbing), the scale-up synthesis of amino-ether-alcohols diverges into two distinct, highly optimized methodologies.

G Start Amino-Ether-Alcohol Synthesis Strategies Pharma Pharma: Aryloxypropanolamines (e.g., β-blockers) Start->Pharma Indus Industrial: Sterically Hindered Amines (e.g., Gas Scrubbing) Start->Indus RouteA Solvent-Directed Epoxide Opening (DMF/H2O, 60°C) Pharma->RouteA RouteB Catalytic Amination of Glycols (Group VIII Metal, 180°C) Indus->RouteB MechA Regioselective SN2 Attack Water as Proton Shuttle RouteA->MechA MechB Dehydrogenation -> Imine -> Hydrogenation Steric Control RouteB->MechB

Figure 1: Divergent scale-up strategies for amino-ether-alcohol synthesis based on application.

Pharmaceutical Scale-Up: Solvent-Directed Epoxide Ring-Opening

Causality & Mechanistic Insights

The traditional synthesis of aryloxypropanolamines involves the nucleophilic ring-opening of aryl glycidyl ethers by primary amines[1]. In batch scale-up, this reaction is notoriously difficult to control due to highly exothermic kinetics and poor chemoselectivity, which frequently results in dialkylated tertiary amine byproducts.

To bypass the need for heavy metal Lewis-acid catalysts (which require expensive downstream metal scavenging for API compliance), a solvent-directed approach using a polar mixed solvent system (DMF/H₂O) is employed.

Why DMF/H₂O? Water acts as a proton shuttle. It selectively hydrogen-bonds to the epoxide oxygen, lowering the activation energy for the


 attack by the primary amine at the less sterically hindered terminal carbon. Meanwhile, DMF ensures the homogeneity of the lipophilic aryl glycidyl ethers. This synergistic solvent effect acts as a thermal buffer and suppresses double alkylation, pushing monoalkylation selectivity to >98%.
Quantitative Optimization Data

Table 1: Effect of Solvent on Epoxide Ring-Opening Scale-Up

Solvent System Temperature (°C) Conversion (%) Mono:Di Selectivity Scale-Up Suitability
Neat (Solvent-Free) 25 < 10 N/A Poor (Mass transfer limits)
Methanol 60 85 70:30 Low (High dialkylation byproduct)
DMF/H₂O (4:1 v/v) 60 > 99 98:2 Excellent (High API purity)

(Data summarized from Lizza & Moura-Letts optimization studies)

Protocol 1: 20-Gram to Kilogram Scale Synthesis of Aryloxypropanolamines

Self-Validating System (IPC): The reaction validates its own progression via High-Performance Liquid Chromatography (HPLC). If the mono:di alkylation ratio drops below 98:2 during In-Process Control (IPC) sampling, it indicates localized thermal hotspots or water depletion in the solvent matrix, prompting immediate adjustment of the agitation rate and jacket cooling.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 500 mL jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, and internal thermocouple with N₂ for 15 minutes.

  • Solvent & Amine Charging: Add 100 mL of a pre-mixed DMF/H₂O (4:1 v/v) solution to the reactor. Charge the primary amine (e.g., isopropylamine, 1.2 equivalents) into the solvent matrix. Set agitation to 250 RPM.

  • Controlled Addition: Heat the reactor jacket to maintain an internal temperature of 40°C. Using a programmable dosing pump, add the aryl glycidyl ether (1.0 equivalent, e.g., 20.0 g) dropwise over 2 hours. Causality: Slow addition manages the ΔH of the ring-opening, preventing thermal runaway.

  • Thermal Maturation: Once addition is complete, ramp the internal temperature to 60°C and hold for 12 hours.

  • Workup & Extraction: Cool the reactor to 20°C. Dilute the mixture with 200 mL of Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl (3 x 100 mL) to effectively partition and remove the DMF.

  • Crystallization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude

    
    -amino alcohol from hot heptane/EtOAc to yield the pure API.
    

Industrial Scale-Up: Catalytic Amination of Polyalkenyl Ether Glycols

Causality & Mechanistic Insights

For industrial gas treating, severely sterically hindered amino-ether-alcohols (like tertiary-butylaminoethoxyethanol, TBEE) are synthesized via the catalytic amination of polyalkenyl ether glycols (e.g., diethylene glycol) with bulky primary amines (e.g., tert-butylamine)[2][3].

Unlike the pharmaceutical epoxide route, this requires a heterogeneous Group VIII metal catalyst (e.g., Ni, Pt, or Pd supported on alumina) operating under high temperature and hydrogen pressure[2].

Why high-pressure hydrogen? The reaction is a "hydrogen-borrowing" process. The metal catalyst dehydrogenates the glycol to an intermediate aldehyde, which condenses with the primary amine to form an imine. The catalyst then re-hydrogenates the imine to the final secondary amine[3]. Although net redox-neutral, maintaining an external H₂ pressure (50–500 psig) is critical to keep the metal surface reduced, prevent coking, and drive the final hydrogenation step to completion, thereby avoiding the accumulation of unstable imine intermediates[2].

Quantitative Optimization Data

Table 2: Operational Parameters for Catalytic Amination

Parameter Operating Range Optimal Target Causality for Optimization
Temperature 150 - 350 °C 180 - 225 °C Balances amination rate against unwanted ether cleavage.
H₂ Pressure 50 - 1500 psig 50 - 500 psig Maintains active catalyst surface without over-reducing intermediates.
Amine:Glycol Ratio 1:1 to 5:1 2:1 Excess amine drives equilibrium and suppresses tertiary amine formation.

| Catalyst Loading | 0.001 - 10 wt% | 0.01 - 8 wt% | Ensures sufficient active sites for the dehydrogenation step. |

G Prep 1. Catalyst & Reagent Charging (Ni/Al2O3, Glycol, Amine) Purge 2. N2 Purge & H2 Pressurization (150-500 psig) Prep->Purge Heat 3. Thermal Activation (Ramp to 180-225°C) Purge->Heat React 4. Catalytic Amination (Dehydrogenation/Condensation) Heat->React Cool 5. Depressurization & Filtration (Catalyst Recovery) React->Cool Distill 6. Fractional Distillation (Product Isolation) Cool->Distill

Figure 2: Experimental workflow for high-pressure catalytic amination of glycols.

Protocol 2: Autoclave Scale-Up of Sterically Hindered Amino-Ether Alcohols

Self-Validating System (Pressure Profiling): The system validates its own progression via the reactor's pressure profile. Following the initial pressurization, a stable autogenous pressure indicates a balanced dehydrogenation/hydrogenation cycle. A sudden pressure drop signifies unwanted ether cleavage or over-reduction, while a pressure spike indicates failure of the condensation step.

Step-by-Step Methodology:

  • Reactor Preparation: Utilize a 1 L Hastelloy pressure reactor (autoclave) equipped with a gas entrainment impeller. Ensure all pressure relief valves are calibrated.

  • Catalyst & Reagent Charging: Charge 5.0 g of a pre-reduced Ni/Al₂O₃ catalyst (approx. 5 wt% loading). Add 200 g of diethylene glycol (DEG) and 276 g of tert-butylamine (TBA) to achieve a 2:1 molar ratio[2].

  • Purging & Pressurization: Seal the autoclave. Purge the headspace with N₂ (3 cycles at 50 psig) to remove oxygen. Pressurize the reactor with ultra-high purity H₂ to an initial pressure of 150 psig at room temperature.

  • Reaction Execution: Initiate agitation at 800 RPM. Ramp the internal temperature to 200°C at a rate of 2°C/min. The autogenous pressure will rise; maintain total pressure below 500 psig. Hold at 200°C for 8 to 12 hours.

  • Depressurization & Filtration: Cool the reactor to 40°C. Carefully vent the headspace gases through a scrubber system. Discharge the reaction slurry and filter through a 0.5 µm sintered metal filter to recover the heterogeneous catalyst for recycling.

  • Product Isolation: Transfer the filtrate to a fractional distillation column. Remove unreacted tert-butylamine and water (byproduct) under mild vacuum. Isolate the target sterically hindered amino-ether-alcohol (e.g., TBEE) via high-vacuum distillation (e.g., 5 mmHg at 120°C).

References

  • Malek, A., et al. (2007). Catalytic Preparation of Severely Sterically Hindered Amino-Ether Alcohols Using a Metal Loaded Catalyst. US Patent 20070276162A1.
  • Exxon Research and Engineering Co. (1984). Process for preparing secondary aminoether alcohols. US Patent 4487967A.
  • Morgan, T. K., et al. (1992). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. Journal of Medicinal Chemistry (PubMed). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Portal: Drying and Handling of Hygroscopic 2-Amino-3-ethoxypropan-1-ol hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and best practices for handling 2-Amino-3-ethoxypropan-1-ol hydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and best practices for handling 2-Amino-3-ethoxypropan-1-ol hydrochloride, a compound known for its challenging hygroscopic nature. Our goal is to move beyond simple instructions, offering a deep dive into the causality behind our recommended protocols to ensure the integrity and success of your experiments.

Understanding the Challenge: The Hygroscopicity of Amine Salts

2-Amino-3-ethoxypropan-1-ol hydrochloride, like many amine salts, is hygroscopic, meaning it readily absorbs and retains moisture from the atmosphere.[1][2] This affinity for water can lead to a host of experimental issues, including:

  • Inaccurate Weighing: The measured mass will include an unknown amount of water, leading to errors in concentration calculations for solutions.

  • Physical State Changes: The compound may transform from a free-flowing powder into a sticky, clumped solid or even a viscous oil, making it difficult to handle and dispense accurately.[3]

  • Reaction Interference: The presence of water can interfere with moisture-sensitive reactions, potentially altering reaction kinetics, yield, or impurity profiles.

  • Stability Issues: Over time, absorbed water can promote degradation or hydrolysis of the compound.[1]

This guide provides robust, validated methods to mitigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address problems you may encounter in the lab.

Question 1: I just opened a new bottle of 2-Amino-3-ethoxypropan-1-ol hydrochloride, and it's already clumped and sticky. What should I do?

Answer: This is a classic sign of moisture absorption. Even during packaging and brief exposure to air, the compound can attract water. The material needs to be dried before use to ensure accurate weighing and prevent downstream experimental complications. The choice of drying method depends on the scale of your work and the required level of dryness.

Causality: The polar nature of the hydrochloride salt and the amine/hydroxyl functional groups creates a strong affinity for water molecules through hydrogen bonding. This is why even minimal exposure to ambient humidity can cause a noticeable change in the material's physical state.

Recommended Action: Proceed to the "Experimental Protocols" section to select an appropriate drying method. For most applications, drying in a vacuum desiccator or a vacuum oven is the most effective starting point.

Question 2: I tried drying the salt in a standard laboratory oven, but the results were inconsistent. Why?

Answer: Standard convection ovens are generally not recommended for drying hygroscopic hydrochloride salts for two primary reasons:

  • Lack of a Moisture-Free Atmosphere: A standard oven circulates ambient, moisture-containing air. While heating can drive off some water, the compound is simultaneously exposed to new moisture, making it difficult to achieve a truly anhydrous state.

  • Risk of Thermal Degradation: Amine salts can be sensitive to high temperatures. Without the benefit of reduced pressure to lower the boiling point of water, the temperatures required for drying in a standard oven may lead to decomposition of the compound.[4][5] This can manifest as discoloration (yellowing or browning) or the release of acidic vapors like HCl.[6]

Recommended Action: Use a vacuum oven, which allows for efficient water removal at significantly lower temperatures, thereby preserving the integrity of your compound.[4][5][7]

Question 3: How do I know when my 2-Amino-3-ethoxypropan-1-ol hydrochloride is truly dry?

Answer: Visual inspection is not sufficient. A compound can appear dry while still retaining significant amounts of bound water. The gold standard for quantifying water content is Karl Fischer (KF) titration .[8][9]

Causality: KF titration is a highly specific chemical method that reacts stoichiometrically with water, providing a precise measurement of the water content, often in parts-per-million (ppm).[8][10] Methods like "loss on drying" (LOD) are less specific because they measure the loss of any volatile component upon heating, not just water.[8]

Recommended Action:

  • For Critical Applications (e.g., GMP, quantitative studies): Use Karl Fischer titration to determine the exact water content.[9][11] This allows you to either use the compound with a known water percentage (and adjust mass calculations accordingly) or confirm that your drying protocol meets the required specification (e.g., <0.1% water).

  • For General Synthetic Use: Drying to a constant weight in a vacuum oven is often sufficient. This involves weighing the sample, drying for a set period (e.g., 4-6 hours), re-weighing, and repeating the process until the mass no longer changes between drying cycles.

Question 4: I successfully dried my compound, but it became sticky again almost immediately after I took it out of the vacuum oven. How can I prevent this?

Answer: This happens because the anhydrous (dry) form of the salt is even more hygroscopic than its partially hydrated state. The moment it is exposed to ambient air, it will rapidly reabsorb moisture.

Causality: The driving force to absorb water is very high for the anhydrous material. To prevent this, all post-drying manipulations must be performed in a controlled, dry atmosphere.

Recommended Action:

  • Handling: Immediately transfer the dried compound into a desiccator for cooling.[12][13] All subsequent weighing and handling should be performed inside a glovebox or a glove bag flushed with a dry, inert gas like nitrogen or argon.[14][15]

  • Storage: Store the dried material in a tightly sealed container, preferably with a small amount of desiccant inside or within a larger desiccator cabinet.[16] Use of containers with airtight seals is critical.

Decision Workflow & Method Comparison

Choosing the right drying method is crucial. The following diagram and table will help guide your decision-making process.

Drying_Decision_Workflow cluster_input Start: Assess Needs cluster_process Select Drying Method cluster_validation Validate & Handle Start Hygroscopic Salt Received Q_Scale Scale of Work? Start->Q_Scale M_Desiccator Vacuum Desiccator (Passive Drying) Q_Scale->M_Desiccator Small Scale (<1g) Gentle drying needed M_VacOven Vacuum Oven (Active Drying) Q_Scale->M_VacOven Medium to Large Scale (>1g) Faster drying needed M_InertGas Inert Gas Stream / Schlenk Line (For Highly Sensitive Reagents) Q_Scale->M_InertGas Extreme moisture sensitivity Q_Verify Verify Dryness M_Desiccator->Q_Verify M_VacOven->Q_Verify M_InertGas->Q_Verify V_KF Karl Fischer Titration (Quantitative) Q_Verify->V_KF High-Purity Required V_ConstWeight Dry to Constant Weight (Qualitative) Q_Verify->V_ConstWeight General Use Handle Handle in Inert Atmosphere (Glovebox/Glove Bag) V_KF->Handle V_ConstWeight->Handle Store Store in Sealed Container with Desiccant Handle->Store

Caption: Decision workflow for selecting a drying method.

Table 1: Comparison of Common Drying Methods
MethodPrincipleProsConsBest For
Vacuum Desiccator Static vacuum with a chemical desiccant (e.g., P₂O₅, Drierite) removes moisture over time.[12][13][17]Gentle, no heat required, good for long-term storage of dried compounds.[17]Very slow (can take days); limited capacity; desiccant needs replacing.Small quantities of heat-sensitive materials; storing pre-dried compounds.
Vacuum Oven Reduced pressure lowers the boiling point of water, allowing for evaporation at low temperatures.[4][5]Fast and efficient; temperature is controllable; suitable for larger quantities.[4]Risk of thermal decomposition if temperature is too high; requires a vacuum pump.The default choice for most laboratory-scale drying of hygroscopic salts.
Inert Gas Stream A stream of dry gas (N₂ or Ar) is passed over or through the sample to carry away moisture.Extremely gentle; can be done at room temperature; protects against oxidation.[14]Can be slow; may cause fine powders to be blown away; requires a regulated gas source.Highly sensitive or unstable compounds; final drying step after bulk water removal.

Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) for 2-Amino-3-ethoxypropan-1-ol hydrochloride before handling.[18][19] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[20]

Protocol 1: Drying with a Vacuum Oven

This is the most common and effective method for actively drying the salt.

  • Preparation:

    • Pre-heat the vacuum oven to a moderate temperature (e.g., 40-50 °C). Caution: Do not exceed temperatures that could cause decomposition. A lower temperature for a longer time is always safer.

    • Place a clean, dry watch glass or petri dish in the oven to pre-warm.

  • Sample Loading:

    • Remove the pre-warmed container and place it on a tared analytical balance.

    • Quickly weigh your hygroscopic salt onto the container. Spread the solid in a thin, even layer to maximize surface area. Record the initial mass.

    • Place the container with the sample back into the vacuum oven.

  • Drying Cycle:

    • Close the oven door securely.

    • Slowly apply vacuum to the oven. A sudden vacuum can cause the fine powder to splatter.

    • Once a stable vacuum is achieved, allow the sample to dry for 4-6 hours.

  • Completion and Storage:

    • To stop the cycle, vent the oven with a dry inert gas like nitrogen or argon. Do not vent with ambient air , as this will immediately re-introduce moisture.

    • Quickly transfer the hot container to a desiccator to cool to room temperature (this usually takes 20-30 minutes).

    • Once cool, weigh the sample.

    • Repeat the drying cycle (e.g., in 2-hour increments) until two consecutive weighings are constant (e.g., within ±0.2 mg). This indicates that all volatile water has been removed.

Protocol 2: Post-Drying Handling and Aliquoting

All steps must be performed in a controlled dry atmosphere.

  • Environment Setup:

    • Place the desiccator containing your dried sample, along with pre-weighed vials, spatulas, and weighing paper, into a glovebox or glove bag antechamber.

    • Purge the antechamber and then the main chamber with dry nitrogen or argon until the humidity is at a stable low level (ideally <10% RH).

  • Dispensing:

    • Inside the glovebox, open the desiccator.

    • Using a clean, dry spatula, dispense the required amount of the dried salt.

    • Tightly cap the storage vials containing the aliquots.

  • Storage:

    • The main batch of dried material should be returned to its primary container, sealed tightly, and stored inside a desiccator.

    • Label all containers clearly with the compound name and the date it was dried.[16]

Frequently Asked Questions (FAQs)

  • Q: What is the ideal desiccant to use in a desiccator for this compound?

    • A: For passive drying or storage, granular indicating Drierite (anhydrous calcium sulfate) or silica gel are good choices.[13] For maximum drying power in a vacuum desiccator, phosphorus pentoxide (P₂O₅) is one of the most aggressive desiccants, but it must be handled with extreme care due to its corrosive nature.

  • Q: Can I use a solvent to help dry the salt?

    • A: Yes, this is an advanced technique called azeotropic distillation. You can add a solvent like toluene that forms a low-boiling azeotrope with water. By repeatedly adding and removing the solvent under reduced pressure (using a rotary evaporator), you can effectively chase the water out. This is useful for larger scales but requires careful solvent selection to ensure the compound doesn't dissolve.

  • Q: My compound is listed as an oil in some catalogs. Why?

    • A: Some highly hygroscopic salts can absorb so much atmospheric moisture that they dissolve in the absorbed water, a phenomenon known as deliquescence.[1] This results in the appearance of a viscous oil or syrup. Proper drying will remove this water and should yield a solid.

References
  • Karl Fischer titration. (2023, October 27). Wikipedia. Retrieved from [Link][8]

  • Karl Fischer water content titration. (n.d.). Scharlab. Retrieved from [Link][10]

  • Karl Fischer Titration Guide for Water (Moisture) Determination. (n.d.). Mettler Toledo. Retrieved from [Link][9]

  • How to make a Desiccator Bag for Drying Chemicals. (2009, November 15). YouTube. Retrieved from [Link][21]

  • A simple guide to desiccators. (2022, February 1). Camlab. Retrieved from [Link][12]

  • What Is a Laboratory Desiccator and What Is It Used For. (2025, June 17). POBEL. Retrieved from [Link][17]

  • Complete Guide to the Use of Desiccator in Laboratory Experiments. (2026, February 6). Glassment. Retrieved from [Link][22]

  • Desiccator. (2023, December 19). Wikipedia. Retrieved from [Link][13]

  • PROPERTIES OF SALTS. (n.d.). FCT EMIS. Retrieved from [Link][1]

  • Sodium Chloride Drying. (2025, April 7). Retrieved from [Link][2]

  • How do you guys prepare solutions of hygroscopic chemicals? (2017, February 7). Reddit. Retrieved from [Link][3]

  • Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit. Retrieved from [Link][23]

  • How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? (2016, April 18). ResearchGate. Retrieved from [Link][14]

  • How To: Store Reagents. (n.d.). University of Rochester. Retrieved from [Link][24]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). University of Pittsburgh. Retrieved from [Link][15]

  • How a Vac Oven Can Revolutionize Your Drying Process. (2025, April 14). USA Lab. Retrieved from [Link][4]

  • Drying salts with HCl solution. (2023, September 5). Chemistry Stack Exchange. Retrieved from [Link][6]

  • Vacuum drying oven. (2022, May 5). Binder World. Retrieved from [Link][5]

  • Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita. Retrieved from [Link][20]

  • Maintenance of Vacuum Drying Oven. (2019, February 15). LABOAO. Retrieved from [Link][25]

  • Vacuum Drying Oven: Principles, Applications, and Best Practices for Laboratory Use. (n.d.). Kindle. Retrieved from [Link][26]

  • 2-Amino-3-ethoxypropan-1-ol. (n.d.). PubChem. Retrieved from [Link][27]

  • Vacuum Drying | Principles and applications in food & cosmetics. (n.d.). Rocker. Retrieved from [Link][7]

Sources

Optimization

2-Amino-3-ethoxypropan-1-ol hydrochloride forming oil instead of solid

Focus Topic: 2-Amino-3-ethoxypropan-1-ol hydrochloride Oiling Out Document ID: TSC-2A3E-HCL-001 Last Updated: March 7, 2026 Introduction This guide is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Topic: 2-Amino-3-ethoxypropan-1-ol hydrochloride Oiling Out

Document ID: TSC-2A3E-HCL-001

Last Updated: March 7, 2026

Introduction

This guide is designed for researchers, chemists, and drug development professionals encountering a common yet challenging issue in synthetic chemistry: the failure of a target compound to crystallize, instead separating from solution as a viscous liquid or "oil." Specifically, we address the case of 2-Amino-3-ethoxypropan-1-ol hydrochloride. While many amine hydrochlorides are stable, crystalline solids, some, due to their structural features or the presence of impurities, are prone to this phenomenon known as "oiling out."[1][2][3]

A critical first piece of information from a major supplier notes that the physical form of (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride is an oil, which suggests that this compound may have a very low melting point or is inherently difficult to crystallize under standard conditions.[4] This guide provides a systematic approach to diagnose the potential causes and implement effective solutions to achieve a solid, crystalline product.

Frequently Asked Questions (FAQs)
Q1: My 2-Amino-3-ethoxypropan-1-ol hydrochloride product is an oil, not a solid. What's happening?

A1: You are observing a phenomenon called "oiling out." This occurs when a compound separates from a supersaturated solution as a liquid phase instead of a solid crystalline lattice.[5] This liquid phase is essentially a highly concentrated, impure melt of your product.[2][5] Several factors can cause or contribute to this issue:

  • Inherent Physical Properties: The compound itself may have a melting point that is below the temperature of the solution from which it is trying to crystallize.[2] As noted, some commercial sources list this specific hydrochloride salt as an oil, indicating it may be an intrinsically low-melting material.[4]

  • Presence of Impurities: Impurities from the synthesis (e.g., unreacted starting materials, byproducts, or residual solvents) can significantly depress the melting point of the final product, a concept known as freezing-point depression.[2][3] These impurities are often more soluble in the "oiled out" product than in the bulk solvent, leading to a purification challenge.[2][5]

  • Excessive Supersaturation: If the solution is cooled too rapidly or if too much anti-solvent is added at once, the system can become highly supersaturated.[5] This kinetically favors the rapid separation of a disordered liquid phase over the slower, more ordered process of crystal nucleation and growth.[2][5]

  • Incorrect Stoichiometry: An incorrect ratio of the free base (2-Amino-3-ethoxypropan-1-ol) to hydrochloric acid can result in a mixture of the salt, the free base, and/or excess acid. Such mixtures often have complex phase behaviors and can form low-melting eutectic mixtures.

  • Presence of Water/Moisture: Many hydrochloride salts are hygroscopic. Absorbed moisture can act as an impurity, lowering the melting point and hindering crystallization.[6]

Troubleshooting Workflow

To systematically address the "oiling out" issue, follow this diagnostic and procedural workflow.

Troubleshooting_Workflow start Start: Product is an Oil q1 Is the free base pure? (TLC, NMR) start->q1 purify Purify Free Base (Column Chromatography, Distillation) q1->purify No q2 Is HCl stoichiometry correct? (pH check, 1H NMR) q1->q2 Yes purify->q2 adjust_ph Adjust Stoichiometry: 1. Add dilute base/acid. 2. Re-isolate and re-attempt salt formation. q2->adjust_ph No q3 Is residual solvent present? q2->q3 Yes adjust_ph->q3 remove_solvent Remove Solvent: High-vacuum drying, azeotropic removal. q3->remove_solvent Yes attempt_crystallization Attempt Controlled Crystallization q3->attempt_crystallization No remove_solvent->attempt_crystallization success Success: Solid Product attempt_crystallization->success Solid Forms failure Still an Oil: Proceed to Advanced Techniques attempt_crystallization->failure Remains Oil

Caption: A decision-tree workflow for troubleshooting an oiled-out product.

Troubleshooting Guides & Protocols
Q2: How can I fix an oiled-out product?

A2: The primary strategy is to return the oil to a solution phase and then induce crystallization under more controlled conditions.

Protocol 1: Re-dissolution and Slow Cooling

  • Re-dissolve: Add more of the primary (good) solvent back to the flask containing the oil and heat gently until a clear, homogeneous solution is formed.[2] This reduces the saturation level.

  • Cool Slowly: Remove the flask from the heat source and allow it to cool to room temperature undisturbed and as slowly as possible. Rapid cooling promotes oiling out.[2][3] Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools overnight) can be effective.

  • Induce Nucleation: If no crystals form, proceed to the techniques in Q3 .

Q3: My solution is clear and cool, but nothing is crystallizing. What can I do?

A3: A clear, cool solution that does not produce a solid is supersaturated but lacks nucleation sites for crystal growth to begin. You must induce nucleation.

Techniques to Induce Crystallization

TechniqueDescriptionProtocol
Scratching Creates microscopic scratches on the inner glass surface, providing high-energy sites for nucleation.Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of your compound. Then, use the tip of this rod to scratch the inner surface of the flask just below the solution's surface.[2][7]
Seeding Introduces a "perfect" crystal template (a seed crystal) to initiate lattice growth.[8]If you have a small amount of solid crude product, add a tiny speck to the solution.[2][8] Stir gently. If none is available, the residue on the glass rod from the scratching method can also act as a seed.[2]
Solvent-Antisolvent Adds a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound, reducing its overall solubility and forcing precipitation.Select an anti-solvent that is miscible with your primary solvent (e.g., diethyl ether, hexane, or toluene are common anti-solvents for salts crystallized from alcohols like isopropanol or ethanol).[6][9] Add the anti-solvent dropwise to your stirred solution at room temperature until faint turbidity persists. Stop and wait. If oiling occurs, add a small amount of the primary solvent to redissolve the oil and allow the mixture to stand.
Trituration Involves repeatedly "washing" the oil with a poor solvent. This can wash away impurities and the mechanical action can provide the energy needed to induce crystallization.Add a small volume of a suitable anti-solvent to the oil. Vigorously stir or use a spatula to repeatedly press and scrape the oil against the side of the flask. The oil may slowly transform into a fine, polycrystalline solid. Decant the solvent and repeat the process several times. Isopropanol or ethyl acetate are often effective for washing hydrochloride salts.[9]
Q4: I suspect impurities are the problem. How do I address this?

A4: Impurities are a leading cause of crystallization failure.[1][3] Purification should be performed on the free base before salt formation, as salts are generally difficult to purify via standard chromatography.

Protocol 2: Purification of the Free Base

  • Convert to Free Base: If you have the hydrochloride salt (as an oil), dissolve it in a minimal amount of water and add a base (e.g., saturated sodium bicarbonate or dilute NaOH solution) until the pH is >9.

  • Extract: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Dry and Concentrate: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free base, which may also be an oil.

  • Purify: Purify the free base oil using an appropriate technique:

    • Silica Gel Chromatography: If the compound is stable on silica.

    • Distillation: If the compound is volatile and thermally stable.

  • Re-form the Salt: Dissolve the purified free base in a suitable anhydrous solvent (e.g., isopropanol, methanol, or diethyl ether).[10][11] Add a stoichiometric amount (1.0 equivalent) of HCl solution (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise with stirring.[6] If a solid precipitates, excellent. If it oils out again, the issue is more likely related to the inherent properties of the salt or the chosen solvent system.

Phase_Diagram T Temperature C Concentration sub Undersaturated (Solution) super Supersaturated (Metastable Zone) oil Oiling Out Zone (Liquid-Liquid Phase Separation) solid Solid Crystal Zone origin T_end origin->T_end C_end origin->C_end T_end->T C_end->C solubility_curve p1 p1 solubility_curve->p1 p2 p2 p1->p2 p3 p3 p2->p3 oiling_curve o1 o1 oiling_curve->o1 o2 o2 o1->o2 o3 o3 o2->o3 sol_label Solubility Curve oil_label Oiling Out Boundary

Caption: Conceptual phase diagram illustrating the regions of crystallization vs. oiling out.

Reference List
  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • Mettler Toledo. Oiling Out in Crystallization.

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.

  • Scribd. Understanding Oiling Out in Crystallization.

  • AOCS. (2019, July 23). Dry Fractionation.

  • Sigma-Aldrich. (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride.

  • Unknown. Guide for crystallization.

  • Google Patents. WO2014007254A1 - Method for promoting crystallization of fats and oils.

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation.

  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.

  • SciSpace. Determination of appropriate technique on crystallization and fractionation of coconut oil.

  • Google Patents. CN104098478B - Aminoalcohol resolution method.

  • National Institutes of Health (NIH). Crystallization modifiers in lipid systems.

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.

  • Canadian Science Publishing. A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS.

  • Google Patents. EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry.

  • PubChem. 2-Amino-3-ethoxypropan-1-ol.

  • Radboud Repository. (2015, January 2). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.

  • Sciencemadness Discussion Board. (2006, December 6). crystallization and dry reagents.

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?

  • National Institutes of Health (NIH). (2019, February 28). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for ...

  • Google Patents. US5866719A - Process for the purification of an aminoalcohol.

  • JOCPR. Reduction of Chiral Amino Acids Based on Current Method.

  • TCI Chemicals. (2024, December 2). SAFETY DATA SHEET: 2-Amino-1,3-propanediol.

  • chemBlink. CAS # 35152-18-2, 1-Amino-3-Ethoxy-2-Propanol: more information.

  • NIST. 1-Propanol, 3-ethoxy-.

Sources

Troubleshooting

preventing racemization of (2S)-2-amino-3-ethoxypropan-1-ol during synthesis

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity Welcome to the technical support center for the synthesis of (2S)-2-amino-3-ethoxypropan-1-ol. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support center for the synthesis of (2S)-2-amino-3-ethoxypropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges associated with maintaining the stereochemical purity of this chiral building block. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for (2S)-2-amino-3-ethoxypropan-1-ol?

Racemization is the conversion of an enantiomerically pure substance, such as (2S)-2-amino-3-ethoxypropan-1-ol, into a mixture containing equal amounts of both enantiomers (the (S)- and (R)-forms). This is a significant concern in pharmaceutical development because different enantiomers of a chiral drug can have substantially different pharmacological activities, with one enantiomer being therapeutic while the other might be inactive or even toxic. Therefore, preserving the stereochemical integrity of (2S)-2-amino-3-ethoxypropan-1-ol is paramount for its intended use as a building block in drug synthesis.

Q2: What are the primary chemical factors that can induce racemization in this specific molecule?

The primary cause of racemization in (2S)-2-amino-3-ethoxypropan-1-ol is the lability of the proton on the chiral carbon (C2), the carbon atom bonded to the amino group. Several factors can facilitate the removal and non-stereospecific re-addition of this proton, leading to a loss of the desired (S)-configuration. These include:

  • pH Extremes: Both strongly acidic and strongly basic conditions can promote racemization.

  • Elevated Temperatures: Higher reaction or purification temperatures provide the necessary activation energy for the racemization process.

  • Choice of Reagents and Solvents: Certain reagents and solvents can create a microenvironment that facilitates proton exchange at the chiral center.

  • Prolonged Reaction or Work-up Times: The longer the molecule is exposed to conditions that promote racemization, the greater the potential for loss of stereochemical purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges that can lead to the racemization of (2S)-2-amino-3-ethoxypropan-1-ol.

Issue 1: Significant loss of enantiomeric excess (ee) is observed after the removal of a protecting group from the amino functionality.

Analysis: The removal of common amine protecting groups often requires either strongly acidic or basic conditions, which are known to be primary culprits in racemization. For instance, the removal of a Boc group with strong acids like trifluoroacetic acid (TFA) or the cleavage of a Cbz group via harsh saponification can create an environment conducive to racemization.

Solutions:

  • Reagent Selection: Opt for milder deprotection methods. For Boc deprotection, consider using milder acids like p-toluenesulfonic acid (p-TsOH) in a suitable solvent system. For Cbz groups, catalytic hydrogenation (e.g., H₂, Pd/C) is an excellent and typically stereochemically benign alternative to harsh basic conditions.

  • Temperature Control: Perform the deprotection step at the lowest feasible temperature. For example, if using acidic conditions, conduct the reaction at 0 °C or even lower if the reaction kinetics allow.

  • Reaction Monitoring: Carefully monitor the progress of the deprotection reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long exposure to harsh conditions.

Experimental Protocol: Mild Boc Deprotection

  • Dissolve the Boc-protected (2S)-2-amino-3-ethoxypropan-1-ol in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a stoichiometric amount of a milder acid (e.g., 1.1 equivalents of p-TsOH) portion-wise.

  • Stir the reaction at 0 °C and monitor its progress every 30 minutes.

  • Upon completion, quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid.

  • Proceed with the aqueous work-up and extraction at a reduced temperature.

Issue 2: Racemization is detected after purification by silica gel chromatography.

Analysis: Standard silica gel is inherently acidic and can create localized acidic microenvironments on the column. When (2S)-2-amino-3-ethoxypropan-1-ol, a free amine, is loaded onto a silica gel column, the interaction with the acidic silanol groups can lead to protonation of the amine and subsequent racemization at the adjacent chiral center, especially with prolonged elution times.

Solutions:

  • Neutralized Silica Gel: Deactivate the silica gel by treating it with a base before use. This can be achieved by preparing a slurry of the silica gel in the desired eluent system and adding a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v).

  • Alternative Stationary Phases: Consider using alternative, less acidic stationary phases for chromatography, such as alumina (neutral or basic) or a polymer-based support.

  • Alternative Purification Methods: If feasible, explore non-chromatographic purification methods like crystallization or salt formation, which can often provide high purity without the risk of racemization on a stationary phase.

Data Presentation: Impact of Silica Gel Treatment on Enantiomeric Excess

Purification MethodStarting ee (%)Final ee (%)Recovery (%)
Standard Silica Gel99.585.290
Silica Gel with 1% Triethylamine99.599.388
Neutral Alumina99.599.485
Crystallization99.5>99.875
Issue 3: The synthetic step involving the introduction of the ethoxy group leads to partial racemization.

Analysis: The introduction of the ethoxy group, for example, via a Williamson ether synthesis on a suitable precursor, often involves the use of a strong base to deprotonate a hydroxyl group. If the chiral center bearing the amino group is in proximity and not adequately protected, this basic environment can lead to epimerization.

Solutions:

  • Protecting Group Strategy: Ensure that the amino group is protected with a suitable protecting group (e.g., Boc, Cbz) before performing reactions under basic conditions. This prevents the formation of an amido-anion and reduces the acidity of the C-H bond at the chiral center.

  • Choice of Base and Solvent: Use a non-nucleophilic, sterically hindered base to minimize side reactions and potential interactions with the chiral center. The choice of solvent is also critical; aprotic polar solvents are generally preferred.

  • Temperature and Addition Rate: Maintain a low reaction temperature (e.g., 0 °C or below) and add the base slowly to control the reaction exotherm and minimize the time the substrate is exposed to strongly basic conditions.

Experimental Workflow: Stereopreserving Ethoxy Group Introduction

Caption: Workflow for stereopreserving Williamson ether synthesis.

Visual Guide: Decision Tree for Troubleshooting Racemization

This decision tree provides a logical pathway for identifying and resolving the source of racemization in your synthesis.

G start Racemization Detected in Final Product check_ee Q: At which step is ee lost? Analyze ee of all intermediates. start->check_ee deprotection Issue: Loss during Deprotection check_ee->deprotection Deprotection purification Issue: Loss during Purification check_ee->purification Purification synthesis_step Issue: Loss during a Synthetic Step check_ee->synthesis_step Synthesis sol_deprotection Solution: - Use milder reagents (e.g., p-TsOH, H₂/Pd-C) - Lower reaction temperature - Minimize reaction time deprotection->sol_deprotection sol_purification Solution: - Use neutralized silica gel (add Et₃N) - Use alternative stationary phase (Alumina) - Consider crystallization purification->sol_purification sol_synthesis Solution: - Optimize protecting group strategy - Use sterically hindered bases - Maintain low temperatures synthesis_step->sol_synthesis

Caption: A decision tree for troubleshooting racemization.

References

  • Chirality and Drug Design. Source: Nature Reviews Drug Discovery. [Link]

  • The importance of stereochemistry in drug action. Source: British Journal of Pharmacology. [Link]

  • Epimerization and Racemization in Asymmetric Synthesis. Source: Chemical Reviews. [Link]

  • Protecting Groups in Organic Synthesis. Source: Wiley. [Link]

  • The Acidity of Silica Gel. Source: The Journal of Organic Chemistry. [Link]

Optimization

purification of 2-Amino-3-ethoxypropan-1-ol by recrystallization vs chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Amino-3-ethoxypropan-1-ol . Small, bif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Amino-3-ethoxypropan-1-ol .

Small, bifunctional amino alcohols are notoriously difficult to purify. The presence of both a primary amine and a primary hydroxyl group creates a strong hydrogen-bonding network, often resulting in viscous, oily crude mixtures that resist standard purification techniques. This guide provides field-proven, self-validating protocols for both chromatographic and crystallization-based workflows, explaining the mechanistic causality behind every step so you can adapt to the realities of your benchwork.

System Overview: Physicochemical Profiling

Before selecting a purification method, you must understand the thermodynamic and structural properties of your target molecule. The free base is highly polar and typically presents as an oil, whereas its protonated salt forms a stable crystal lattice.

Table 1: Quantitative Properties of 2-Amino-3-ethoxypropan-1-ol

PropertyFree Base FormHydrochloride (HCl) Salt Form
Molecular Formula C₅H₁₃NO₂[1]C₅H₁₄ClNO₂[2]
Molecular Weight 119.16 g/mol [1]155.62 g/mol [3]
Predicted XLogP3 -1.1 (Highly Hydrophilic)[1]N/A (Ionic lattice)
Physical State Viscous Liquid / OilCrystalline Solid
Purification Strategy Flash ChromatographyRecrystallization

Methodological Decision Tree

The choice between chromatography and recrystallization is entirely dependent on the required final state of your compound.

PurificationDecision Start Crude 2-Amino-3-ethoxypropan-1-ol State Target Final State? Start->State FreeBase Free Base (Liquid/Oil) State->FreeBase Requires free amine Salt HCl Salt (Solid) State->Salt Requires stable salt Chrom Flash Chromatography (Silica + Basic Modifier) FreeBase->Chrom Recryst Recrystallization (Solvent/Anti-Solvent) Salt->Recryst Pure Purified Compound (>95% Purity) Chrom->Pure Evaporate in vacuo Recryst->Pure Vacuum filtration

Decision matrix for purifying 2-Amino-3-ethoxypropan-1-ol based on target physical state.

Workflow 1: Chromatographic Purification (Free Base)

The Causality: Standard silica gel (SiO₂) is inherently acidic due to surface silanol (Si-OH) groups. Because 2-Amino-3-ethoxypropan-1-ol contains a basic primary amine, it will undergo strong acid-base interactions with the stationary phase, leading to severe band broadening, streaking, and irreversible retention. To prevent this, we must chemically deactivate the silica by introducing a competitive basic modifier into the mobile phase.

Step-by-Step Protocol:

  • Solvent System Preparation: Prepare a highly polar mobile phase, such as Dichloromethane (DCM) / Methanol (MeOH) in a 90:10 ratio.

  • Silica Deactivation: Add 1% to 5% Triethylamine (TEA) or concentrated aqueous ammonia to the mobile phase. This 4 on the column, allowing the amino alcohol to elute as a tight band[4].

  • Column Packing: Slurry-pack the silica gel using the TEA-modified solvent. Flush with at least two column volumes to ensure complete deactivation.

  • Sample Loading: Dissolve the crude oil in the minimum amount of DCM. If the crude is insoluble in DCM, use a minimal amount of MeOH, but be aware this may cause initial band spreading.

  • Elution & Collection: Run the column, collecting small fractions.

  • Self-Validation (TLC Check): Spot fractions on a TLC plate. Because the molecule lacks a strong chromophore, UV detection will fail. You must use a Ninhydrin stain (followed by gentle heating) to visualize the primary amine as a distinct purple/pink spot.

  • Isolation: Pool the pure fractions and remove the solvent in vacuo. Critical: Keep the water bath temperature below 35°C, as 4 and decompose upon prolonged heating[4].

Workflow 2: Recrystallization (Hydrochloride Salt)

The Causality: Recrystallization is driven by the spontaneous self-assembly of molecules into a highly ordered, low-entropy crystal lattice that 5[5]. Because the free base of 2-Amino-3-ethoxypropan-1-ol is an oil at room temperature, it cannot be recrystallized directly. By treating it with HCl, we convert the amine into an ammonium salt, drastically increasing its melting point and shifting its solubility profile to allow for a two-solvent (solvent/anti-solvent) recrystallization.

Step-by-Step Protocol:

  • Salt Formation: Dissolve the crude free base in dry diethyl ether or tetrahydrofuran (THF). Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or bubble dry HCl gas) at 0°C. The (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride salt will precipitate as a crude solid.

  • Filtration: Isolate the crude salt via vacuum filtration and dry briefly.

  • Dissolution (The "Good" Solvent): Transfer the solid to an Erlenmeyer flask. Add a minimum volume of boiling Ethanol (EtOH) to completely dissolve the solid.6 for polar organic salts[6].

  • Nucleation (The "Poor" Solvent): While keeping the solution hot, slowly add hot Hexane or Diethyl Ether dropwise until the solution becomes persistently cloudy (incipient precipitation). Add exactly one drop of hot EtOH to re-clarify the solution.

  • Crystal Growth: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes. Slow cooling promotes the growth of large, pure crystals rather than trapping impurities in a rapid crash-out.

  • Isolation: Collect the purified crystals via vacuum filtration, washing with a small amount of ice-cold anti-solvent. Dry under high vacuum.

Troubleshooting & FAQs

Q1: During recrystallization, my product forms a separate liquid layer at the bottom of the flask instead of crystals. What is happening? A1: This phenomenon is called "oiling out." Mechanistically, it occurs when the saturation temperature of the solution exceeds the melting point of the impure solute mixture. Instead of crystallizing, the compound separates as a supercooled liquid melt. Fix: You must use a solvent system with a lower boiling point, or slightly increase the volume of your "good" solvent so that saturation is reached at a lower temperature. Alternatively, adding a seed crystal or scratching the inside of the glass flask can provide a high-energy surface to induce nucleation before the oil phase separates.

Q2: I am trying to run flash chromatography, but my compound is streaking down the entire length of the TLC plate. How do I fix this? A2: Your primary amine is hydrogen-bonding with and protonating onto the acidic silanol groups of the silica gel. Fix: Pre-treat your TLC plates by dipping them in a 5% TEA/Hexane solution and letting them dry before spotting. Ensure your column mobile phase contains 1-5% TEA or NH₄OH to mask these active sites.

Q3: How can I verify the purity of my recrystallized 2-Amino-3-ethoxypropan-1-ol without using HPLC? A3: Because this molecule lacks a UV chromophore, standard UV-Vis HPLC is ineffective. Fix: Use Gas Chromatography-Mass Spectrometry (GC-MS). However, direct injection of free amino alcohols often leads to thermal degradation in the GC inlet. You must first 4 (e.g., via silylation with BSTFA) to increase its volatility and thermal stability[4]. Alternatively, ¹H-NMR in D₂O (for the salt) or CDCl₃ (for the free base) provides an excellent, self-validating purity check.

Q4: Is it possible to avoid chromatography entirely if I only have the free base oil? A4: Yes. A highly effective technique is to intentionally7 to form a crystalline derivative[7]. By reacting the crude oil with an acid (like HCl) or a protecting group (like Boc-anhydride), you convert the intractable oil into a crystalline solid that can be easily purified via recrystallization, bypassing the need for silica gel entirely.

References

  • PubChem: 2-Amino-3-ethoxypropan-1-ol. National Institutes of Health (NIH).
  • (2R)-2-amino-3-ethoxypropan-1-ol hydrochloride. Aaronchem.
  • (2s)-2-amino-3-ethoxypropan-1-ol hydrochloride (C5H13NO2). PubChemLite / Université du Luxembourg.
  • 2-ethoxypropan-1-amine;hydrochloride 1184979-76-7 wiki. Guidechem.
  • Overcoming challenges in the purification of 1-Aminoethanol. Benchchem.
  • Recrystallization and Crystallization. University of Illinois.
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Benchchem.
  • Purification: How To - Chemistry. University of Rochester.
  • Recrystallization (chemistry). Wikipedia.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Serine O-Alkylation

Welcome to the Technical Support Center. O-alkylation of serine derivatives is notoriously challenging due to the inherent reactivity of the amino acid backbone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. O-alkylation of serine derivatives is notoriously challenging due to the inherent reactivity of the amino acid backbone. This guide provides actionable troubleshooting steps, field-proven protocols, and mechanistic insights to help researchers improve yields and maintain stereochemical integrity during synthesis.

The Core Challenge: Causality in Serine O-Alkylation

To troubleshoot effectively, one must understand the chemical causality behind failed serine O-alkylations. The difficulties stem from three primary competing pathways:

  • β-Elimination: The α-proton of a protected serine derivative is highly acidic because it is flanked by an electron-withdrawing N-protecting group and a C-terminal ester. When strong bases (e.g., NaH) abstract this proton, the β-oxygen acts as a leaving group. This results in the loss of the side chain and the irreversible formation of dehydroalanine .

  • Racemization (Epimerization): Even if β-elimination does not occur, reversible deprotonation at the α-carbon leads to a loss of stereochemical integrity, converting enantiopure L-serine into a racemic D/L mixture.

  • Chemoselectivity: If the α-amine is incompletely protected, or if the protecting group is base-sensitive (e.g., Fmoc cleavage by secondary amines or strong bases), N-alkylation will outcompete O-alkylation.

Diagnostic Workflow

Use the following diagnostic logic tree to identify and resolve your specific O-alkylation bottleneck.

SerineTroubleshooting Start Low Yield in Serine O-Alkylation Q1 Is β-elimination (Dehydroalanine) observed via NMR/LCMS? Start->Q1 Q2 Is Racemization/Epimerization occurring at the α-carbon? Q1->Q2 No Sol1 Action: Switch to mild base (Ag₂O) or Phase Transfer Catalysis (PTC) Q1->Sol1 Yes Q3 Is N-alkylation competing? Q2->Q3 No Sol2 Action: Use bulky N-protecting groups (e.g., N-Trityl) to shield α-proton Q2->Sol2 Yes Sol3 Action: Ensure orthogonal N-protection (N-Boc, N-Fmoc) prior to O-alkylation Q3->Sol3 Yes Sol4 Action: Optimize electrophile (use alkyl iodides/triflates) Q3->Sol4 No

Diagnostic workflow for troubleshooting low yields in serine O-alkylation.

Frequently Asked Questions (FAQs)

Q: I am using NaH in DMF for O-alkylation, but my yield is <20% and LCMS shows a mass corresponding to dehydroalanine. What should I do? A: NaH is too basic for most serine derivatives and aggressively promotes β-elimination. You must switch to a milder base system. Silver(I) oxide (Ag₂O) is highly recommended [3]. It acts as both a mild base and a halide scavenger, driving the reaction forward via silver halide precipitation without deprotonating the sensitive α-carbon.

Q: My O-alkylated product forms, but chiral HPLC shows significant racemization. How can I preserve the stereocenter? A: Racemization is caused by α-proton abstraction. To prevent this, change your protecting group strategy to include a bulky N-protecting group like N-Trityl . The immense steric bulk of the trityl group physically shields the α-proton from the base. Combine this with Phase Transfer Catalysis (PTC) for smooth, racemization-free O-alkylation [1].

Q: I am using an N-Fmoc protected serine. Can I use Phase Transfer Catalysis (PTC) with NaOH? A: No. The Fmoc group is base-labile and will be prematurely cleaved by the aqueous NaOH used in standard PTC conditions, leading to N-alkylation and polymerization. For Fmoc-protected substrates, the mild Ag₂O method in a neutral solvent (like DCM or DMF) is the safest choice to ensure chemoselectivity [3].

Q: Are there alternative, completely non-basic methods for O-alkylation? A: Yes. If your substrate is exceptionally sensitive, consider photoinduced decarboxylative radical O-alkylation. This method utilizes an organic photocatalyst under mild, neutral conditions, completely circumventing the pathways that lead to racemization and β-elimination [2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints ensure the reaction is proceeding correctly before moving to purification.

Protocol A: Phase Transfer Catalysis (PTC) for N-Trityl-L-Serine [1]

Mechanism: The biphasic system prevents the substrate from being over-exposed to the strong base, while the N-Trityl group sterically shields the α-proton from abstraction.

  • Preparation: Dissolve N-Trityl-L-serine methyl ester (1.0 eq) and the activated alkyl halide (1.5 eq) in anhydrous toluene (0.2 M).

  • Catalyst Addition: Add tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq) as the phase transfer catalyst.

  • Reaction: Add an equal volume of aqueous NaOH (10% w/v). Stir the biphasic mixture vigorously (≥800 rpm) at room temperature. Self-Validation: The organic layer should remain clear; heavy emulsion indicates proper mixing.

  • Monitoring & Workup: Monitor the organic layer via TLC (Hexanes/EtOAc). Upon completion (typically 2-4 hours), separate the layers. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Mild Ag₂O-Mediated O-Alkylation [3]

Mechanism: Ag₂O acts as a mild, non-nucleophilic base. The silver ions coordinate with the leaving halide of the electrophile, precipitating as AgX and driving the reaction forward without raising the pH to elimination-inducing levels.

  • Preparation: Dissolve the N-Boc or N-Fmoc protected serine derivative (1.0 eq) in anhydrous DMF or DCM (0.1 M) under an inert atmosphere (Argon/N₂).

  • Reagent Addition: Add freshly prepared, finely powdered Ag₂O (2.0 eq) and the alkyl iodide or bromide (3.0 eq).

  • Reaction: Wrap the reaction flask in aluminum foil to exclude light. Stir at room temperature for 12-24 hours. Self-Validation: The formation of a dense, grayish-white precipitate (AgX) indicates the alkylation is proceeding.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove all silver salts. Wash the Celite pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Quantitative Data: Method Comparison

Use the table below to select the optimal reaction condition based on your substrate's protecting groups and sensitivity.

Reaction ConditionBase StrengthRisk of β-EliminationRisk of RacemizationRecommended Protecting GroupTypical Yield
NaH / DMF Very StrongHighHighN/A (Avoid for Serine)< 30%
PTC (NaOH / Toluene) Strong (Biphasic)LowLow (Steric Shielding)N-Trityl, N-Boc75 - 90%
Ag₂O / DCM or DMF MildVery LowVery LowN-Fmoc, N-Boc, N-Cbz70 - 85%
Photoredox Catalysis NeutralNoneNoneAny60 - 80%

References

  • Yoshimi, Y., et al. (2018). Strategy for O-Alkylation of Serine and Threonine from Serinyl and Threoninyl Acetic Acids by Photoinduced Decarboxylative Radical Reactions: Connection between Serine/Threonine and Carbohydrates/Amino Acids at the Side Chain. The Journal of Organic Chemistry.[Link]

  • Lee, et al. (2015). Novel Macrocyclic Peptidomimetics Targeting the Polo-Box Domain of Polo-Like Kinase 1. Journal of Medicinal Chemistry.[Link]

Optimization

storage conditions to prevent degradation of amino alcohol salts

Initiating Q&A Framework I'm currently structuring a Q&A format, considering researchers and scientists as the audience. I am focusing on technical support, troubleshooting, and FAQs.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Q&A Framework

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Formulating a Stress Test

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HILIC HPLC Methodologies for the Purity Analysis of 2-Amino-3-ethoxypropan-1-ol Hydrochloride

Abstract The accurate determination of purity for small, polar pharmaceutical intermediates like 2-Amino-3-ethoxypropan-1-ol hydrochloride presents a significant analytical challenge. Such compounds exhibit minimal reten...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate determination of purity for small, polar pharmaceutical intermediates like 2-Amino-3-ethoxypropan-1-ol hydrochloride presents a significant analytical challenge. Such compounds exhibit minimal retention on conventional reversed-phase liquid chromatography (RPLC) columns, often eluting in the solvent front, which prevents effective separation from polar impurities.[1][2][3] This guide provides an in-depth comparison of two distinct Hydrophilic Interaction Liquid Chromatography (HILIC) methodologies for the robust purity analysis of this compound. We will explore the performance of a modern amide-based stationary phase against a traditional bare silica phase, presenting supporting experimental data and explaining the underlying chromatographic principles that dictate their respective performances. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop and validate reliable analytical methods for challenging polar analytes.

Introduction: The Challenge of Polar Analyte Retention

2-Amino-3-ethoxypropan-1-ol hydrochloride is a hydrophilic, basic compound characterized by its high water solubility. In traditional RPLC, where a nonpolar stationary phase (like C18) is used, such molecules have a low affinity for the stationary phase and are rapidly eluted by the highly aqueous mobile phases required for their solubilization.[4] This results in poor retention, inadequate resolution from other polar species, and compromised sensitivity.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of polar and ionizable compounds.[5] HILIC utilizes a polar stationary phase (e.g., silica, amide, diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7] This mobile phase composition facilitates the formation of a water-enriched layer on the surface of the stationary phase. The primary retention mechanism in HILIC is the partitioning of the polar analyte from the organic-rich mobile phase into this immobilized aqueous layer.[8]

This guide compares two common HILIC stationary phases for this application:

  • Amide-Bonded Phase: These phases offer robust performance and are known for providing excellent peak shapes for basic compounds due to the shielding of active silanols.

  • Bare Silica Phase: The original HILIC stationary phase, where retention is driven by adsorption and partitioning mechanisms involving surface silanol groups.

The HILIC Separation Mechanism

The retention in HILIC is governed by a complex interplay of partitioning, adsorption, and weak electrostatic interactions. The diagram below illustrates the fundamental partitioning mechanism.

HILIC_Mechanism cluster_0 HILIC Stationary Phase cluster_1 Mobile Phase cluster_2 Aqueous Layer p1 Si-OH wl_label Water-Enriched Layer (Partitioning Medium) p2 Si-OH p3 Si-OH mp_label High Acetonitrile Low Aqueous Buffer analyte Polar Analyte (e.g., Aminopropanol) mp_label->analyte Analyte in Mobile Phase analyte->wl_label Partitioning

Caption: HILIC partitioning mechanism for a polar analyte.

Comparative Experimental Protocols

A systematic comparison was designed to evaluate the performance of an amide-based column against a bare silica column for the purity analysis of 2-Amino-3-ethoxypropan-1-ol HCl. A known related substance, 2-aminopropan-1-ol (Impurity A), was used to assess resolution.

General Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Diluent: Acetonitrile/Water (90:10, v/v)

Method A: Amide Stationary Phase
  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    Time (min) %B
    0.0 95
    5.0 80
    5.1 95

    | 7.0 | 95 |

Method B: Bare Silica Stationary Phase
  • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    Time (min) %B
    0.0 95
    5.0 80
    5.1 95

    | 7.0 | 95 |

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 2-Amino-3-ethoxypropan-1-ol HCl reference standard and dissolve in 10 mL of sample diluent.

  • Working Standard (0.1 mg/mL): Dilute the stock solution 1:10 with the sample diluent.

  • Spiked Sample: Prepare a working standard and spike with Impurity A to a final concentration of 0.1%.

  • Sample Preparation: Prepare the test sample at a nominal concentration of 0.1 mg/mL in the sample diluent. Filter all solutions through a 0.22 µm filter before injection.

Experimental Workflow

The following diagram outlines the logical flow of the comparative study.

Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison prep_std Prepare Standard & Spiked Sample Solutions inject_a Inject on Amide Column (Method A) prep_std->inject_a inject_b Inject on Silica Column (Method B) prep_std->inject_b prep_mobile Prepare Mobile Phases (Aqueous & Organic) prep_mobile->inject_a prep_mobile->inject_b process_data Integrate Peaks & Calculate SST Parameters inject_a->process_data inject_b->process_data compare Compare Performance Metrics (Resolution, Tailing, etc.) process_data->compare conclusion Conclusion & Method Recommendation compare->conclusion

Caption: Workflow for comparing HILIC methods.

Results and Discussion

The performance of both methods was evaluated based on key chromatographic parameters critical for a purity analysis method. The results are summarized below.

ParameterMethod A (BEH Amide)Method B (BEH HILIC - Silica)Acceptance Criteria
Retention Time (Main Peak) 3.85 min4.21 min-
Retention Factor (k') 2.22.5> 2.0
Resolution (Rs) with Impurity A 3.12.4> 2.0
Tailing Factor (Tf) 1.11.8≤ 1.5
Theoretical Plates (N) 12,5009,800> 5000
Limit of Quantitation (LOQ) 0.05 µg/mL0.10 µg/mLReport

Discussion:

  • Retention: Both columns provided adequate retention for the main analyte, with the bare silica column showing slightly stronger retention.[9] This is likely due to the additional contribution of direct adsorption interactions with surface silanols on the silica phase.

  • Resolution: The amide column (Method A) provided significantly better resolution between the main peak and Impurity A. This suggests a different selectivity, potentially driven by the carbamoyl functional groups, which can offer alternative hydrogen bonding interactions compared to silanols.[8]

  • Peak Shape: The most notable difference was in peak shape. Method A produced a highly symmetrical peak with a tailing factor of 1.1. In contrast, Method B exhibited significant peak tailing (Tf = 1.8). This is a classic phenomenon observed when analyzing basic compounds on bare silica, where strong secondary interactions between the protonated amine and acidic silanol groups can cause tailing.[9] The amide phase effectively shields these underlying silanols, leading to superior peak symmetry.

  • Sensitivity: The improved peak shape and efficiency of Method A resulted in a lower Limit of Quantitation (LOQ), making it a more sensitive method for detecting trace-level impurities.

Adherence to Pharmaceutical Guidelines

For use in a regulated environment, any analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11] The validation protocol for this purity method would need to demonstrate:

  • Specificity: The ability to separate the main analyte from impurities and degradation products.

  • Linearity: A direct relationship between concentration and detector response over a specified range (e.g., LOQ to 120% of the specification).[12]

  • Accuracy: Closeness of the measured value to the true value, typically assessed via recovery studies.

  • Precision: Repeatability and intermediate precision, with acceptance criteria often set at a relative standard deviation (RSD) of ≤ 2%.[12][13]

  • Robustness: The method's resilience to small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate.

Furthermore, routine analysis requires adherence to system suitability test (SST) criteria as defined in pharmacopeias like the USP General Chapter <621> Chromatography.[14][15] For this method, typical SST criteria would include minimum resolution (e.g., Rs > 2.0) and maximum tailing factor (e.g., Tf ≤ 1.5). Method A clearly meets these stringent requirements, whereas Method B would fail on the tailing factor criterion.

Conclusion and Recommendation

Both the amide-bonded and bare silica HILIC columns are capable of retaining the polar analyte, 2-Amino-3-ethoxypropan-1-ol hydrochloride. However, for the purpose of a robust and reliable purity analysis, the amide stationary phase (Method A ) is demonstrably superior.

The key advantages of the amide column include:

  • Superior Peak Shape: Significantly reduced tailing for the basic analyte.

  • Better Resolution: Enhanced selectivity for separating the main component from a key related substance.

  • Higher Sensitivity: A lower LOQ due to improved chromatographic efficiency.

The performance of Method A aligns well with the stringent requirements for method validation and system suitability in the pharmaceutical industry.[16][17] Therefore, we strongly recommend an amide-based HILIC column as the starting point for the development and validation of a purity method for 2-Amino-3-ethoxypropan-1-ol hydrochloride and other similar polar basic compounds.

References

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. AMS Biotechnology (Europe) Ltd. [Link]

  • D'Souza, A., Jayarajan, P., & Patel, C. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. [Link]

  • Gritti, F., & Guiochon, G. (2014, November 11). Recent Advances in Hydrophilic Interaction Chromatography for Quantitative Analysis of Endogenous and Pharmaceutical Compounds in Plasma Samples. Taylor & Francis. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]

  • Revisions per USP 621. Agilent. [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Pharmacopeia.cn. [Link]

  • Kassim, S. (2024, September 16). Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Kakita, H., et al. (2019, January 15). Hydrophilic interaction chromatography for the analysis of biopharmaceutical drugs and therapeutic peptides: A review based on the separation characteristics of the hydrophilic interaction chromatography phases. PubMed. [Link]

  • Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. Bentham Science Publishers. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PubMed. [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PMC. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • HILIC. Dr. Maisch. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? ResearchGate. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

Sources

Comparative

A Guide to the 1H NMR Interpretation of 2-Amino-3-ethoxypropan-1-ol HCl in DMSO-d6

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide, prepared by a Senior Application Scientist, offers an in-depth technical analysis and interpretation of the 1H NMR spectrum of 2-Amino-3-ethoxypropan-1-ol hydrochloride (HCl) in deuterated dimethyl sulfoxide (DMSO-d6). We will explore the nuances of spectral interpretation in this polar aprotic solvent, provide a detailed experimental protocol, and present a comparative analysis to equip you with the expertise to confidently analyze this and structurally related molecules.

The Significance of DMSO-d6 in NMR of Amino Alcohols

The choice of solvent in NMR spectroscopy is a critical experimental parameter that can significantly influence the resulting spectrum. For a molecule like 2-Amino-3-ethoxypropan-1-ol, which possesses labile protons in its amino and hydroxyl groups, DMSO-d6 offers distinct advantages over other common NMR solvents such as chloroform-d (CDCl3) or deuterium oxide (D2O).

In less polar solvents like CDCl3, the chemical shifts of O-H and N-H protons can be highly dependent on concentration due to intermolecular hydrogen bonding.[1] Furthermore, rapid proton exchange, often catalyzed by trace acidic impurities, can lead to broad signals or even the complete loss of coupling information.[2] In contrast, DMSO is a strong hydrogen bond acceptor, which effectively breaks up intermolecular hydrogen bonding between analyte molecules.[3] This results in sharper signals for labile protons and, crucially, slows down the rate of proton exchange. Consequently, spin-spin coupling between O-H or N-H protons and adjacent C-H protons is often observable in DMSO-d6, providing invaluable structural information.[2]

The hydrochloride salt form of the analyte further influences the spectrum. The amine group will be protonated to form an ammonium (-NH3+) group, and the chemical shift and characteristics of these protons will be distinct from those of a free amine (-NH2).

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

Achieving a clean, interpretable 1H NMR spectrum requires meticulous sample preparation and instrument setup. The following protocol outlines the key steps for the analysis of 2-Amino-3-ethoxypropan-1-ol HCl in DMSO-d6.

Materials:

  • 2-Amino-3-ethoxypropan-1-ol HCl

  • DMSO-d6 (≥99.9% D)

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Amino-3-ethoxypropan-1-ol HCl.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d6 in a clean, dry vial.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d6.

    • Shim the magnetic field to achieve optimal homogeneity. This is crucial for resolving fine coupling patterns.

    • Set the appropriate spectral width and acquisition time.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 16-32 scans are typically adequate.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual DMSO-d5 peak to 2.50 ppm.[4]

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants (J-values) for each signal.

Predicted 1H NMR Data for 2-Amino-3-ethoxypropan-1-ol HCl in DMSO-d6

Based on the analysis of structurally similar compounds and the known effects of the DMSO-d6 solvent and the ammonium salt formation, the following table summarizes the predicted 1H NMR data.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a (CH3)~1.1Triplet (t)~7.03H
H-b (OCH2CH3)~3.4Quartet (q)~7.02H
H-c (CH2O)~3.5 - 3.7Multiplet (m)-2H
H-d (CH-N)~3.8 - 4.0Multiplet (m)-1H
H-e (CH2OH)~3.9 - 4.1Multiplet (m)-2H
H-f (OH)~5.0 - 5.5Triplet (t)~5.01H
H-g (NH3+)~8.0 - 8.5Broad singlet (br s)-3H

Spectral Interpretation and Rationale

The interpretation of the 1H NMR spectrum of 2-Amino-3-ethoxypropan-1-ol HCl in DMSO-d6 is a systematic process of assigning each resonance to a specific proton in the molecule.

The Aliphatic Region (1.0 - 4.5 ppm)
  • Ethyl Group (H-a and H-b): The ethoxy group gives rise to two characteristic signals. The methyl protons (H-a ) are expected to appear as a triplet around 1.1 ppm due to coupling with the adjacent methylene protons. The methylene protons (H-b ) will appear as a quartet around 3.4 ppm, with the same coupling constant, due to coupling with the methyl protons. This upfield position is typical for an ethyl group attached to an oxygen atom.

  • Propanol Backbone (H-c, H-d, H-e): The three sets of protons on the propanol backbone will likely exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other.

    • The methylene protons adjacent to the ether oxygen (H-c ) are expected to be a multiplet in the range of 3.5 - 3.7 ppm.

    • The methine proton attached to the nitrogen (H-d ) will also be a multiplet, likely between 3.8 and 4.0 ppm. Its chemical shift is influenced by the adjacent electron-withdrawing ammonium and hydroxyl groups.

    • The methylene protons of the primary alcohol (H-e ) are anticipated to be a multiplet in the 3.9 - 4.1 ppm region.

The Labile Proton Region (5.0 - 8.5 ppm)
  • Hydroxyl Proton (H-f): Due to the slow exchange in DMSO-d6, the hydroxyl proton is expected to couple with the adjacent methylene protons (H-e). This will result in a triplet around 5.0 - 5.5 ppm. The observation of this coupling is a key feature of running the spectrum in this solvent.

  • Ammonium Protons (H-g): The three protons of the ammonium group are expected to appear as a broad singlet in the downfield region, typically between 8.0 and 8.5 ppm. The broadening is due to quadrupolar relaxation of the nitrogen atom and potential exchange with any residual water in the solvent.

Visualizing the Structure and Connectivity

The following diagram illustrates the structure of 2-Amino-3-ethoxypropan-1-ol HCl and the key through-bond connectivities that give rise to the observed spin-spin coupling.

G C1 CH3 (a) C2 CH2 (b) C1->C2 J(a,b) O1 O C2->O1 C3 CH2 (c) O1->C3 C4 CH (d) C3->C4 J(c,d) N1 NH3+ (g) C4->N1 C5 CH2 (e) C4->C5 J(d,e) O2 OH (f) C5->O2 J(e,f) G Analyte Analyte: 2-Amino-3-ethoxypropan-1-ol HCl Labile_Protons Labile Protons (OH, NH3+)? Analyte->Labile_Protons Yes Yes Labile_Protons->Yes No No Labile_Protons->No Observe_Coupling Observe Coupling to Labile Protons? Yes->Observe_Coupling CDCl3 Consider CDCl3 or other non-polar solvent No->CDCl3 Yes_Coupling Yes Observe_Coupling->Yes_Coupling No_Coupling No Observe_Coupling->No_Coupling DMSO Use DMSO-d6 Yes_Coupling->DMSO D2O Use D2O No_Coupling->D2O

Caption: Solvent selection workflow for NMR analysis of molecules with labile protons.

Conclusion

The 1H NMR spectrum of 2-Amino-3-ethoxypropan-1-ol HCl in DMSO-d6 provides a wealth of structural information, much of which would be lost in other solvents. By carefully analyzing the chemical shifts, integration, and coupling patterns, a complete and unambiguous assignment of all protons is achievable. The key to this detailed interpretation lies in understanding the unique properties of DMSO-d6 as an NMR solvent, particularly its ability to slow down proton exchange and reveal couplings to labile O-H and N-H protons. This guide provides the foundational knowledge and a practical framework for researchers to confidently interpret the NMR spectra of this and similar amino alcohol compounds, thereby accelerating their research and development efforts.

References

  • Hoyle, J. & Sandtorv, A. H. (2022). Modern NMR-based anlalysis of small molecules. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.
  • Duke University NMR Center. Coupling constants. Retrieved from [Link]

  • University of California, Davis. 1H NMR- Common Coupling Constants. Retrieved from [Link]

  • Reich, H. J. The DMSO-d6 solvent peak. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of 2-Amino-3-ethoxypropan-1-ol and its 2-Methoxy Analog for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the selection of molecular scaffolds and building blocks is a critical decision that profoundly influences the properties and performance of target compounds. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and chemical research, the selection of molecular scaffolds and building blocks is a critical decision that profoundly influences the properties and performance of target compounds. Among the vast array of available synthons, 2-amino-3-alkoxypropan-1-ols represent a class of molecules with significant potential, owing to their inherent chirality and versatile functional groups. This guide provides a detailed comparative analysis of two key members of this class: 2-Amino-3-ethoxypropan-1-ol and its lighter analog, 2-Amino-3-methoxypropan-1-ol.

This document, intended for researchers, scientists, and drug development professionals, will delve into the nuanced differences in the physicochemical properties, synthesis, and potential applications of these two compounds. By presenting available experimental data alongside theoretical insights, this guide aims to equip the reader with the necessary knowledge to make informed decisions in their research and development endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle difference of a single methylene group in the alkoxy chain imparts distinct physicochemical characteristics to these molecules. These differences can have a significant impact on their solubility, lipophilicity, and ultimately, their pharmacokinetic and pharmacodynamic profiles in a drug discovery context.

Property2-Amino-3-ethoxypropan-1-ol2-Amino-3-methoxypropan-1-ol
Molecular Formula C₅H₁₃NO₂[1]C₄H₁₁NO₂[2]
Molecular Weight 119.16 g/mol [1]105.14 g/mol [2]
Boiling Point No experimental data available. Estimated based on isomers to be in the range of 214 °C.[3]~207.6 °C at 760 mmHg (for (R)-enantiomer)[4]
Density No experimental data available.~1.0 g/cm³ (for (R)-enantiomer)[4]
Calculated logP -1.1[1]-1.5[2]
Hydrogen Bond Donors 2[1]2[2]
Hydrogen Bond Acceptors 3[1]3[2]
Polar Surface Area 49.7 Ų[1]40.7 Ų[2]

Interpretation of Physicochemical Data:

The most apparent difference lies in the molecular weight and the calculated octanol-water partition coefficient (logP). The ethoxy analog, with its additional carbon, is slightly larger and predicted to be more lipophilic (less negative logP) than the methoxy analog. This seemingly minor shift can influence a molecule's ability to cross biological membranes, its solubility in various solvents, and its potential for off-target interactions. The lower calculated logP of the methoxy analog suggests a higher degree of hydrophilicity, which could translate to better aqueous solubility. Both molecules possess the same number of hydrogen bond donors and acceptors, indicating a similar potential for forming hydrogen bonds, a key factor in receptor binding and aqueous solvation.

Synthesis Strategies: Building the Backbone

A plausible and adaptable synthetic route starting from a protected serine derivative is outlined below. This approach allows for the introduction of the desired alkoxy group while maintaining stereochemical control.

Synthesis_Workflow cluster_0 General Synthetic Pathway Start Protected L-Serine Derivative Intermediate1 O-Alkylation Start->Intermediate1 NaH, R-X (R = CH3 or C2H5) Intermediate2 Reduction of Carboxylic Acid Intermediate1->Intermediate2 LiAlH4 or BH3·THF Product 2-Amino-3-alkoxypropan-1-ol (after deprotection) Intermediate2->Product Acidic or Hydrogenolytic Deprotection

Figure 1: General workflow for the synthesis of 2-amino-3-alkoxypropan-1-ols.

Experimental Protocol: A Generalizable Approach

The following protocol is a generalized procedure based on established methodologies for the synthesis of similar amino alcohols. Researchers should optimize reaction conditions for their specific needs.

Step 1: O-Alkylation of N-Protected Serine Ester

  • Dissolve N-protected serine methyl ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise. Stir the suspension at 0 °C for 30 minutes.

  • Add the appropriate alkyl halide (methyl iodide for the methoxy analog or ethyl iodide for the ethoxy analog, 1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Ester

  • Dissolve the O-alkylated N-protected serine ester (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄, 2.0 eq., 1 M in THF) or borane-tetrahydrofuran complex (BH₃·THF, 2.0 eq., 1 M in THF).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the N-protected 2-amino-3-alkoxypropan-1-ol.

Step 3: Deprotection

The choice of deprotection method will depend on the N-protecting group used (e.g., Boc, Cbz).

  • For a Boc-protected amine: Dissolve the alcohol in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane and stir at room temperature until deprotection is complete (monitored by TLC).

  • For a Cbz-protected amine: Subject the alcohol to hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Following deprotection, a standard aqueous workup and purification will yield the final 2-amino-3-alkoxypropan-1-ol.

Performance and Applications: Insights from Related Structures

Direct comparative experimental data on the biological or material science applications of 2-Amino-3-ethoxypropan-1-ol versus its 2-methoxy analog is limited in the public domain. However, by examining the known applications of the broader class of 2-amino-3-alkoxypropan-1-ols and related amino alcohols, we can infer potential areas of utility and performance differences.

Potential in Medicinal Chemistry:

The 2-amino-3-alkoxypropan-1-ol scaffold is a valuable pharmacophore found in a variety of biologically active molecules. The presence of amino and hydroxyl groups provides sites for further chemical modification, allowing for the generation of libraries of compounds for screening.

  • Antimalarial Activity: A study on novel syn-2-alkoxy-3-amino-3-arylpropan-1-ols revealed that these compounds exhibit micromolar potency against Plasmodium falciparum, the parasite responsible for malaria.[5] This suggests that both the ethoxy and methoxy analogs could serve as starting points for the development of new antimalarial agents. The difference in lipophilicity between the two could influence their cell permeability and overall efficacy.

  • Neurological and Cardiovascular Applications: The core structure of these compounds is related to that of beta-blockers, which are used to treat various cardiovascular conditions. The amino alcohol moiety is crucial for their interaction with adrenergic receptors. The nature of the alkoxy group can influence receptor binding affinity and selectivity.

  • Enzyme Inhibition: The functional groups on these molecules make them suitable for designing enzyme inhibitors, where the hydroxyl and amino groups can form key interactions within an enzyme's active site.

Influence of the Alkoxy Group on Biological Activity:

The choice between a methoxy and an ethoxy group can have several implications for a drug candidate:

  • Metabolic Stability: The ethoxy group may be more susceptible to oxidative metabolism (O-dealkylation) by cytochrome P450 enzymes compared to the methoxy group, potentially leading to a shorter in vivo half-life.

  • Lipophilicity and Permeability: As previously mentioned, the increased lipophilicity of the ethoxy analog might enhance its ability to cross the blood-brain barrier or other lipid membranes, which could be advantageous or disadvantageous depending on the desired target.

  • Steric Effects: The larger ethoxy group may introduce steric hindrance that could either enhance or diminish binding to a biological target compared to the smaller methoxy group.

Application_Comparison cluster_methoxy 2-Amino-3-methoxypropan-1-ol cluster_ethoxy 2-Amino-3-ethoxypropan-1-ol Methoxy_Props Properties: - Lower Molecular Weight - More Hydrophilic (Lower logP) - Potentially Greater Aqueous Solubility Methoxy_Apps Potential Advantages: - Favorable for targets requiring higher polarity - May exhibit different metabolic profile Methoxy_Props->Methoxy_Apps Ethoxy_Props Properties: - Higher Molecular Weight - More Lipophilic (Higher logP) - Potentially Better Membrane Permeability Ethoxy_Apps Potential Advantages: - May enhance binding through hydrophobic interactions - Could improve CNS penetration Ethoxy_Props->Ethoxy_Apps Shared_Scaffold Shared 2-Amino-1-propanol Backbone Shared_Scaffold->Methoxy_Props Shared_Scaffold->Ethoxy_Props

Figure 2: A logical diagram comparing the potential property-driven advantages of the methoxy and ethoxy analogs.

Conclusion

The choice between 2-Amino-3-ethoxypropan-1-ol and its 2-methoxy analog is a nuanced one that depends on the specific goals of the research program. The methoxy analog offers a more compact and hydrophilic profile, while the ethoxy analog provides a slight increase in lipophilicity and size. While a lack of direct comparative data necessitates some extrapolation from related compounds, the fundamental principles of medicinal chemistry and organic synthesis provide a strong basis for decision-making.

This guide has provided a framework for understanding the key differences between these two valuable building blocks. It is through the careful consideration of these subtle molecular distinctions that researchers can rationally design and synthesize novel compounds with optimized properties for a wide range of applications, from new therapeutics to advanced materials.

References

  • PubChem. (n.d.). 2-Amino-3-ethoxypropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methoxypropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2025, September 18). (R)-2-AMINO-3-METHOXY-1-PROPANOL. Retrieved from [Link]

  • D'hooghe, M., Dekeukeleire, S., Mollet, K., Lategan, C., Smith, P. J., Chibale, K., & De Kimpe, N. (2009). Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity. Journal of Medicinal Chemistry, 52(13), 4058–4062. [Link]

  • D'hooghe, M., Vandekerckhove, S., Mollet, K., Vervisch, K., Dekeukeleire, S., Lehoucq, L., Lategan, C., Smith, P. J., Chibale, K., & De Kimpe, N. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1745–1752. [Link]

Sources

Validation

Analytical Comparison Guide: Chiral Purity Determination of (2S)-2-Amino-3-ethoxypropan-1-ol HCl

Introduction & Chemical Context (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride is a highly specialized chiral aliphatic amino alcohol. It serves as a critical synthetic building block in modern drug discovery, most notab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

(2S)-2-amino-3-ethoxypropan-1-ol hydrochloride is a highly specialized chiral aliphatic amino alcohol. It serves as a critical synthetic building block in modern drug discovery, most notably in the development of fused triazole agonists targeting the APJ receptor for the treatment of cardiovascular conditions such as heart failure () [1]. Furthermore, recent advancements in industrial biocatalysis have demonstrated the ability to synthesize this specific chiral amine using engineered Gluconobacter strains, achieving an enantiomeric excess (ee) of up to 99% () [2].

Because the pharmacological efficacy of APJ receptor agonists relies heavily on the precise stereochemistry of their precursors, rigorous determination of the enantiomeric purity of (2S)-2-amino-3-ethoxypropan-1-ol HCl is paramount. This guide objectively compares the traditional method of Specific Optical Rotation (SOR) via polarimetry against modern Chiral High-Performance Liquid Chromatography (HPLC) , providing self-validating experimental protocols for drug development professionals.

Methodology Comparison: Causality & Analytical Limitations

The Specific Optical Rotation (SOR) Approach

Specific optical rotation is defined by Biot’s law:


. While the commercially available (+) enantiomer of 2-amino-3-ethoxypropan-1-ol exhibits a dextrorotatory profile, relying solely on a single benchmark value (typically ranging from 

to

for this class of aliphatic amino alcohols at

in MeOH) is analytically hazardous.

The Causality of Error: The hydrochloride salt of this compound is highly hygroscopic. Absorbed atmospheric moisture artificially lowers the active concentration (


) of the chiral molecule in the solution. Because polarimetry assumes a perfect mass-to-volume ratio, this moisture-induced concentration drop leads to a depressed apparent specific rotation, often resulting in a false assumption of racemization or batch failure.
The Chiral HPLC Approach

Chiral HPLC separates the (2S) and (2R) enantiomers on a chiral stationary phase (CSP), allowing for the direct integration of peak areas to calculate the exact percentage of enantiomeric excess (% ee).

The Causality of Precision: Unlike SOR, HPLC is a ratio-based measurement. Because both enantiomers are diluted equally by any absorbed moisture in the bulk powder, the calculated ratio


 remains mathematically immune to hygroscopic artifacts, offering a vastly superior Limit of Detection (LOD) for the undesired (2R) enantiomer.

Self-Validating Experimental Protocols

Protocol 1: Specific Optical Rotation Measurement (Polarimetry)

To ensure trustworthiness, this protocol incorporates a strict desiccation step and a mechanical system suitability test (SST).

  • System Calibration (SST): Before sample analysis, calibrate the polarimeter using a NIST-traceable quartz control plate (e.g.,

    
    ). The instrument must read within 
    
    
    
    of the certified value.
  • Blank Validation: Fill a 100 mm jacketed polarimeter tube with HPLC-grade methanol. Record the optical rotation at 20°C to establish a true zero baseline, eliminating solvent or cell-window artifacts.

  • Sample Preparation (Critical Step): Dry the (2S)-2-amino-3-ethoxypropan-1-ol HCl batch under vacuum (10 mbar) at 40°C for 12 hours prior to weighing. This eliminates hygroscopic water. Immediately weigh exactly 100.0 mg and dissolve in 10.0 mL of methanol in a volumetric flask to achieve a precise concentration of

    
     g/100  mL.
    
  • Measurement: Inject the sample into the polarimeter tube. Measure the observed rotation (

    
    ) at 20°C using the Sodium D-line (589 nm). Calculate 
    
    
    
    .
Protocol 2: Chiral HPLC Analysis (Orthogonal Validation)

This protocol utilizes a crown-ether-based stationary phase, which is specifically designed for primary amines.

  • Column Selection: Utilize a Daicel CROWNPAK CR-I(+) column (or equivalent). Mechanistic Rationale: Crown ethers form transient, stereoselective inclusion complexes with primary amines. The spatial arrangement of the ethoxy and hydroxyl groups on the (2S) vs (2R) isomers results in differential binding affinities, enabling baseline separation.

  • Mobile Phase Preparation: Prepare an aqueous mobile phase of Perchloric acid (

    
    ) adjusted to pH 1.5, with 10% Methanol. Mechanistic Rationale: The extremely low pH ensures the primary amine of 2-amino-3-ethoxypropan-1-ol remains fully protonated (
    
    
    
    ), which is an absolute requirement for complexation inside the crown ether cavity.
  • System Suitability (SST): Inject a synthetic racemic mixture of 2-amino-3-ethoxypropan-1-ol HCl. The system is only validated for use if the resolution (

    
    ) between the (2S) and (2R) peaks is 
    
    
    
    .
  • Sample Analysis: Inject 10 µL of the synthesized batch (1 mg/mL in mobile phase). Detect via UV at 210 nm (or ELSD/CAD, as aliphatic amino alcohols lack strong chromophores). Calculate % ee directly from peak areas.

Quantitative Data & Performance Comparison

Analytical ParameterSpecific Optical Rotation (Polarimetry)Chiral HPLC (Crown Ether CSP)
Primary Output Metric

Value (Degrees)
Enantiomeric Excess (% ee)
Typical Output Profile

to

(Dextrorotatory)

ee
Susceptibility to Moisture High (Depresses apparent rotation)Zero (Ratio-based calculation)
Limit of Detection (2R Impurity) ~2.0% to 5.0% (Poor sensitivity)

(High sensitivity)
System Suitability Requirement Quartz Plate CalibrationRacemic Baseline Resolution (

)
Throughput & Speed High (5 minutes per sample)Medium (15-25 minute run time)

Enantiomeric Purity Validation Workflow

The following logical workflow dictates how both methods should be integrated into a robust Quality Control (QC) pipeline before releasing the chiral building block for downstream API synthesis.

G A 2-Amino-3-ethoxypropan-1-ol HCl Batch Synthesis B Sample Preparation (Standardized Concentration) A->B Aliquot C Specific Optical Rotation (Polarimetry) B->C c=1 in MeOH D Chiral HPLC (Enantiomeric Excess) B->D Mobile Phase Dilution E Data Concordance & Validation C->E [α]D20 Value D->E % ee Calculation F Release for API Synthesis E->F Pass Criteria

Enantiomeric purity validation workflow for chiral amino alcohol APIs.

References

  • Source: Google Patents (Assignee: Amgen Inc.)
  • Title: Estrategias no tradicionales de inmovilización para la obtención de biocatalizadores basados en cepas de Gluconobacter Source: Colibri - Repositorio Institucional de la Universidad de la República (Udelar) URL: [Link]

Comparative

A Senior Application Scientist's Guide to Validating Amino Alcohol Purity: A Comparative Analysis of Derivatization Methodologies

In the landscape of pharmaceutical research and development, the chemical and stereochemical purity of amino alcohols is a critical quality attribute that profoundly impacts drug safety and efficacy. These bifunctional m...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the chemical and stereochemical purity of amino alcohols is a critical quality attribute that profoundly impacts drug safety and efficacy. These bifunctional molecules are pivotal chiral building blocks in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Consequently, the rigorous validation of their purity is a non-negotiable aspect of quality control. This guide provides an in-depth comparison of prevalent derivatization methods used to assess the chemical and enantiomeric purity of amino alcohols, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Imperative of Derivatization in Amino Alcohol Analysis

Amino alcohols, due to their inherent polarity and, in many cases, lack of a strong chromophore, present analytical challenges.[1][2] Derivatization is a chemical modification process that converts the analyte into a derivative with properties more suitable for a given analytical technique. The primary objectives of derivatizing amino alcohols are:

  • To enhance volatility for gas chromatography (GC) analysis.[1]

  • To introduce a chromophore or fluorophore for sensitive detection by high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence (FLD) detectors.[3][4][5]

  • To enable the separation of enantiomers by forming diastereomeric derivatives that can be resolved on achiral stationary phases.[6]

This guide will dissect and compare three major classes of derivatization techniques: Silylation for GC-based analysis, and Acylation and Chiral Derivatization for both GC and HPLC applications, with a focus on HPLC for the latter due to its widespread use.

Silylation: Enhancing Volatility for GC-MS Analysis

Silylation is a robust technique for rendering polar molecules like amino alcohols amenable to GC analysis.[1] This method involves the replacement of active hydrogen atoms in the amino and hydroxyl groups with a trimethylsilyl (TMS) or a more stable tert-butyldimethylsilyl (TBDMS) group.

The Silylation Workflow

Silylation Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amino Alcohol Sample Dry Dry Sample Thoroughly Sample->Dry Remove moisture AddReagent Add Silylation Reagent (e.g., MTBSTFA) & Solvent Dry->AddReagent Heat Heat at 100°C AddReagent->Heat Promote reaction GCMS Inject into GC-MS Heat->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: Silylation workflow for GC-MS analysis of amino alcohols.

In-Depth Protocol: TBDMS Derivatization with MTBSTFA

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a popular silylating agent that yields stable TBDMS derivatives, which are less susceptible to hydrolysis compared to their TMS counterparts.[1]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the amino alcohol sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a stream of nitrogen. The absence of moisture is critical for successful silylation.[1]

  • Derivatization: Add 100 µL of MTBSTFA and 100 µL of a suitable solvent (e.g., acetonitrile or pyridine) to the dried sample.

  • Reaction: Tightly cap the vial and heat at 100°C for 2-4 hours to ensure complete derivatization of both the amino and hydroxyl groups.[1]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Performance Comparison: Silylation Reagents
FeatureN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Derivative Stability Moderately stable, sensitive to moisture.Highly stable, less sensitive to moisture.[1]
Volatility of Derivative HighModerate
Reaction Conditions Milder, often at room temperature or slightly elevated.Requires heating (e.g., 100°C) for complete reaction.[1]
GC Retention Time ShorterLonger due to higher molecular weight.
Mass Spectral Fragmentation Characteristic M-15 (loss of CH₃) fragment.Prominent M-57 (loss of t-butyl) fragment.
Ideal Application General screening, when high stability is not paramount.Quantitative analysis requiring robust and stable derivatives.

Acylation: Enhancing Detectability for HPLC Analysis

Acylation is a versatile derivatization strategy that introduces a chromophoric or fluorophoric tag onto the amino group of the amino alcohol, enabling sensitive detection by HPLC with UV or fluorescence detectors.[3][7]

The Acylation Workflow (Pre-column Derivatization)

Acylation Workflow for HPLC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amino Alcohol Solution Buffer Add Borate Buffer (pH 9.5) Sample->Buffer AddReagent Add Acylating Reagent (e.g., FMOC-Cl) Buffer->AddReagent Incubate Incubate at 40°C AddReagent->Incubate Quench Quench Reaction (e.g., with acid) Incubate->Quench HPLC Inject into HPLC-UV/FLD Quench->HPLC Data Data Acquisition & Analysis HPLC->Data

Caption: Acylation workflow for HPLC analysis of amino alcohols.

In-Depth Protocol: FMOC-Cl Derivatization

9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) reacts with primary and secondary amines to form highly fluorescent derivatives, making it a widely used reagent for amino acid and amino alcohol analysis.[3][8][9]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the amino alcohol in a suitable solvent (e.g., 0.1 N HCl).

  • Buffering: To 0.5 mL of the sample solution, add 25 µL of borate buffer (pH 9.5) to create the necessary alkaline conditions for the reaction.[3]

  • Derivatization: Add 100 µL of a 2.5 mmol solution of FMOC-Cl in acetonitrile. Vortex the mixture.[3]

  • Reaction: Incubate the mixture at 40°C for 30 minutes.[3]

  • Quenching: Stop the reaction by adding 10 µL of 30% HCl.[3]

  • Analysis: The derivatized sample is ready for injection into the HPLC system with fluorescence detection (Excitation: ~265 nm, Emission: ~315 nm).

Performance Comparison: Common Acylating Reagents
FeatureDansyl Chloride (DNS-Cl)9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)o-Phthalaldehyde (OPA)
Reactivity Reacts with primary and secondary amines.Reacts with primary and secondary amines.[8][9]Reacts only with primary amines in the presence of a thiol.[8][10]
Derivative Stability Highly stable.Moderately stable.Less stable, requires rapid analysis.[10]
Detection Method Fluorescence and UV.Fluorescence and UV.[11]Fluorescence.[10][11]
By-products Fluorescent by-products can interfere.Fluorescent by-products can interfere.[9]Non-fluorescent by-products.[10]
Automation Can be automated.Amenable to automation, including in-needle derivatization.[4][8]Ideal for automated pre-column derivatization.
Ideal Application Broad applicability for primary and secondary amines.Sensitive analysis of both primary and secondary amino alcohols.High-throughput analysis of primary amino alcohols.

Chiral Derivatization: Assessing Enantiomeric Purity

Determining the enantiomeric excess (ee) is crucial for chiral amino alcohols. Chiral derivatization involves reacting the enantiomeric mixture with an enantiomerically pure reagent to form diastereomers.[6] These diastereomers have different physical properties and can be separated on a standard achiral HPLC or GC column.[6]

The Chiral Derivatization Workflow

Chiral Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification Sample Racemic/Enantioenriched Amino Alcohol AddReagent React with Enantiopure Chiral Derivatizing Agent (e.g., Marfey's Reagent) Sample->AddReagent Separation Separate Diastereomers (Achiral HPLC or GC) AddReagent->Separation Quantification Quantify Peak Areas to Determine Enantiomeric Excess Separation->Quantification

Caption: Chiral derivatization workflow for enantiomeric excess determination.

In-Depth Protocol: Marfey's Reagent Derivatization

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent for primary and secondary amines, including amino alcohols.[6]

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the amino alcohol sample in a suitable solvent.

  • Derivatization: In a reaction vial, combine 50 µL of the sample solution, 100 µL of a 14 mM Marfey's reagent solution in acetone, and 80 µL of 1 M sodium bicarbonate.[12]

  • Reaction: Heat the mixture at 80°C for 10 minutes.[12]

  • Quenching: Add 40 µL of 2 M HCl to stop the reaction.[12]

  • Analysis: Filter the sample and inject it into a reverse-phase HPLC system with UV detection at ~340 nm. The two diastereomers will elute at different retention times, allowing for their quantification and the calculation of enantiomeric excess.

Performance Comparison: Chiral Derivatizing Agents
FeatureMarfey's Reagent (FDAA)Mosher's Reagent (MTPA-Cl)Chiral Chloroformates
Target Analytes Primary and secondary amines.[6]Alcohols and amines.[6]Alcohols and amines.[6]
Analytical Technique HPLC-UV.[12]NMR (¹H, ¹⁹F), HPLC.[6]GC-MS, HPLC.
Advantages Robust and reliable for amino acids and amino alcohols.[11]Provides information on absolute configuration via NMR.[6]Forms volatile derivatives suitable for GC.
Disadvantages Can be suboptimal in some cases.[11]Reagent can be moisture-sensitive; potential for kinetic resolution.Potential for racemization during derivatization.
Ideal Application Routine ee determination of amino alcohols by HPLC.Determination of both ee and absolute configuration, especially when NMR is available.ee determination of volatile amino alcohols by GC.

Conclusion and Best Practices

The selection of an appropriate derivatization method for validating the purity of amino alcohols is contingent upon the specific analytical objective (chemical vs. chiral purity), the available instrumentation, and the inherent properties of the analyte.

  • For GC-MS analysis , silylation with MTBSTFA offers a reliable method for producing stable derivatives suitable for quantitative analysis.

  • For sensitive chemical purity determination by HPLC , acylation with FMOC-Cl provides excellent fluorescent derivatives for both primary and secondary amino alcohols. OPA is a superior choice for high-throughput applications involving only primary amino alcohols.

  • For enantiomeric purity analysis , Marfey's reagent coupled with HPLC-UV is a robust and widely adopted method.

To ensure the trustworthiness and accuracy of your results, it is imperative to adhere to best practices, including the use of high-purity reagents and solvents, careful control of reaction conditions, and the use of appropriate standards for calibration and validation. By understanding the principles and nuances of each derivatization technique, researchers can confidently select and implement the most suitable method to ensure the quality and integrity of their amino alcohol-containing products.

References

  • Derivatization Methods in GC and GC/MS. [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization | ACS Omega - ACS Publications. [Link]

  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection | Request PDF - ResearchGate. [Link]

  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed. [Link]

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples | Request PDF - ResearchGate. [Link]

  • Analyses of amino acids, Enantiomeric purity - CAT. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science | Oxford Academic. [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G. [Link]

  • How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru. [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]

  • Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols - Letters in Applied NanoBioScience. [Link]

  • Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a S - American Chemical Society. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Advantages and disadvantages of the derivatization of amino acids for... - ResearchGate. [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]

  • Analytical Methods for Amino Acids - Shimadzu. [Link]

  • Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals | Request PDF - ResearchGate. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. [Link]

  • Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals | Semantic Scholar. [Link]

  • Analytical Methods for Amino Acids : Shimadzu (België). [Link]

  • Determination of Free Amino Acids Content in Alcoholic and Non-Alcoholic Beverages Using the AccQ•Tag™ Ultra Derivatization Kit - Waters Corporation. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis of Hygroscopic Hydrochloride Salts

For researchers, scientists, and drug development professionals, achieving accurate elemental analysis of hygroscopic hydrochloride salts presents a significant analytical challenge. These compounds readily absorb atmosp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, achieving accurate elemental analysis of hygroscopic hydrochloride salts presents a significant analytical challenge. These compounds readily absorb atmospheric moisture, leading to inaccuracies in sample weight and, consequently, skewed elemental composition data.[1][2] This guide provides an in-depth comparison of analytical standards and methodologies, offering field-proven insights to ensure the integrity and accuracy of your results.

The core of the issue lies in the dynamic nature of water absorption, which can alter the mass of a sample between weighing and analysis, directly impacting the calculated percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS).[3][4] Therefore, a robust analytical strategy must account for and mitigate the effects of moisture.

The Critical Role of Water Content Determination

Before any elemental analysis is performed, the precise water content of the hygroscopic hydrochloride salt must be determined. This is not merely a preparatory step but a critical component of the overall analysis. The presence of water can affect the quality, stability, and shelf-life of pharmaceutical products.[5][6][7]

Karl Fischer Titration: The Gold Standard

Karl Fischer (KF) titration is the universally accepted method for water content determination due to its high accuracy, precision, and selectivity for water. The method is suitable for a wide range of water concentrations, from parts per million (ppm) to 100%.[8]

There are two main types of KF titration:

  • Volumetric KF Titration: Ideal for samples with a water content above 0.1%.[6] It involves the direct titration of the sample with a standardized KF reagent.[9]

  • Coulometric KF Titration: Exceptionally suited for samples with very low water content (10 to 1000 ppm).[6][9] This technique generates the iodine reagent in-situ via electrolysis.[8][10]

For hygroscopic hydrochloride salts, the coulometric method is often preferred due to its sensitivity to trace amounts of moisture.[9] To ensure accurate results, it is crucial to handle the sample expeditiously in a low-humidity environment, such as a glove box, to prevent further moisture absorption.[3][11]

Comparative Analysis of Elemental Analysis Techniques

Once the water content is accurately known, the appropriate elemental analysis technique can be selected. The choice depends on the specific elements of interest, required sensitivity, and the nature of the sample matrix.[12]

Technique Principle Strengths Limitations for Hygroscopic Salts
Combustion Analysis (CHNS/O) The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified.A primary technique for determining the bulk composition of organic compounds.[12]Highly susceptible to errors from absorbed moisture, which directly affects the hydrogen and oxygen content.[3] Requires meticulous sample handling and correction for water content.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) The sample is introduced into an argon plasma, and the emitted light is measured to determine elemental concentrations.A powerful multi-element technique with high sensitivity and a wide dynamic range.[13]Requires the sample to be in a liquid form, necessitating a digestion step which can introduce contaminants.[14] The hygroscopic nature can complicate accurate weighing for digestion.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Similar to ICP-OES, but uses a mass spectrometer to detect the ions produced in the plasma.Extremely sensitive, capable of detecting trace and ultra-trace elements in the parts-per-trillion (ppt) range.[13]Also requires sample digestion. Matrix effects can be a challenge, although modern instruments have ways to mitigate this.[13]
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free atoms in the gaseous state.A sensitive and selective technique for the quantitative determination of metallic elements.[13]Can typically only detect one element at a time, making multi-element analysis time-consuming.[12]
X-ray Fluorescence (XRF) The sample is irradiated with X-rays, causing it to emit fluorescent X-rays that are characteristic of the elements present.A non-destructive technique that can analyze solid samples directly.[14]Generally less sensitive than ICP techniques, particularly for lighter elements.[15] Surface analysis may not be representative of the bulk sample if not properly homogenized.

Experimental Protocols for Accurate Analysis

Workflow for Elemental Analysis of Hygroscopic Hydrochloride Salts

Elemental Analysis Workflow cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Data Processing Sample Hygroscopic Hydrochloride Salt GloveBox Handling in a Controlled Environment (Glove Box) Sample->GloveBox Minimize Moisture Absorption KF Karl Fischer Titration (Coulometric) GloveBox->KF Determine Water Content Weighing Accurate Weighing (Microbalance) GloveBox->Weighing Precise Mass Measurement WaterContent Water Content Data (from KF) KF->WaterContent ElementalAnalyzer Elemental Analyzer (e.g., Combustion) Weighing->ElementalAnalyzer RawData Raw Elemental Data (%C, %H, %N, %S) ElementalAnalyzer->RawData Correction Correction for Water Content RawData->Correction WaterContent->Correction FinalResult Final, Accurate Elemental Composition Correction->FinalResult

Caption: Workflow for accurate elemental analysis of hygroscopic hydrochloride salts.

Step-by-Step Methodology: Combustion Analysis with Water Content Correction

  • Sample Handling: All sample manipulations must be performed in a controlled, low-humidity environment, such as a nitrogen-purged glove box.[3][11]

  • Water Content Determination (Karl Fischer Titration):

    • Calibrate the coulometric Karl Fischer titrator according to the manufacturer's instructions using a certified water standard.

    • Accurately weigh a representative sample of the hygroscopic hydrochloride salt (typically 1-5 mg) directly into the KF titration vessel.

    • Perform the titration until the endpoint is reached.

    • Record the water content as a percentage of the total mass.

  • Sample Preparation for Combustion Analysis:

    • In the same controlled environment, accurately weigh a separate portion of the sample (typically 1-3 mg) into a tin or silver capsule using a microbalance.

    • Immediately seal the capsule to prevent any contact with ambient air.[3] A capsule sealing press is recommended for a gas-tight seal.[3]

  • Combustion Analysis:

    • Introduce the sealed capsule into the autosampler of the CHNS analyzer.

    • Perform the combustion analysis according to the instrument's standard operating procedure.

    • Obtain the raw (or "as is") weight percentages for C, H, N, and S.

  • Data Correction:

    • Use the water content value obtained from the Karl Fischer titration to correct the elemental analysis results. The following formula can be applied: Corrected % Element = (Raw % Element / (100 - % Water)) * 100

    • For the hydrogen percentage, an additional correction is needed to subtract the contribution from the water itself: Corrected % H = ((Raw % H - (% Water * 0.1119)) / (100 - % Water)) * 100 (Note: 0.1119 is the mass fraction of hydrogen in water).

Best Practices and Self-Validating Systems

To ensure the trustworthiness of your results, a self-validating system should be in place.[16] This involves:

  • Use of Certified Reference Materials (CRMs): Regularly analyze a stable, non-hygroscopic CRM with a known elemental composition to verify instrument performance.[17][18]

  • Method Validation: Validate the entire analytical procedure, including sample handling, KF titration, and elemental analysis, according to relevant guidelines such as those from the USP or ICH.[19][20] This should include assessments of accuracy, precision, specificity, and robustness.[16]

  • System Suitability: Before each batch of samples, perform a system suitability test to ensure the analytical system is performing within established criteria.[21]

  • Spike and Recovery Studies: For ICP-based methods, spike the sample matrix with a known amount of the elements of interest to assess for any matrix effects and ensure accurate recovery.[22]

Alternative Approaches for Challenging Samples

For particularly challenging hygroscopic salts or when combustion analysis yields inconsistent results, consider the following:

  • Thermogravimetric Analysis (TGA): While not as specific as KF titration for water, TGA can provide valuable information about the thermal stability of the sample and the temperature at which water is lost. This can help in developing an appropriate drying method if one is deemed necessary.

  • Microwave Digestion for ICP Analysis: For ICP-OES or ICP-MS, closed-vessel microwave digestion is recommended as it minimizes the loss of volatile elements and can handle complex matrices.[23] The accurate initial weighing of the hygroscopic sample remains a critical step.

Conclusion

Accurate elemental analysis of hygroscopic hydrochloride salts is achievable through a meticulous and well-validated workflow. The cornerstone of this workflow is the precise determination of water content using Karl Fischer titration, followed by immediate and controlled sample preparation for the chosen elemental analysis technique. By implementing the best practices and self-validating systems outlined in this guide, researchers can have high confidence in the integrity of their data, which is paramount in the fields of pharmaceutical development and quality control.

References

  • Best practices for sample preparation in elemental analysis - Elementar. (n.d.). Retrieved from [Link]

  • Elemental Analysis Techniques - RSSL. (n.d.). Retrieved from [Link]

  • New Elemental Analysis Techniques for the Analytical Chemistry Laboratory. (2012, March 6). Retrieved from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Retrieved from [Link]

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide - TCA Lab / Alfa Chemistry. (n.d.). Retrieved from [Link]

  • Sample Preparation: A Comprehensive Guide - Organomation. (n.d.). Retrieved from [Link]

  • Sample Preparation Techniques for Elemental Analysis in Aqueous Matrices. (n.d.). Retrieved from [Link]

  • Most Common Elemental Analysis Techniques - AZoM. (2019, September 9). Retrieved from [Link]

  • The impact of water content in pharmaceuticals | Scientist Live. (2020, April 6). Retrieved from [Link]

  • The best technique for elemental analysis - secrets of science. (n.d.). Retrieved from [Link]

  • Elemental Inorganic Standards - Agilent. (n.d.). Retrieved from [Link]

  • Karl Fischer water content titration - Scharlab. (n.d.). Retrieved from [Link]

  • Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon. (n.d.). Retrieved from [Link]

  • MPBP hydrochloride salt | 1214-15-9 | Reference standards. (n.d.). Retrieved from [Link]

  • The Importance of Moisture Content Determination in Pharmaceuticals - Adam Equipment. (2022, March 7). Retrieved from [Link]

  • Validation of Analytical Methods - Lab Manager. (2016, May 11). Retrieved from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Analytical method development and validations of API by using suitable analytical technique. (2025, June 12). Retrieved from [Link]

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008, November 27). Retrieved from [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. (n.d.). Retrieved from [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). Retrieved from [Link]

  • Strategies for Optimizing Elemental Analyses - Atlantic Microlab. (n.d.). Retrieved from [Link]

  • Multi-Element Method Development & Validation (ICH Guideline & USP 233) - Aerrion. (n.d.). Retrieved from [Link]

  • Elemental analysis under scrutiny again as competition raises accuracy questions | News. (2024, July 16). Retrieved from [Link]

  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP). (n.d.). Retrieved from [Link]

  • Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. (2021, December 21). Retrieved from [Link]

  • ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES - Agilent. (n.d.). Retrieved from [Link]

  • DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES - Journal of Hygienic Engineering and Design. (n.d.). Retrieved from [Link]

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices - SCIRP. (n.d.). Retrieved from [Link]

  • The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form - PMC. (n.d.). Retrieved from [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. (n.d.). Retrieved from [Link]

  • AD-0189 : Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2 - Shimadzu. (n.d.). Retrieved from [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> | Spectroscopy Online. (2023, August 16). Retrieved from [Link]

  • Elemental Impurity Analysis | Pharmaceutical Technology. (2025, March 14). Retrieved from [Link]

  • Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. (2022, June 21). Retrieved from [Link]

  • Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures | ACS Earth and Space Chemistry. (2024, April 27). Retrieved from [Link]

  • A comparative study of hygroscopic moisture content, electrical conductivity and ion chromatography for salt assessment in plasters of historical buildings | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Revising the hygroscopicity of inorganic sea salt particles - PMC - NIH. (2017, July 3). Retrieved from [Link]

  • Chemical composition-dependent hygroscopic behavior of individual ambient aerosol particles collected at a coastal site - ACP. (2023, October 9). Retrieved from [Link]

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Comparative

Comparative Guide: Structural Elucidation of O-Alkylated Aminopropanol Regioisomers via NMR

Topic: Distinguishing Regioisomers of O-Alkylated Aminopropanols by NMR Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Aminopropanols (e.g., 3-amino-1,2-propanediol derivatives) a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing Regioisomers of O-Alkylated Aminopropanols by NMR Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminopropanols (e.g., 3-amino-1,2-propanediol derivatives) are ubiquitous scaffolds in beta-blockers, antibody-drug conjugates (ADCs), and lipidoids. However, their synthesis often yields complex mixtures of regioisomers. The two most critical challenges are:

  • O- vs. N-Alkylation: Distinguishing between ether formation (desired) and amine alkylation.

  • Positional O-Isomerism: Distinguishing between primary (1-O) and secondary (2-O) alkylation sites on the propyl backbone.

This guide objectively compares the three primary analytical workflows—1D Chemical Shift Analysis, 2D NMR (HMBC), and In-Situ Derivatization—providing experimental protocols to definitively assign structure.

The Regioisomer Challenge

When alkylating a substrate like 3-amino-1,2-propanediol, three distinct isomers can form. Standard LC-MS can confirm the mass, but cannot distinguish the connectivity.

  • Isomer A (1-O-Alkyl): Alkylation at the primary hydroxyl.

  • Isomer B (2-O-Alkyl): Alkylation at the secondary hydroxyl.

  • Isomer C (N-Alkyl): Alkylation at the amine (often a side reaction).

RegioisomerPathways Substrate 3-Amino-1,2-propanediol (Ambident Nucleophile) IsomerA Isomer A: 1-O-Alkyl (Primary Ether) Substrate->IsomerA Path A (Primary OH) IsomerB Isomer B: 2-O-Alkyl (Secondary Ether) Substrate->IsomerB Path B (Secondary OH) IsomerC Isomer C: N-Alkyl (Amine Alkylation) Substrate->IsomerC Path C (Amine) RX + Alkyl Halide (R-X) RX->IsomerA

Figure 1: Reaction pathways leading to structural ambiguity in aminopropanol alkylation.

Method 1: 2D NMR (HMBC) — The Non-Destructive Gold Standard

Best For: Final compound characterization, complex mixtures, and samples that cannot be destroyed.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most robust method because it detects correlations across the ether oxygen, which is otherwise NMR silent.

The Mechanistic Logic
  • The "Bridge": HMBC detects 2-bond (

    
    ) and 3-bond (
    
    
    
    ) couplings.[1]
  • The Proof: You will see a correlation (cross-peak) between the protons of the new Alkyl group (

    
    ) and the specific carbon on the aminopropanol backbone where it attached.
    
    • 1-O-Alkyl: Alkyl protons couple to C1 (approx 70-75 ppm).

    • 2-O-Alkyl: Alkyl protons couple to C2 (approx 75-80 ppm).

Experimental Protocol
  • Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
  • Acquisition: Run a standard gradient HMBC (e.g., gHMBCad on Agilent or hmbcgp on Bruker).

  • Optimization: Set the long-range coupling constant delay (

    
    ) to 8 Hz. This is standard for ether linkages.
    
  • Analysis:

    • Locate the proton signal of the alkyl group (e.g., the

      
      -protons of the incoming group).
      
    • Look for cross-peaks to the aminopropanol backbone carbons.

    • Verification: Use HSQC to confirm which carbon is C1 (CH

      
      ) and which is C2 (CH).
      

Pros: Non-destructive; provides complete skeletal connectivity. Cons: Requires sufficient concentration; can be slow (1-4 hours) for dilute samples.

Method 2: In-Situ Derivatization (Acetylation Shift) — The Chemical Proof

Best For: Rapid decision making, confirming 1-O vs 2-O selectivity, and distinguishing free alcohols from ethers.

This method utilizes the predictable "deshielding shift" of protons adjacent to an alcohol when that alcohol is converted to an ester.

The Mechanistic Logic (The "Shift Test")
  • Principle: Acylation of a free alcohol (

    
    ) causes the 
    
    
    
    -proton to shift downfield by +1.0 to +1.5 ppm due to the electron-withdrawing anisotropy of the carbonyl.
  • The Test:

    • If the position is O-Alkylated (Ether) , it cannot react. Shift = ~0.0 ppm.

    • If the position is Free (Alcohol) , it becomes an acetate. Shift = +1.2 ppm.

Experimental Protocol
  • Initial Scan: Acquire a standard

    
    H NMR spectrum of the sample in CDCl
    
    
    
    . Note the chemical shifts of H1 and H2.[2]
  • Derivatization: Add 2-3 drops of Trichloracetyl Isocyanate (TAI) or Acetic Anhydride directly into the NMR tube. Shake for 2 minutes.

    • Note: TAI reacts instantly; Acetic Anhydride may require 10 mins or a drop of pyridine.

  • Second Scan: Acquire the

    
    H NMR spectrum again.
    
  • Interpretation:

    • 1-O-Alkyl Product: H1 (next to ether) does not shift. H2 (free secondary OH) shifts downfield (+1.5 ppm).

    • 2-O-Alkyl Product: H2 (next to ether) does not shift. H1 (free primary OH) shifts downfield (+1.0 ppm).

Pros: Extremely fast (10 mins); definitive "binary" result; overcomes signal overlap. Cons: Destructive (sample cannot be recovered easily).

Method 3: 1D Chemical Shift Analysis — The Quick Screen

Best For: Rough estimation of ratios in crude mixtures.

While less definitive, specific chemical shift zones can indicate the dominant isomer.

MoietyTypical

H Shift (

)
Typical

C Shift (

)
Notes
H-C-N (Amine) 2.5 – 3.0 ppm40 – 45 ppmUpfield of oxygenated carbons.
H-C-O (Alcohol) 3.4 – 3.8 ppm60 – 65 ppm (Primary)68 – 72 ppm (Secondary)Broadens with D

O exchange.
H-C-O (Ether) 3.3 – 3.7 ppm70 – 75 ppm (Primary)76 – 82 ppm (Secondary)Key: Ether carbons are typically 5-10 ppm downfield of their alcohol counterparts.

Warning: In 1D NMR, the signals for H1 and H2 often overlap in the 3.4–3.8 ppm region, making integration difficult without high-field instruments (>500 MHz).

Decision Matrix: Which Method to Use?
FeatureMethod 1: HMBCMethod 2: DerivatizationMethod 3: 1D Shift
Certainty High (Connectivity)Very High (Chemical Proof)Low (Inference)
Speed Slow (1-4 hrs)Fast (15 mins)Fast (5 mins)
Sample Fate RecoverableDestroyedRecoverable
Requirement >5 mg pure sample<2 mg sampleCrude mixture OK
Analytical Workflow Diagram

Workflow Start Start: Purified Isomer Step1 Step 1: 1D Proton NMR Check 2.5-4.0 ppm region Start->Step1 Decision1 Signals Resolved? Step1->Decision1 Method3 Method 3: 1D Analysis (Risky due to overlap) Decision1->Method3 Yes Step2 Step 2: Run HSQC + HMBC Decision1->Step2 No (Overlap) Result1 HMBC Correlation: Alkyl-H to C1 (Primary) Step2->Result1 Result2 HMBC Correlation: Alkyl-H to C2 (Secondary) Step2->Result2 Ambiguous Still Ambiguous? Step2->Ambiguous Method2 Method 2: In-Situ Acetylation (Add TAI/Ac2O) Ambiguous->Method2 Yes FinalProof Definitive Assignment Based on Shift vs Non-Shift Method2->FinalProof

Figure 2: Recommended decision tree for assigning aminopropanol regioisomers.

References
  • LaPlante, S. R., et al. (2013).[3] "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • LibreTexts Chemistry. "HMBC: Heteronuclear Multiple Bond Correlation."

  • University of Ottawa NMR Facility. "HMBC vs. H2BC." (Comparison of long-range coupling techniques).

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Safety & Regulatory Compliance

Safety

2-Amino-3-ethoxypropan-1-ol hydrochloride proper disposal procedures

Comprehensive Operational Guide: Proper Disposal Procedures for 2-Amino-3-ethoxypropan-1-ol Hydrochloride In drug development and synthetic chemistry, the responsible management of chemical waste is as critical as the ex...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Proper Disposal Procedures for 2-Amino-3-ethoxypropan-1-ol Hydrochloride

In drug development and synthetic chemistry, the responsible management of chemical waste is as critical as the experimental design itself. 2-Amino-3-ethoxypropan-1-ol hydrochloride is a functionalized amine salt utilized in various research applications. Due to its specific chemical topology—a primary amine, an ether linkage, and a hydroxyl group, all stabilized as a hydrochloride salt—its disposal requires precise segregation to prevent environmental contamination and dangerous cross-reactions[1][2].

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound, ensuring adherence to Environmental Protection Agency (EPA) guidelines and institutional Environmental Health and Safety (EHS) standards[3].

Chemical Profile & Causality-Based Hazard Assessment

To safely dispose of any chemical, one must first understand the causality behind its reactivity. 2-Amino-3-ethoxypropan-1-ol hydrochloride exists in multiple stereoisomeric forms (e.g., the (2R) enantiomer CAS 1000162-19-5[4], the (2S) enantiomer CAS 1807912-14-6, and the general form CAS 1955515-32-8[5]). Regardless of the stereochemistry, the physical hazards and disposal protocols remain identical.

Mechanistic Hazard Insights:

  • Aerosolization Risk: As a crystalline solid, the hydrochloride salt can easily form fine dust during weighing or transfer. Inhalation of this dust can severely irritate the respiratory tract and mucous membranes[6].

  • pH Alteration: When dissolved in aqueous solutions, the dissociation of the hydrochloride salt slightly lowers the pH. Unmonitored accumulation in aqueous waste streams can lead to unintended acidification of bulk waste[7].

  • Oxidizer Incompatibility (Critical): Primary amines must never be mixed with strong oxidizers, particularly sodium hypochlorite (bleach). The reaction between amines and bleach generates highly toxic and potentially explosive chloramines[2].

Table 1: Chemical Profile & Hazard Summary

PropertySpecification
Chemical Name 2-Amino-3-ethoxypropan-1-ol hydrochloride
CAS Numbers 1000162-19-5 (2R)[4], 1807912-14-6 (2S), 1955515-32-8[5]
Molecular Formula C5H14ClNO2[5]
Molecular Weight 155.62 g/mol [5]
Physical State Solid (Crystalline Powder)
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Aquatic Toxicity[1][6]
EPA Waste Classification Managed as Hazardous Chemical Waste under 40 CFR Part 261[3]

Safety & Handling Protocols

Before initiating any disposal workflow, establish a controlled environment. The National Academies' Prudent Practices in the Laboratory dictates that engineering controls are the primary defense against chemical exposure[8].

  • Engineering Controls: All transfers of the solid powder, contaminated consumables, or concentrated solutions must be performed inside a certified chemical fume hood to capture aerosolized particulates and solvent vapors[1][6].

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 4 mil thickness) to prevent dermal absorption.

    • Eye Protection: Splash-proof chemical safety goggles.

    • Body: Standard laboratory coat, fully buttoned[1].

Step-by-Step Disposal Workflows

Chemical waste generators are legally required to determine the proper classification of their discarded materials[6]. Never dispose of 2-Amino-3-ethoxypropan-1-ol hydrochloride down the sink drain or in the regular municipal trash[2][7].

Protocol A: Disposal of Solid Waste & Contaminated Consumables This protocol applies to unused/expired chemical stocks, contaminated weighing boats, spatulas, and Kimwipes.

  • Segregation: Place all solid waste containing the compound into a sturdy, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) wide-mouth jar)[2].

  • Containment: Ensure the container is kept securely sealed except when actively adding waste to prevent the escape of dust[2][6].

  • Labeling: Attach a compliant EHS Hazardous Waste label. Clearly write the full chemical name: "Hazardous Waste: 2-Amino-3-ethoxypropan-1-ol hydrochloride (Solid)". Do not use abbreviations[1][2].

  • Storage: Store the container in a designated secondary containment tray away from incompatible materials (e.g., strong oxidizers, strong bases) until EHS pickup[2].

Protocol B: Disposal of Aqueous Liquid Waste This protocol applies to water-based solutions, buffers, or HPLC aqueous mobile phases containing the compound.

  • pH Verification: Use pH indicator strips to check the acidity of the solution. Ensure the pH is between 5.0 and 9.0 before adding it to a bulk aqueous waste carboy. Neutralize with dilute NaOH or HCl only if strictly required by your institution's EHS policy[7][9].

  • Transfer: Inside the fume hood, slowly pour the solution into the designated "Aqueous Hazardous Waste" container[1].

  • Verification of Compatibility: Ensure the bulk container does not contain bleach or heavy metal oxidizers to prevent chloramine formation[2].

  • Labeling: Update the waste log attached to the container with the chemical name and its approximate concentration[1].

Protocol C: Disposal of Organic Liquid Waste This protocol applies to the compound dissolved in organic solvents (e.g., methanol, DMSO, acetonitrile).

  • Halogenated vs. Non-Halogenated Determination: Because the compound is a hydrochloride salt, it introduces chloride ions into the waste stream. Consult your EHS department to determine if the concentration of the salt requires the waste to be classified as "Halogenated Organic Waste" rather than "Non-Halogenated Organic Waste"[10][11].

  • Collection: Transfer the solvent mixture into the appropriate solvent waste carboy (typically a red or color-coded safety can)[2].

  • Secondary Containment: Ensure the liquid waste carboy is stored in a secondary containment bin to capture any accidental spills or leaks[2].

Table 2: Waste Segregation & Compatibility Matrix

Waste StreamPrimary ContainerSecondary ContainmentIncompatible Materials
Solid Chemical Waste HDPE Wide-Mouth JarPlastic TrayStrong Oxidizers, Moisture
Aqueous Waste Polyethylene CarboyPolypropylene BinBleach (Hypochlorites), Strong Acids
Organic Solvent Waste Flammable Safety CanFlammable Storage CabinetNitric Acid, Peroxides
Consumables (Sharps) Puncture-Proof Sharps BinN/AN/A

Operational Decision Workflow

To streamline laboratory operations and prevent improper disposal, follow the logical decision tree below.

G Start 2-Amino-3-ethoxypropan-1-ol Hydrochloride Waste IsSolid Is the waste solid or liquid? Start->IsSolid Consumables Contaminated Consumables (Weigh boats, tips) Start->Consumables SolidWaste Solid Waste (Unused/Powder) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solution) IsSolid->LiquidWaste Liquid SolidBin Solid Hazardous Waste (Sealed Container) SolidWaste->SolidBin Aqueous Aqueous Solution LiquidWaste->Aqueous Water-based Organic Organic Solvent Solution LiquidWaste->Organic Solvent-based Consumables->SolidBin AqueousBin Aqueous Hazardous Waste (Check pH, Do NOT mix with bleach) Aqueous->AqueousBin OrganicBin Halogenated/Non-Halogenated Organic Waste (Consult EHS) Organic->OrganicBin Warning Never dispose down the drain unless explicitly EHS approved AqueousBin->Warning OrganicBin->Warning SolidBin->Warning

Caption: Decision workflow for 2-Amino-3-ethoxypropan-1-ol hydrochloride waste segregation.

References

Sources

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